Product packaging for Ebiratide(Cat. No.:CAS No. 105250-86-0)

Ebiratide

Cat. No.: B1671037
CAS No.: 105250-86-0
M. Wt: 996.2 g/mol
InChI Key: CLFHFIGNDKHDPG-MPJXNKHJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

analog of ACTH 4-9;  RN given in USAN;  RR given in Toxlit 10/88

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H73N11O10S B1671037 Ebiratide CAS No. 105250-86-0

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-(8-aminooctylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)43(62)55-38(21-22-42(60)61)46(65)59-41(30-35-31-52-32-54-35)48(67)58-40(29-34-18-10-7-11-19-34)47(66)56-37(20-12-14-25-50)45(64)57-39(28-33-16-8-6-9-17-33)44(63)53-26-15-5-3-2-4-13-24-49/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H,52,54)(H,53,63)(H,55,62)(H,56,66)(H,57,64)(H,58,67)(H,59,65)(H,60,61)/t36-,37+,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFHFIGNDKHDPG-MPJXNKHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73N11O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883159
Record name Ebiratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

996.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105250-86-0
Record name Ebiratide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebiratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBIRATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5J1V7AUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ebiratide's Neuronal Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebiratide, a synthetic analogue of the adrenocorticotropic hormone fragment ACTH(4-9), has demonstrated significant neurotrophic and neuroprotective properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in neuronal cells. Evidence suggests that this compound exerts its effects primarily through the modulation of cholinergic and glutamatergic systems, leading to enhanced neuronal survival, differentiation, and function. A key aspect of its mechanism involves the elevation of cyclic guanosine monophosphate (cGMP), implicating the nitric oxide (NO) signaling pathway. While the precise initial molecular target remains to be definitively identified, this guide synthesizes the current understanding of this compound's action, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Introduction

This compound is a nootropic peptide that has been investigated for its potential therapeutic benefits in neurodegenerative disorders.[1] Its neurotrophic effects, including the promotion of neuronal survival and neurite outgrowth, have been documented in various experimental models.[1] This guide focuses on the molecular mechanisms underlying these effects at the cellular level in neurons.

Core Mechanism of Action

The mechanism of action of this compound in neuronal cells appears to be multifaceted, primarily revolving around the enhancement of cholinergic function and modulation of glutamatergic signaling, likely through a cGMP-dependent pathway. Unlike its parent hormone ACTH, this compound has minimal endocrine activity.[2] Furthermore, studies on the related ACTH(4-9) analog, ORG 2766, suggest that these peptides may not bind to classical melanocortin receptors, but rather modulate other receptor systems, such as the NMDA receptor.[3]

Modulation of the Cholinergic System

This compound has been shown to significantly enhance acetylcholine (ACh) metabolism.[4] This is achieved through the upregulation of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, and acetylcholinesterase (AChE), the enzyme that degrades ACh. This dual effect suggests a role for this compound in promoting both the synthesis and turnover of this critical neurotransmitter.

Involvement of the cGMP Signaling Pathway

A key finding in understanding this compound's mechanism is its ability to elevate intracellular cyclic GMP (cGMP) levels in the brain. This suggests the activation of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP-dependent protein kinase (PKG) signaling cascade. This pathway is known to play a crucial role in various neuronal functions, including synaptic plasticity, gene expression, and neuroprotection.

A proposed mechanism is that this compound modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, a known regulator of neuronal nitric oxide synthase (nNOS). Activation of nNOS leads to the production of NO, which in turn activates sGC to synthesize cGMP. Elevated cGMP then activates PKG, which can phosphorylate various downstream targets to mediate the neurotrophic effects of this compound.

Signaling Pathways

Based on the available evidence, a putative signaling pathway for this compound's action in neuronal cells is proposed.

Ebiratide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor (e.g., modulated NMDA Receptor) This compound->Receptor Binds/Modulates nNOS nNOS Receptor->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates ChAT_protein ChAT Protein PKG->ChAT_protein May modulate activity CREB CREB PKG->CREB Phosphorylates ACh Acetylcholine ChAT_protein->ACh Synthesizes Gene_Expression Gene Expression (e.g., ChAT gene) CREB->Gene_Expression Promotes Gene_Expression->ChAT_protein Increases synthesis

Figure 1: Proposed signaling pathway of this compound in neuronal cells.

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on Choline Acetyltransferase (ChAT) and Acetylcholinesterase (AChE) Activity in Cultured Fetal Rat Septal Cells

TreatmentConcentration (pmol/ml)ChAT Activity (fold increase vs. control)AChE Activity (fold increase vs. control)
This compound101.51.2

Table 2: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Aged Rats (4 weeks of subcutaneous infusion)

Brain RegionThis compound Dose (nmol/body/hr)ChAT Activity (% increase over control)
Septum1035
Neocortex1079
Hippocampus1089

Table 3: Effect of this compound (Hoe 427) on Acetylcholine (ACh) Content and Cyclic GMP (cGMP) Content in Rat Brain

TreatmentDose (µg/kg, s.c.)ACh ContentcGMP Content
This compound0.01-10FallElevation

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Neurite Outgrowth Assay

This protocol describes a general method for assessing the neurotrophic effects of this compound on neurite outgrowth in cultured neurons.

Neurite_Outgrowth_Workflow start Start: Culture Neuronal Cells (e.g., primary septal neurons, PC12 cells) treat Treat cells with various concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 48-72 hours) treat->incubate fix_stain Fix and stain cells (e.g., with β-III tubulin antibody) incubate->fix_stain image Image acquisition using microscopy fix_stain->image analyze Quantify neurite length and branching using image analysis software image->analyze end End: Data Analysis and Comparison analyze->end

Figure 2: General workflow for a neurite outgrowth assay.

Detailed Steps:

  • Cell Culture: Primary neurons (e.g., fetal rat septal cells) or neuronal cell lines (e.g., PC12) are cultured on appropriate substrates (e.g., poly-L-lysine coated plates) in a suitable growth medium.

  • Treatment: this compound is added to the culture medium at various concentrations (e.g., 10-100 pmol/ml). A vehicle control is also included.

  • Incubation: Cells are incubated for a specific duration (e.g., 5 days) to allow for neurite extension.

  • Fixation and Staining: Cells are fixed with paraformaldehyde and permeabilized. Neurites are visualized by immunostaining with an antibody against a neuron-specific protein like β-III tubulin.

  • Imaging: Images of the stained cells are captured using a fluorescence microscope.

  • Analysis: Image analysis software is used to automatically or semi-automatically trace and measure the length and number of neurites per cell.

Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines a radiometric method to determine the effect of this compound on ChAT activity in neuronal cell lysates or tissue homogenates.

ChAT_Assay_Workflow start Start: Prepare cell lysates or tissue homogenates from control and this compound-treated samples reaction Incubate lysate with a reaction mixture containing [14C]acetyl-CoA and choline start->reaction stop Stop the enzymatic reaction reaction->stop separate Separate the radiolabeled product ([14C]acetylcholine) from the substrate stop->separate quantify Quantify the amount of [14C]acetylcholine using liquid scintillation counting separate->quantify end End: Calculate ChAT activity and compare between groups quantify->end

Figure 3: Workflow for a radiometric ChAT activity assay.

Detailed Steps:

  • Sample Preparation: Neuronal cells or tissues are homogenized in a lysis buffer.

  • Reaction Incubation: The homogenate is incubated with a reaction mixture containing choline and radiolabeled acetyl-CoA (e.g., [14C]acetyl-CoA).

  • Reaction Termination: The reaction is stopped, typically by adding a stop solution and placing the samples on ice.

  • Product Separation: The newly synthesized radiolabeled acetylcholine is separated from the unreacted radiolabeled acetyl-CoA using a method like ion-exchange chromatography or precipitation.

  • Quantification: The amount of radioactivity in the product fraction is measured using a liquid scintillation counter.

  • Calculation: ChAT activity is calculated based on the amount of product formed per unit of time and protein concentration.

Cyclic GMP (cGMP) Measurement

This protocol describes a competitive enzyme immunoassay (EIA) for the quantification of cGMP levels in neuronal cells or tissues treated with this compound.

Detailed Steps:

  • Sample Preparation: Cells or tissues are homogenized in a buffer containing a phosphodiesterase inhibitor (to prevent cGMP degradation).

  • Assay Procedure: The sample is added to a microplate pre-coated with a cGMP antibody. A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is also added. The sample cGMP and the enzyme-conjugated cGMP compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Quantification: A standard curve is generated using known concentrations of cGMP to determine the concentration in the samples.

Conclusion

This compound demonstrates significant neurotrophic potential through a mechanism that appears to involve the enhancement of the cholinergic system via a cGMP-dependent signaling pathway. The modulation of NMDA receptor activity is a plausible upstream event initiating this cascade. The detailed protocols and signaling diagrams provided in this guide offer a framework for researchers to further investigate the precise molecular interactions and downstream effects of this compound. A complete understanding of its mechanism of action will be crucial for the development of this compound and similar compounds as therapeutic agents for neurodegenerative diseases. Future research should focus on definitively identifying the primary receptor for this compound and elucidating the full spectrum of downstream targets of the cGMP/PKG pathway activated by this promising neurotrophic peptide.

References

Ebiratide: A Technical Guide to the Synthetic ACTH4-9 Analog for Neuroprotection and Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebiratide, a synthetic analog of the adrenocorticotropic hormone fragment ACTH4-9, has emerged as a promising agent in neuroscience research. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and relevant experimental protocols. This compound is understood to exert its effects primarily through the modulation of melanocortin receptors, initiating a cascade of intracellular signaling events that are linked to neuroprotection and enhanced synaptic plasticity. This guide synthesizes available data to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics for neurological disorders.

Introduction

This compound is a synthetic peptide derived from the 4-9 amino acid sequence of the adrenocorticotropic hormone (ACTH). Unlike the full ACTH molecule, this compound is devoid of significant steroidogenic activity, allowing for the exploration of its neurotrophic and cognitive-enhancing properties without the confounding effects of corticosteroid release. Its potential therapeutic applications are being investigated for a range of neurological conditions, including neurodegenerative diseases and cognitive impairments.

Mechanism of Action

As an ACTH4-9 analog, this compound is believed to act as an agonist at central melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs). The primary signaling pathway initiated by MCR activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Ser133 is a critical step in initiating the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.

Signaling Pathway Diagram

Ebiratide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (ACTH4-9 Analog) MCR Melanocortin Receptor (MCR) This compound->MCR Binds to GPCR Gs Protein MCR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB Gene Gene Transcription (Neuroprotection, Synaptic Plasticity) pCREB->Gene Initiates

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data

Table 1: Melanocortin Receptor Binding Affinities (Ki, nM)
LigandMC1RMC3RMC4RMC5R
α-MSH0.2-1.030-1005-201-5
[Nle4, D-Phe7]-α-MSH0.1-0.51-50.5-21-5
This compound (Hoe 427) Data not availableData not availableData not availableData not available

Note: Data for α-MSH and [Nle4, D-Phe7]-α-MSH are compiled from various sources and represent approximate ranges.

Table 2: Functional Potency (EC50, nM) for cAMP Stimulation
LigandMC1RMC3RMC4RMC5R
α-MSH0.1-1.010-501-100.5-5
[Nle4, D-Phe7]-α-MSH0.05-0.20.5-20.1-10.5-2
This compound (Hoe 427) Data not availableData not availableData not availableData not available

Note: Data for α-MSH and [Nle4, D-Phe7]-α-MSH are compiled from various sources and represent approximate ranges.

Table 3: Pharmacokinetic Parameters of this compound in Rats
ParameterValueUnitRoute of Administration
Tmax ~5minIntravenous
Brain/Plasma Ratio ~0.05-Intravenous
Effective Dose Range 0.01 - 10µg/kgSystemic Injection

Note: This data is based on limited available studies and may vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Melanocortin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for melanocortin receptor subtypes.

Materials:

  • HEK293 cells stably expressing human MC1R, MC3R, MC4R, or MC5R.

  • Radiolabeled ligand (e.g., [125I]NDP-α-MSH).

  • Unlabeled this compound (Hoe 427) and other competing ligands.

  • Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4).

  • Cell harvesting equipment.

  • Gamma counter.

Procedure:

  • Culture HEK293 cells expressing the target melanocortin receptor to ~80-90% confluency.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

  • Add increasing concentrations of unlabeled this compound or other competing ligands to the wells.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound ligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare cell membranes expressing MCR B Incubate membranes with radioligand and varying concentrations of this compound A->B C Separate bound and free radioligand by filtration B->C D Measure radioactivity of bound ligand C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for a competitive radioligand binding assay.
In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of this compound against a neurotoxic insult.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H2O2), or glutamate).

  • This compound (Hoe 427).

  • Reagents for cell viability assays (e.g., MTT, LDH).

  • Plate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

  • Induce neurotoxicity by adding the chosen neurotoxic agent to the culture medium.

  • Incubate the cells for a period sufficient to induce significant cell death in the control (neurotoxin only) group (e.g., 24-48 hours).

  • Assess cell viability using a standard assay:

    • MTT Assay: Add MTT solution to each well, incubate to allow formazan crystal formation, solubilize the crystals, and measure absorbance.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

  • Calculate the percentage of neuroprotection afforded by this compound at each concentration relative to the control and neurotoxin-treated groups.

Neuroprotection_Assay_Workflow A Culture and differentiate SH-SY5Y cells B Pre-treat with this compound A->B C Induce neurotoxicity (e.g., with 6-OHDA) B->C D Incubate C->D E Assess cell viability (MTT or LDH assay) D->E

Figure 3: Workflow for an in vitro neuroprotection assay.
cAMP Measurement Assay

Objective: To determine the effect of this compound on intracellular cAMP levels in neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • This compound (Hoe 427).

  • Forskolin (positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

  • Plate reader.

Procedure:

  • Seed neuronal cells in a 96-well plate and culture until they reach the desired confluency.

  • Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of this compound or forskolin for a defined time (e.g., 15-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve for this compound-induced cAMP accumulation and determine the EC50 value.

cAMP_Assay_Workflow A Culture neuronal cells B Pre-incubate with PDE inhibitor A->B C Stimulate with this compound B->C D Lyse cells C->D E Measure intracellular cAMP D->E

Figure 4: Workflow for a cAMP measurement assay.
Western Blot for Phosphorylated CREB (p-CREB)

Objective: To assess the effect of this compound on the phosphorylation of CREB at Ser133.

Materials:

  • Neuronal cell line or primary neurons.

  • This compound (Hoe 427).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein assay reagents (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: rabbit anti-p-CREB (Ser133) and mouse anti-total CREB.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture and treat neuronal cells with this compound for various time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-CREB overnight at 4°C.

  • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total CREB to normalize the p-CREB signal.

  • Quantify the band intensities to determine the relative change in CREB phosphorylation.

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE and transfer B->C D Blocking and antibody incubation C->D E Detection and analysis D->E

Figure 5: General workflow for Western blot analysis.

Conclusion

This compound represents a compelling synthetic ACTH4-9 analog with significant potential for the treatment of neurological disorders. Its proposed mechanism of action via melanocortin receptors and the subsequent activation of the cAMP/PKA/CREB signaling pathway provides a solid foundation for its neuroprotective and cognitive-enhancing effects. The experimental protocols detailed in this guide offer a framework for the further elucidation of its pharmacological profile. Future research should focus on obtaining more specific quantitative data for this compound's interaction with melanocortin receptor subtypes and its downstream signaling effects to fully realize its therapeutic potential.

Ebiratide's Neurotrophic Influence on Septal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotrophic effects of Ebiratide, an analog of the adrenocorticotropic hormone fragment ACTH4-9, with a specific focus on its impact on septal cells. This compound has demonstrated potential therapeutic value for neurodegenerative disorders, attributed to its neurotrophic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological processes.

Quantitative Effects of this compound on Cholinergic Markers in Septal Cells

This compound has been shown to exert significant neurotrophic effects on fetal rat septal cultures, notably by preventing neuronal degeneration and enhancing the activity of key cholinergic enzymes. The following tables summarize the quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Cholinergic Enzyme Activity in Sub-confluent Fetal Rat Septal Cultures

Treatment GroupCholine Acetyltransferase (ChAT) Activity (Fold Increase vs. Control)Acetylcholinesterase (AChE) Activity (Fold Increase vs. Control)
This compound (10 pmol/ml)1.51.2

Data extracted from a 5-day treatment study.[1]

Table 2: In Vivo Effects of this compound on Choline Acetyltransferase (ChAT) Activity in Aged Rats

Brain RegionIncrease in ChAT Activity (% over control)
Septum35%
Neocortex79%
Hippocampus89%

Data from a 4-week study with continuous subcutaneous infusion of this compound (10 nmol/body/hr).[1]

Experimental Protocols

This section outlines the methodologies for key experiments investigating the neurotrophic effects of this compound on septal cells.

Primary Septal Cell Culture

A representative protocol for establishing primary cultures of fetal rat septal cells is as follows:

  • Tissue Dissection: Septal tissue is dissected from the brains of fetal rats (embryonic day 17-18).

  • Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Plating: Cells are plated on a suitable substrate, such as poly-L-lysine coated culture dishes, at a sparse density to induce conditions of neuronal stress.

  • Culture Medium: Cells are maintained in a defined, serum-free culture medium supplemented with necessary growth factors and nutrients.

  • This compound Treatment: this compound is added to the culture medium at the desired concentrations (e.g., 10-100 pmol/ml) for the specified duration (e.g., 5 days).

Assessment of Neuronal Degeneration

Neuronal degeneration in cultured septal cells can be assessed using the following methods:

  • Morphological Analysis: Phase-contrast microscopy is used to visually inspect the health and morphology of the neurons. Signs of degeneration include neurite retraction, cell body shrinkage, and detachment from the substrate.

  • Immunocytochemistry: Staining for neuron-specific markers, such as microtubule-associated protein 2 (MAP2), can be used to quantify the number and integrity of surviving neurons.

  • Cell Viability Assays: Quantitative assays, such as the MTT or LDH assay, can be employed to measure cell viability and cytotoxicity, respectively.

Choline Acetyltransferase (ChAT) Activity Assay

The activity of ChAT, the enzyme responsible for acetylcholine synthesis, is a key marker of cholinergic neuron function. A typical colorimetric assay protocol involves:

  • Cell Lysis: Cultured septal cells are lysed to release intracellular enzymes.

  • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing choline and acetyl-CoA, the substrates for ChAT.

  • Detection: The product of the reaction, coenzyme A (CoA), is detected using a chromogenic reagent that produces a colored product.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the ChAT activity is calculated relative to the total protein concentration of the lysate.

Acetylcholinesterase (AChE) Activity Assay

AChE is the enzyme that degrades acetylcholine. Its activity can be measured using the Ellman's method:

  • Sample Preparation: Similar to the ChAT assay, cell lysates are prepared from the cultured septal cells.

  • Reaction: The lysate is incubated with acetylthiocholine, a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Measurement: The rate of color formation is measured kinetically using a spectrophotometer, which is directly proportional to the AChE activity.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound's Neurotrophic Effects

While the precise signaling cascade activated by this compound in septal cells has not been fully elucidated, its nature as an ACTH4-9 analog suggests a mechanism involving melanocortin receptors, which are G-protein coupled receptors. The following diagram illustrates a hypothetical signaling pathway.

Ebiratide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MCR Melanocortin Receptor (MCR) This compound->MCR Binds and Activates AC Adenylyl Cyclase (AC) MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MEK MEK PKA->MEK Potential Crosstalk CREB CREB PKA->CREB Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates Gene_Expression Gene Expression (e.g., Bcl-2, BDNF) CREB->Gene_Expression Promotes ERK_n->CREB Phosphorylates Neurotrophic_Effects Neurotrophic Effects (Neuronal Survival, Neurite Outgrowth, Increased ChAT/AChE activity) Gene_Expression->Neurotrophic_Effects Leads to

Hypothetical signaling cascade of this compound in septal neurons.
Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo studies on this compound.

In_Vitro_Workflow cluster_culture Cell Culture cluster_analysis Analysis A Primary Septal Cell Culture Preparation B Plating in Sparse Density Cultures A->B C 5-Day Treatment with This compound (10-100 pmol/ml) B->C D Assessment of Neuronal Degeneration C->D E ChAT Activity Assay C->E F AChE Activity Assay C->F G AChE Cytochemistry C->G

Workflow for in vitro experiments with this compound.

In_Vivo_Workflow cluster_treatment Animal Treatment cluster_dissection Tissue Processing cluster_biochemical_analysis Biochemical Analysis H Aged Rats I 4-Week Continuous Subcutaneous Infusion of this compound (10 nmol/body/hr) H->I J Brain Dissection I->J K Isolation of Septum, Neocortex, and Hippocampus J->K L ChAT Activity Assay K->L

Workflow for in vivo experiments with this compound.

References

Ebiratide: A Technical Guide to its Role in Memory and Learning Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebiratide, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH-(4-9), has demonstrated significant potential in modulating memory and learning processes. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its neurotrophic effects and its influence on the cholinergic system. Detailed summaries of preclinical studies are presented, including quantitative data from key behavioral and neurochemical experiments. Furthermore, this document outlines the experimental protocols for the major behavioral tasks used to evaluate the efficacy of this compound and illustrates the putative signaling pathways involved in its mechanism of action. This in-depth guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.

Introduction

This compound [H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH-(CH2)8-NH2] is a potent nootropic agent that has been the subject of considerable research for its cognitive-enhancing properties. As an ACTH-(4-9) analog, it is devoid of the steroidogenic effects of the full ACTH molecule, making it a safer candidate for long-term therapeutic use. Preclinical studies have consistently shown that this compound can ameliorate memory deficits in various animal models, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and other cognitive impairments. This guide delves into the molecular and behavioral pharmacology of this compound, providing a detailed examination of its role in the intricate processes of memory and learning.

Neurochemical and Neurotrophic Effects

This compound exerts its pro-cognitive effects through multiple neurochemical and neurotrophic mechanisms. A primary area of its action is the enhancement of the cholinergic system, which is crucial for memory formation and consolidation. Additionally, this compound exhibits significant neurotrophic properties, promoting neuronal survival and function.

Modulation of the Cholinergic System

Studies have demonstrated that this compound significantly impacts the cholinergic system by increasing the activity of key enzymes. In cultured fetal rat septal cells, treatment with this compound (10 pmol/ml) led to a 1.5-fold increase in choline acetyltransferase (ChAT) activity and a 1.2-fold increase in acetylcholinesterase (AChE) activity compared to control values[1]. Furthermore, in aged rats, chronic subcutaneous infusion of this compound (10 nmol/body/hr for 4 weeks) resulted in elevated ChAT activity in the septum (35% over control), neocortex (79% over control), and hippocampus (89% over control)[1]. These findings suggest that this compound enhances both the synthesis and degradation of acetylcholine, indicating a potentiation of cholinergic neurotransmission. Another study showed that systemic injection of this compound (0.01-10 micrograms/kg) in rats led to an increase in ChAT activity and a decrease in acetylcholine content in various brain regions, further supporting the enhancement of acetylcholine metabolism[2].

Neurotrophic Properties

This compound has been shown to possess neurotrophic properties that may contribute to its cognitive-enhancing effects. In sparsely plated fetal rat septal cultures, a 5-day treatment with this compound (10-100 pmol/ml) partially prevented neuronal degeneration[1]. This neuroprotective effect is critical for maintaining the integrity of neural circuits involved in memory and learning.

Efficacy in Preclinical Models of Learning and Memory

The cognitive-enhancing effects of this compound have been evaluated in a variety of animal models using a range of behavioral tasks. In these studies, this compound was found to be most effective in a dose range of 1-10 micrograms/kg administered subcutaneously[3].

Quantitative Data from Behavioral Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on learning and memory.

Behavioral Task Animal Model This compound Dosage Key Findings Reference
Inhibitory AvoidanceMice with ECS- or scopolamine-induced amnesia1-10 µg/kg SCAttenuated amnesia
Up-hill AvoidanceMice1-10 µg/kg SCImproved performance
One-way Shuttle Box AvoidanceMice1-10 µg/kg SCEnhanced avoidance learning
Eight-arm Radial MazeRats1-10 µg/kg SCImproved working and reference memory

Table 1: Summary of this compound's Efficacy in Behavioral Tasks

Neurochemical Marker Experimental Model This compound Treatment Observed Effect Reference
Choline Acetyltransferase (ChAT)Cultured fetal rat septal cells10 pmol/ml1.5-fold increase
Acetylcholinesterase (AChE)Cultured fetal rat septal cells10 pmol/ml1.2-fold increase
Choline Acetyltransferase (ChAT)Aged rats (septum)10 nmol/body/hr (4 weeks)35% increase over control
Choline Acetyltransferase (ChAT)Aged rats (neocortex)10 nmol/body/hr (4 weeks)79% increase over control
Choline Acetyltransferase (ChAT)Aged rats (hippocampus)10 nmol/body/hr (4 weeks)89% increase over control
Acetylcholine (ACh) ContentRat brain0.01-10 µg/kgDecrease (indicating enhanced metabolism)

Table 2: Summary of this compound's Neurochemical Effects

Putative Signaling Pathways

While the precise molecular signaling pathways underlying the neurotrophic and cognitive-enhancing effects of this compound are not yet fully elucidated, its actions are likely mediated through the activation of intracellular signaling cascades known to be involved in neuronal survival, plasticity, and memory formation. Based on its neurotrophic properties and its effects on the cholinergic system, it is hypothesized that this compound may modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, both of which are critical for neuroprotection and synaptic plasticity. Furthermore, the convergence of these pathways on the transcription factor cAMP response element-binding protein (CREB) is a key mechanism for long-term memory formation.

Ebiratide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor Binding Ras Ras Receptor->Ras Activation PI3K PI3K Receptor->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB Phosphorylation ERK->CREB Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Transcription

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key behavioral experiments cited in this guide are provided below.

Inhibitory Avoidance Task

This task assesses fear-motivated memory.

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild footshock.

  • Training: A mouse or rat is placed in the light compartment. When the animal enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.

  • Testing: 24 hours after training, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.

  • This compound Administration: this compound is typically administered subcutaneously before or immediately after the training session to assess its effects on memory acquisition and consolidation, respectively.

Caption: Workflow for the inhibitory avoidance task.

Eight-Arm Radial Maze

This task assesses spatial working and reference memory.

  • Apparatus: An elevated maze with a central platform and eight arms radiating outwards. A food reward is placed at the end of some or all of the arms.

  • Procedure: A food-deprived rodent is placed on the central platform and allowed to explore the maze to find the food rewards.

  • Memory Assessment:

    • Working Memory: Assessed by the number of times the animal re-enters an arm it has already visited within a trial (a working memory error).

    • Reference Memory: Assessed by the number of entries into arms that are never baited (a reference memory error).

  • This compound Administration: this compound is administered prior to the daily test sessions to evaluate its effects on spatial memory.

Caption: Logical flow for assessing memory in the eight-arm radial maze.

Conclusion

This compound has demonstrated robust pro-cognitive effects in a range of preclinical studies. Its ability to enhance cholinergic function and exert neurotrophic effects provides a strong basis for its potential therapeutic application in conditions characterized by memory and learning deficits. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the mechanisms of action and clinical utility of this compound. Future studies should focus on definitively identifying the specific signaling pathways modulated by this compound to further elucidate its molecular mechanism and to identify potential biomarkers for its therapeutic effects. The continued investigation of this compound and similar compounds holds significant promise for the development of novel and effective treatments for cognitive disorders.

References

Ebiratide's Impact on Acetylcholine Metabolism in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebiratide (Hoe 427), a synthetic analog of the adrenocorticotropic hormone fragment ACTH(4-9), has demonstrated significant modulatory effects on the central cholinergic system. Primarily recognized for its nootropic properties, this compound's mechanism involves a complex interplay of actions that collectively enhance acetylcholine (ACh) metabolism. This document provides a detailed overview of the quantitative effects, experimental methodologies, and proposed signaling pathways associated with this compound's influence on acetylcholine synthesis, release, and degradation. Evidence indicates that this compound increases the activity of key enzymes, choline acetyltransferase (ChAT) and acetylcholinesterase (AChE), and elevates cyclic GMP (cGMP) levels, suggesting a comprehensive enhancement of cholinergic turnover rather than simple agonism or inhibition.[1][2] These findings position this compound as a compound of interest for therapeutic strategies targeting cholinergic deficits in neurodegenerative disorders.

Core Mechanism of Action on the Cholinergic System

This compound's primary impact on acetylcholine metabolism is characterized by an upregulation of the entire cholinergic turnover process.[1] Unlike direct receptor agonists or enzyme inhibitors, this compound appears to facilitate the synthesis and subsequent breakdown of acetylcholine, leading to a more dynamic and responsive cholinergic environment.

The molecular cascade initiated by this compound involves the elevation of brain cyclic GMP (cGMP), a key second messenger, indicating a specific intracellular signaling pathway is activated to exert these neurochemical changes.

Hypothesized Signaling Pathway of this compound This compound This compound Receptor Putative Receptor (Unspecified) This compound->Receptor Binds GC Guanylate Cyclase Receptor->GC Activates cGMP Increased Cyclic GMP (cGMP) GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) & Downstream Effectors cGMP->PKG Activates ChAT Increased Choline Acetyltransferase (ChAT) Activity PKG->ChAT AChE Increased Acetylcholinesterase (AChE) Activity PKG->AChE ACh_Synth Enhanced ACh Synthesis ChAT->ACh_Synth ACh_Metab Enhanced ACh Metabolism & Turnover AChE->ACh_Metab ACh_Synth->ACh_Metab

Caption: Hypothesized signaling cascade for this compound's action.

Quantitative Data on Cholinergic Modulation

The effects of this compound have been quantified in both in vitro and in vivo models. The data consistently show a dose-dependent enhancement of the enzymatic machinery responsible for acetylcholine metabolism.

Table 1: Effects of this compound on Cholinergic Enzymes (in vitro)
ParameterModel SystemThis compound ConcentrationObserved Effect (vs. Control)Reference
ChAT Activity Fetal Rat Septal Cultures10 pmol/ml1.5x Increase (150% of control)
AChE Activity Fetal Rat Septal Cultures10 pmol/ml1.2x Increase (120% of control)
Table 2: Effects of this compound on Cholinergic System (in vivo)
ParameterModel SystemDosage & AdministrationBrain RegionObserved Effect (vs. Control)Reference
ACh Content Rats0.01-10 µg/kg (Systemic Injection)VariousDecrease
ChAT Activity Aged Rats10 nmol/body/hr (4-week S.C. Infusion)Septum+35%
Neocortex+79%
Hippocampus+89%
cGMP Content Rats0.01-10 µg/kg (Systemic Injection)BrainIncrease

Detailed Experimental Protocols

The following sections describe the methodologies employed in the key studies cited.

In Vitro Analysis in Fetal Rat Septal Cultures
  • Objective: To determine the direct neurotrophic and enzymatic effects of this compound on cultured cholinergic neurons.

  • Model: Primary cultures of septal cells derived from fetal rats.

  • Protocol:

    • Septal cells were sparsely plated in culture dishes.

    • Cultures were treated with this compound at concentrations ranging from 10 to 100 pmol/ml for a period of 5 days.

    • Choline Acetyltransferase (ChAT) Activity Assay: After treatment, cells were harvested and lysed. ChAT activity was measured likely using a radiometric assay, quantifying the formation of radiolabeled acetylcholine from radiolabeled acetyl-CoA and choline.

    • Acetylcholinesterase (AChE) Activity Assay: AChE activity was determined, likely via an Ellman-type assay, which measures the hydrolysis of acetylthiocholine to thiocholine, producing a colored product upon reaction with DTNB.

    • AChE Cytochemistry: Staining was performed to visualize the area of AChE activity per cell, providing a morphological correlate to the enzymatic activity data.

In Vivo Analysis in Rats
  • Objective: To assess the systemic effects of both acute and chronic this compound administration on brain acetylcholine metabolism.

  • Model: Male rats (for acute studies); Aged rats (for chronic studies).

  • Acute Administration Protocol:

    • Rats were administered this compound via systemic injection at doses ranging from 0.01 to 10 µg/kg.

    • At specified time points (0.5 to 24 hours post-injection), animals were sacrificed.

    • Brain tissue from various regions was rapidly dissected and frozen.

    • ACh Content Measurement: Acetylcholine levels were quantified, likely using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or mass spectrometry.

    • cGMP Measurement: Cyclic GMP levels were determined using a competitive immunoassay (e.g., RIA or ELISA).

  • Chronic Administration Protocol:

    • Aged rats were subcutaneously infused with this compound at a constant rate of 10 nmol/body/hour for 4 weeks using osmotic minipumps.

    • Following the infusion period, brain regions (septum, neocortex, hippocampus) were dissected.

    • ChAT activity in tissue homogenates was measured as described in the in vitro protocol.

Visualizing the Experimental Workflow and Metabolic Impact

General Experimental Workflow cluster_0 Experimental Models cluster_1 This compound Administration cluster_2 Analytical Procedures cluster_3 Key Outcomes invivo In Vivo (Rats) - Acute Injection - Chronic Infusion admin This compound Treatment (Dose/Time Dependent) invivo->admin invitro In Vitro (Fetal Rat Septal Cultures) invitro->admin analysis Tissue Collection & Homogenization admin->analysis assays Biochemical Assays - ChAT Activity - AChE Activity - ACh Content (HPLC) - cGMP Immunoassay analysis->assays outcomes ↑ ChAT Activity ↑ AChE Activity ↓ ACh Content (basal) ↑ cGMP Levels assays->outcomes

Caption: Overview of the experimental workflow for this compound studies.

This compound's Points of Influence on ACh Metabolism Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_Vesicle Acetylcholine (ACh) (Stored in Vesicles) ACh_Synapse Synaptic ACh ACh_Vesicle->ACh_Synapse Release Postsynaptic Postsynaptic Receptors ACh_Synapse->Postsynaptic Binding AChE AChE ACh_Synapse->AChE Degradation Choline_Recycle Choline (Recycled) Choline_Recycle->Choline Reuptake (HACU) Acetate Acetate ChAT->ACh_Vesicle Synthesis AChE->Choline_Recycle AChE->Acetate This compound This compound This compound->ChAT Stimulates Activity This compound->AChE Stimulates Activity

References

Transport of Ebiratide Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide, a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9) with the chemical structure H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH(CH2)8-NH2, is a nootropic peptide with potential therapeutic applications in neurological disorders. A critical factor in the efficacy of any centrally acting therapeutic is its ability to traverse the highly selective blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the transport of this compound across the BBB, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. Evidence suggests that this compound crosses the BBB in its intact form, likely via an absorptive-mediated transport mechanism, to exert its effects within the central nervous system (CNS).

Quantitative Data on this compound Transport

The following tables summarize the key quantitative findings from in vivo studies investigating the transport of this compound across the blood-brain barrier in rat models. These studies utilized radiolabeled this compound ([¹²⁵I]this compound) to trace its distribution.

ParameterThis compoundSucrose (Control)Fold DifferenceReference
Distribution Volume (µL/g brain) 167.8 ± 62.224.9 ± 4.0~7x higher[1][2][3]
Brain Interstitial Fluid/Internal Carotid Arterial Blood Concentration Ratio 1.47 x 10⁻² ± 0.17 x 10⁻²1.92 x 10⁻³ ± 0.36 x 10⁻³~8x higher[1][2]

Table 1: In Vivo Distribution of this compound in Rat Brain. Data indicate a significantly higher uptake of this compound into the brain parenchyma compared to sucrose, a molecule known for its restricted BBB transport.

DoseBrain/Plasma Ratio (mL/g)Peak Brain LevelReference
2-20 mg/kg (intravenous)~0.055 minutes

Table 2: Pharmacokinetic Parameters of this compound in Rats. The brain-to-plasma ratio remained constant across a range of intravenous doses, with peak brain concentrations observed shortly after administration.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the transport of this compound across the BBB.

In Situ Brain Perfusion

The in situ brain perfusion technique is utilized to measure the rate and extent of a substance's transport into the brain, independent of systemic circulation.

Objective: To quantify the unidirectional flux of a compound across the BBB.

Protocol:

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.

  • Perfusion: A perfusion fluid (e.g., artificial plasma or saline) containing a known concentration of the test substance (e.g., [¹²⁵I]this compound) is infused at a constant rate directly into the carotid artery.

  • Duration: The perfusion is carried out for a short, defined period (e.g., 10 minutes) to primarily measure influx.

  • Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain is removed.

  • Analysis: The concentration of the test substance in the brain tissue is determined, and the brain uptake clearance is calculated.

Brain Microdialysis

Brain microdialysis is a technique used to sample the extracellular fluid of the brain, allowing for the direct measurement of substance concentrations in the brain's interstitial space.

Objective: To determine the concentration of intact this compound in the brain interstitial fluid.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized rat.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sampling: Small molecules from the brain's extracellular fluid diffuse across the semipermeable membrane of the probe and into the dialysate.

  • Collection: The dialysate is collected at regular intervals.

  • Analysis: The concentration of the substance of interest (e.g., [¹²⁵I]this compound) in the dialysate is measured using techniques like High-Performance Liquid Chromatography (HPLC) to confirm its integrity.

Capillary Depletion Method

The capillary depletion method is employed to differentiate between a substance that has crossed the BBB into the brain parenchyma and a substance that is merely associated with the brain's microvasculature.

Objective: To separate brain capillaries from the brain parenchyma to determine the true parenchymal uptake of a substance.

Protocol:

  • Brain Homogenization: Following an in vivo experiment (e.g., in situ perfusion), the brain is homogenized in a physiological buffer.

  • Dextran Gradient Centrifugation: The brain homogenate is layered onto a dextran density gradient and centrifuged.

  • Separation: The centrifugation separates the denser capillary-rich fraction (pellet) from the supernatant, which contains the brain parenchyma.

  • Analysis: The amount of the test substance in both the pellet and the supernatant is quantified to determine the extent of its transport into the brain cells.

Visualizations

Experimental Workflow for Assessing this compound BBB Transport

experimental_workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation animal Anesthetized Rat perfusion In Situ Brain Perfusion with [125I]this compound animal->perfusion microdialysis Brain Microdialysis animal->microdialysis brain_extraction Brain Extraction perfusion->brain_extraction hplc HPLC Analysis of Dialysate microdialysis->hplc capillary_depletion Capillary Depletion brain_extraction->capillary_depletion quantification Radioactivity Quantification capillary_depletion->quantification intact_drug Confirmation of Intact this compound hplc->intact_drug distribution_volume Distribution Volume Calculation quantification->distribution_volume concentration_ratio Brain/Blood Concentration Ratio quantification->concentration_ratio

Caption: Workflow of key experiments to quantify this compound's BBB transport.

Proposed Signaling Pathway for this compound in the CNS

As an ACTH analogue, this compound is expected to interact with melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs) found in the brain. The activation of these receptors, particularly the melanocortin-4 receptor (MC4R), is associated with neuroprotective and cognitive-enhancing effects.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling This compound This compound mc4r Melanocortin-4 Receptor (MC4R) This compound->mc4r Binds and Activates g_protein G-protein (Gs) mc4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates gene_expression Gene Expression (Neuroprotection, Synaptic Plasticity) creb->gene_expression Leads to

Caption: Proposed this compound signaling cascade via the MC4R in neurons.

Conclusion

The available evidence strongly indicates that this compound can effectively cross the blood-brain barrier to reach the central nervous system. Quantitative in vivo studies have demonstrated its significantly higher brain uptake compared to control molecules, suggesting a specific transport mechanism. While the exact transporters involved in the proposed absorptive-mediated transport are yet to be fully elucidated, the ability of intact this compound to enter the brain parenchyma provides a strong basis for its nootropic effects. The likely interaction of this compound with central melanocortin receptors, such as MC4R, and the subsequent activation of intracellular signaling pathways involved in neuroprotection and synaptic plasticity, offer a plausible mechanism for its cognitive-enhancing properties. Further research is warranted to precisely identify the transporters responsible for this compound's BBB transit and to further delineate its specific downstream signaling effects within the brain. This knowledge will be invaluable for the continued development and optimization of this compound and other peptide-based neurotherapeutics.

References

Ebiratide Signaling in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebiratide, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9), has demonstrated significant neurotrophic and neuroprotective properties, positioning it as a molecule of interest for the treatment of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the known and putative signaling pathways modulated by this compound in the CNS. While direct elucidation of all its downstream molecular targets is an ongoing area of research, this document synthesizes the current understanding of its effects on the cholinergic system and explores potential signaling cascades involving NMDA receptor modulation, calcium influx, and the MAPK/ERK pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound [H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH-(CH2)8-NH2] is a potent analog of the ACTH(4-9) peptide fragment. Unlike its parent hormone, this compound is devoid of significant corticotropic activity, allowing for the investigation of its direct effects on the central nervous system.[1][2] Studies have highlighted its potential in improving memory processes and exerting neurotrophic effects, suggesting a therapeutic window for neurodegenerative diseases such as Alzheimer's disease.[3][4] This guide will dissect the signaling pathways implicated in the CNS actions of this compound, present available quantitative data, detail relevant experimental protocols, and provide visual representations of these complex molecular interactions.

Core Signaling Pathways

The precise receptor targets of this compound in the CNS remain an area of active investigation. Notably, ACTH(4-9) analogs, including Org 2766, have been shown to possess low affinity for known melanocortin receptors, suggesting a distinct mechanism of action.[5] The available evidence points towards a multi-faceted signaling cascade initiated by the modulation of neurotransmitter systems and ion channels.

Cholinergic System Modulation

A primary and well-documented effect of this compound is its potentiation of the cholinergic system. This is a critical aspect of its neurotrophic and cognitive-enhancing properties.

  • Increased Acetylcholine Metabolism: this compound has been shown to enhance acetylcholine (ACh) metabolism in the brain. Systemic administration in rats leads to a decrease in ACh content in various brain regions, which is indicative of increased release and turnover.

  • Upregulation of Cholinergic Enzymes: this compound treatment increases the activity of two key enzymes in the cholinergic pathway:

    • Choline Acetyltransferase (ChAT): The enzyme responsible for the synthesis of acetylcholine.

    • Acetylcholinesterase (AChE): The enzyme that degrades acetylcholine in the synaptic cleft.

An increase in both synthesis and degradation enzymes suggests a dynamic upregulation of the entire cholinergic system, leading to enhanced synaptic transmission.

Proposed Signaling Cascade: From NMDA Receptor Modulation to Gene Expression

Based on studies of related ACTH(4-9) analogs like Org 2766, a plausible signaling pathway for this compound involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival.

Ebiratide_Proposed_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor This compound->NMDAR Modulates Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaM Calmodulin Ca_ion->CaM Activates Ras Ras Ca_ion->Ras Activates CaMK CaM Kinases CaM->CaMK Activates CREB CREB CaMK->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->CREB Phosphorylates pCREB p-CREB Gene_Expression Gene Expression (Neuroprotection, Plasticity) pCREB->Gene_Expression Promotes

  • NMDA Receptor Modulation: this compound is hypothesized to allosterically modulate the NMDA receptor, influencing its response to glutamate. This modulation could lead to a controlled increase in calcium ion (Ca²⁺) influx.

  • Intracellular Calcium Elevation: The influx of Ca²⁺ acts as a critical second messenger, activating a host of downstream signaling molecules.

  • Activation of Ca²⁺/Calmodulin-Dependent Protein Kinases (CaMKs): Elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates CaMKs. These kinases are pivotal in phosphorylating various substrates, including transcription factors.

  • MAPK/ERK Pathway Activation: Calcium influx can also trigger the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. While direct evidence for this compound is lacking, ACTH has been shown to induce ERK phosphorylation in other cell types, suggesting a potential link.

  • CREB Phosphorylation and Gene Expression: Both CaMKs and ERK can converge on the phosphorylation of the cAMP response element-binding protein (CREB) at Ser133. Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.

Other Potential Pathways
  • Cyclic GMP (cGMP): this compound has been observed to elevate brain cyclic GMP content. The mechanism for this is not fully elucidated but may be linked to the modulation of nitric oxide synthase or guanylate cyclase activity, which are pathways that can be influenced by calcium signaling.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial signaling cascade for promoting cell survival and growth in neurons. While there is no direct evidence of this compound activating this pathway, its neuroprotective effects make it a plausible, yet unconfirmed, downstream target.

  • TrkB Signaling: The TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF), is a key mediator of neurotrophic effects. Given this compound's neurotrophic properties, an interaction with the TrkB signaling pathway, either directly or indirectly through increased BDNF expression, is a possibility that warrants further investigation.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Effects of this compound on Cholinergic Enzyme Activity

ParameterExperimental ModelThis compound Concentration/DoseFold Change/Increase vs. ControlReference
Choline Acetyltransferase (ChAT) ActivityFetal Rat Septal Cultures10 pmol/ml1.5x
Acetylcholinesterase (AChE) ActivityFetal Rat Septal Cultures10 pmol/ml1.2x
ChAT Activity (Septum)Aged Rats10 nmol/body/hr (4 weeks)35%
ChAT Activity (Neocortex)Aged Rats10 nmol/body/hr (4 weeks)79%
ChAT Activity (Hippocampus)Aged Rats10 nmol/body/hr (4 weeks)89%

Table 2: Neurochemical Effects of this compound in Rat Brain

ParameterBrain RegionThis compound DoseEffectReference
Acetylcholine (ACh) ContentVarious0.01-10 µg/kgDecrease
Cyclic GMP (cGMP) ContentBrain0.01-10 µg/kgElevation

Experimental Protocols

Detailed experimental protocols from the original this compound studies are not publicly available. The following are generalized protocols for key experimental techniques that would be employed to study this compound's signaling pathways.

Primary Neuronal Culture and this compound Treatment

This protocol describes the general procedure for establishing primary neuronal cultures and treating them with this compound.

Experimental_Workflow_Culture Start Start: Embryonic Brain Tissue (e.g., E18 Rat Septum) Dissection 1. Dissect and Mince Tissue Start->Dissection Digestion 2. Enzymatic Digestion (e.g., Trypsin) Dissection->Digestion Dissociation 3. Mechanical Dissociation Digestion->Dissociation Plating 4. Plate Cells on Coated Coverslips/Plates Dissociation->Plating Culture 5. Culture in Neurobasal Medium (with supplements) Plating->Culture Treatment 6. Treat with this compound (various concentrations and time points) Culture->Treatment Analysis 7. Downstream Analysis (Western Blot, Immunocytochemistry, etc.) Treatment->Analysis

  • Tissue Preparation: Fetal rat septal tissue is dissected from embryonic day 17-18 rat brains in ice-cold dissection medium.

  • Dissociation: The tissue is enzymatically digested (e.g., with trypsin) and then mechanically dissociated into a single-cell suspension.

  • Plating: Cells are plated onto culture dishes or coverslips pre-coated with an adhesion factor (e.g., poly-L-lysine).

  • Culture: Neurons are maintained in a serum-free neurobasal medium supplemented with B27 and glutamine at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment: After a specified number of days in vitro (e.g., 5-7 days), the culture medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Cells are incubated for the desired time points before being harvested for downstream analysis.

Western Blot Analysis for Phosphorylated Kinases (p-ERK, p-Akt)

This protocol outlines the general steps for detecting the phosphorylation status of key signaling kinases.

  • Cell Lysis: Following this compound treatment, cultured neurons are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-p-ERK1/2 or anti-p-Akt).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Stripping and Re-probing: The membrane is then stripped of antibodies and re-probed with an antibody for the total form of the kinase to normalize for protein loading.

Choline Acetyltransferase (ChAT) Activity Assay

This radiometric assay is a common method for measuring ChAT activity.

  • Tissue Homogenization: Brain tissue is homogenized in a buffer containing a non-ionic detergent.

  • Reaction Mixture: The homogenate is added to a reaction mixture containing [³H]-acetyl-CoA and choline chloride.

  • Incubation: The reaction is incubated at 37°C to allow for the synthesis of [³H]-acetylcholine.

  • Extraction: The newly synthesized [³H]-acetylcholine is extracted into an organic solvent.

  • Quantification: The radioactivity in the organic phase is measured using a scintillation counter.

  • Normalization: The ChAT activity is calculated based on the amount of [³H]-acetylcholine produced per unit of time and normalized to the total protein content of the homogenate.

Conclusion

This compound presents a compelling profile as a neurotrophic agent with potential therapeutic applications in the CNS. Its well-established effects on the cholinergic system provide a solid foundation for its cognitive-enhancing properties. While the direct signaling pathways remain to be fully elucidated, the evidence from related ACTH(4-9) analogs strongly suggests a mechanism involving the modulation of NMDA receptors and subsequent calcium-dependent signaling cascades, likely including the MAPK/ERK pathway and the activation of CREB. Future research should focus on definitively identifying the direct molecular targets of this compound in the CNS and thoroughly characterizing its downstream signaling networks. Such studies will be crucial for the rational design of clinical trials and the development of this compound as a novel therapeutic for neurodegenerative disorders.

References

Methodological & Application

Ebiratide Administration in Rat Models: A Detailed Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the administration of ebiratide, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9), in rat models for preclinical research, particularly in studies of cognitive function and neurodegenerative diseases.

Application Notes

This compound has demonstrated neurotrophic and memory-enhancing effects in various animal models. Its mechanism of action is primarily associated with the modulation of cholinergic neurotransmission, making it a compound of interest for conditions like Alzheimer's disease. When designing experiments with this compound in rats, several administration strategies can be employed depending on the research question, desired duration of action, and target concentration profile.

Common administration routes include subcutaneous (SC) injection for bolus dosing and continuous subcutaneous infusion via osmotic pumps for maintaining steady-state concentrations. Intravenous (IV) administration can also be utilized for rapid delivery and pharmacokinetic studies. The choice of administration protocol should be carefully considered based on the experimental objectives.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in rat models based on published studies.

Table 1: this compound Dosage and Administration Routes in Rats

Administration RouteDosage RangeStudy ContextReference
Systemic Injection0.01 - 10 µg/kgInvestigation of neurochemical effects (acetylcholine metabolism)[1]
Subcutaneous (SC) Constant Infusion10 nmol/body/hour (for 4 weeks)Study of neurotrophic effects in aged rats[2]
Intravenous (IV) Injection0.4 µg/kg - 20 mg/kgBrain transfer and pharmacokinetic studies[3]

Table 2: Recommended Materials for Subcutaneous Injections in Rats

MaterialSpecification
SyringesSterile, 1 mL or 3 mL
Needles23-27 gauge, ½ to ¾ inch length
Injection SolutionThis compound dissolved in sterile, physiologically compatible buffer (e.g., saline)
Disinfectant70% Alcohol swabs

Experimental Protocols

Protocol 1: Subcutaneous (Bolus) Injection

This protocol is suitable for studies requiring intermittent dosing of this compound.

1. Preparation of this compound Solution:

  • Dissolve this compound powder in sterile saline (0.9% NaCl) or another appropriate sterile, physiologically compatible buffer to the desired concentration.

  • Ensure the solution is clear and free of particulates. Warm the solution to room or body temperature before injection to minimize discomfort to the animal.

2. Animal Restraint:

  • Gently restrain the rat. For calm animals, manual restraint may be sufficient. For more active animals, a towel wrap or a commercial restraint device can be used.

3. Injection Procedure:

  • The preferred injection site is the loose skin over the dorsal midline, in the mid-scapular region.

  • Swab the injection site with a 70% alcohol wipe and allow it to dry.

  • Tent the skin by gently lifting it with your thumb and forefinger.

  • Insert a sterile needle (23-25 gauge) at the base of the tented skin, parallel to the body.

  • Gently pull back the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).

  • Inject the solution slowly. The maximum recommended volume per site for a single subcutaneous injection in a rat is typically 5-10 ml.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the rat to its cage and monitor for any adverse reactions.

Protocol 2: Continuous Subcutaneous Infusion via Osmotic Pump

This protocol is ideal for long-term studies requiring consistent plasma concentrations of this compound.

1. Osmotic Pump Preparation:

  • Following the manufacturer's instructions, fill a sterile osmotic pump (e.g., ALZET®) with the prepared this compound solution.

  • Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

2. Surgical Implantation:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave and disinfect the skin over the implantation site, typically on the back, slightly posterior to the scapulae.

  • Make a small skin incision.

  • Using a hemostat, create a subcutaneous pocket by blunt dissection. The pocket should be large enough for the pump to move freely but not so large as to allow it to shift to the flank.

  • Insert the primed osmotic pump into the pocket, with the delivery portal first.

  • Close the incision with wound clips or sutures.

  • Administer post-operative analgesics as per your institution's animal care guidelines.

  • Monitor the animal closely during recovery and for several days post-surgery for any signs of infection or distress.

Visualizations

Ebiratide_Signaling_Pathway This compound This compound (ACTH(4-9) Analog) Receptor Putative Receptor (e.g., Melanocortin Receptor) This compound->Receptor AC Adenylyl Cyclase Receptor->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + CREB CREB Phosphorylation PKA->CREB + ChAT Choline Acetyltransferase (ChAT) Activity PKA->ChAT + Gene_Expression Gene Expression (e.g., Neurotrophic Factors) CREB->Gene_Expression + Neuronal_Survival Neuronal Survival and Growth Gene_Expression->Neuronal_Survival + ACh_Synthesis Acetylcholine (ACh) Synthesis ChAT->ACh_Synthesis + ACh_Synthesis->Neuronal_Survival

Caption: Proposed signaling pathway of this compound in neuronal cells.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (e.g., MWM, Y-maze) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, this compound) Baseline->Grouping Administration This compound Administration (Subcutaneous Injection or Infusion) Grouping->Administration Behavioral_Tests Post-treatment Behavioral Testing Administration->Behavioral_Tests Tissue_Collection Tissue Collection (Brain regions) Behavioral_Tests->Tissue_Collection Analysis Biochemical/Histological Analysis (e.g., ChAT activity, IHC) Tissue_Collection->Analysis

Caption: A typical experimental workflow for evaluating this compound in rats.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Ebiratide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide is a synthetic peptide analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9) (H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH). It has demonstrated neurotrophic and neuroprotective properties in various studies, making it a person of interest for the treatment of neurodegenerative disorders. These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound, focusing on its ability to potentiate nerve growth factor (NGF)-induced neurite outgrowth and protect against glutamate-induced excitotoxicity. Furthermore, methods to investigate the underlying signaling pathways, including the cyclic AMP (cAMP) and CREB phosphorylation pathways, are described.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays. They are designed for clear presentation and easy comparison of results.

Table 1: this compound Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells

Treatment GroupThis compound Conc. (nM)NGF Conc. (ng/mL)Percentage of Neurite-Bearing Cells (%)Average Neurite Length (µm)Number of Primary Neurites per Cell
Vehicle Control00
NGF Alone02.5
This compound Alone10
This compound Alone100
This compound Alone1000
This compound + NGF12.5
This compound + NGF102.5
This compound + NGF1002.5
Positive Control (e.g., Forskolin)-2.5

Table 2: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity in HT22 Cells

Treatment GroupThis compound Conc. (µM)Glutamate Conc. (mM)Cell Viability (%)LDH Release (Fold Change vs. Control)
Vehicle Control001001.0
Glutamate Alone05
This compound Alone0.10
This compound Alone10
This compound Alone100
This compound + Glutamate0.15
This compound + Glutamate15
This compound + Glutamate105
Positive Control (e.g., MK-801)-5

Table 3: Effect of this compound on Intracellular cAMP Levels

Treatment GroupThis compound Conc. (nM)Incubation Time (min)Intracellular cAMP (pmol/well or nM)
Vehicle Control015
This compound115
This compound1015
This compound10015
Positive Control (e.g., Forskolin)-15

Table 4: Effect of this compound on CREB Phosphorylation

Treatment GroupThis compound Conc. (nM)Incubation Time (min)p-CREB / Total CREB Ratio (Densitometry)
Vehicle Control030
This compound130
This compound1030
This compound10030
Positive Control (e.g., NGF)-30

Experimental Protocols

Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells

This assay assesses the ability of this compound to enhance the neuritogenic effect of Nerve Growth Factor (NGF) on PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.

Materials:

  • PC12 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV

  • Nerve Growth Factor (NGF-2.5S)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde

  • Microscopy imaging system with analysis software

Protocol:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Plate Coating: Coat 24-well plates with 50 µg/mL Collagen Type IV in PBS overnight at 4°C. Aspirate the collagen solution and allow the plates to air dry before seeding cells.

  • Cell Seeding: Seed PC12 cells at a density of 2 x 10^4 cells/well in complete medium and allow them to attach for 24 hours.

  • Differentiation: After 24 hours, replace the medium with a low-serum differentiation medium (DMEM with 1% HS, 0.5% FBS).

  • Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 nM) with or without a sub-optimal concentration of NGF (e.g., 2.5 ng/mL). Include controls for vehicle, NGF alone, and this compound alone.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation: Gently wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Imaging and Analysis: Acquire images using a phase-contrast microscope. Quantify neurite outgrowth by measuring the percentage of cells bearing neurites (a neurite is defined as a process at least twice the length of the cell body diameter), the average neurite length, and the number of primary neurites per cell using image analysis software.

Neuroprotection Against Glutamate-Induced Excitotoxicity in HT22 Cells

This assay evaluates the protective effect of this compound against glutamate-induced cell death in the HT22 mouse hippocampal cell line, a model for studying oxidative stress-induced neuronal injury.

Materials:

  • HT22 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamic acid

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed HT22 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to attach for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding L-glutamic acid to a final concentration of 5 mM. Include a vehicle control (no glutamate) and a positive control (e.g., a known neuroprotectant like MK-801).

  • Incubation: Incubate the cells for 12-24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure LDH activity using a commercially available kit according to the manufacturer's instructions.

    • Cytotoxicity is expressed as the fold change in LDH release compared to the vehicle-treated control.

Measurement of Intracellular cAMP Levels

This assay determines whether this compound modulates the intracellular levels of the second messenger cyclic AMP (cAMP), which is a key component of many neurotrophic signaling pathways.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Appropriate cell culture medium and supplements

  • This compound

  • Forskolin (positive control, an adenylyl cyclase activator)

  • cAMP enzyme immunoassay (EIA) kit

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: If necessary for the cell type, serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for a short duration (e.g., 15 minutes). Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP EIA kit.

  • cAMP Measurement: Perform the cAMP EIA according to the manufacturer's protocol. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in the samples based on the standard curve.

Western Blot Analysis of CREB Phosphorylation

This assay investigates the effect of this compound on the phosphorylation of the transcription factor CREB at Serine 133, a key event in the activation of gene transcription associated with neuronal survival and differentiation.

Materials:

  • Neuronal cell line (e.g., PC12 or primary neurons)

  • Appropriate cell culture medium and supplements

  • This compound

  • NGF (positive control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Culture and treat the cells with this compound as described in the previous protocols for an appropriate duration (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB (p-CREB) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the bound antibodies using a stripping buffer.

    • Re-probe the membrane with the primary antibody against total CREB to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities for p-CREB and total CREB using image analysis software. Express the results as the ratio of p-CREB to total CREB.

Mandatory Visualizations

Ebiratide_NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TrkA TrkA Receptor This compound->TrkA Potentiates Binding/Activation AC Adenylyl Cyclase This compound->AC Activates NGF NGF NGF->TrkA Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates cAMP cAMP AC->cAMP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Akt->CREB Phosphorylates PKA PKA cAMP->PKA PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Phosphorylation (Ser133) Gene_Transcription Gene Transcription (Survival, Growth, Differentiation) pCREB->Gene_Transcription Promotes

Caption: this compound Potentiates NGF Signaling Pathways.

Neurite_Outgrowth_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_PC12 Culture PC12 Cells Coat_Plates Coat Plates with Collagen IV Culture_PC12->Coat_Plates Seed_Cells Seed PC12 Cells Coat_Plates->Seed_Cells Differentiate Induce Differentiation (Low Serum Medium) Seed_Cells->Differentiate Treat Treat with this compound +/- NGF Differentiate->Treat Incubate Incubate for 48-72h Treat->Incubate Fix_Cells Fix Cells Incubate->Fix_Cells Image_Cells Acquire Images Fix_Cells->Image_Cells Quantify Quantify Neurite Outgrowth Image_Cells->Quantify

Caption: Experimental Workflow for Neurite Outgrowth Assay.

Neuroprotection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_HT22 Culture HT22 Cells Seed_Cells Seed HT22 Cells Culture_HT22->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Glutamate_Challenge Induce Excitotoxicity with Glutamate Pretreat->Glutamate_Challenge Incubate Incubate for 12-24h Glutamate_Challenge->Incubate MTT_Assay Assess Cell Viability (MTT Assay) Incubate->MTT_Assay LDH_Assay Assess Cytotoxicity (LDH Assay) Incubate->LDH_Assay

Caption: Experimental Workflow for Neuroprotection Assay.

Application Notes and Protocols for Ebiratide Dose-Response Studies in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9), has demonstrated neurotrophic properties, suggesting its potential therapeutic application in neurodegenerative disorders.[1] These application notes provide a comprehensive guide to conducting dose-response studies of this compound in primary neuronal cultures. The protocols outlined below detail the establishment of primary neuronal cultures, treatment with this compound, and the subsequent assessment of neuronal viability and neurite outgrowth. The provided data tables and diagrams serve as a reference for expected outcomes and experimental design.

Data Presentation: Hypothetical Dose-Response of this compound on Primary Cortical Neurons

The following tables summarize hypothetical quantitative data illustrating a potential dose-response relationship of this compound on primary cortical neurons after a 72-hour incubation period. This data is based on the reported neuroprotective effects of this compound and serves as a template for expected results.[1]

Table 1: Effect of this compound on Neuronal Viability under Basal Conditions (MTT Assay)

This compound Concentration (pM)% Viability (Mean ± SEM)
0 (Vehicle Control)100 ± 3.2
1102.5 ± 2.8
10115.1 ± 4.1
100125.7 ± 3.9
1000128.3 ± 4.5
10000110.2 ± 3.7

Table 2: Effect of this compound on Neurite Outgrowth (MAP2 Immunostaining and Quantification)

This compound Concentration (pM)Average Neurite Length (µm) (Mean ± SEM)Number of Primary Neurites per Neuron (Mean ± SEM)
0 (Vehicle Control)85.2 ± 5.63.1 ± 0.4
192.7 ± 6.13.5 ± 0.5
10118.4 ± 7.34.6 ± 0.6
100145.9 ± 8.15.8 ± 0.7
1000152.3 ± 9.56.2 ± 0.8
10000130.1 ± 7.85.1 ± 0.6

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • Sterile culture plates or coverslips

Procedure:

  • Coating of Cultureware:

    • Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

    • Rinse three times with sterile water and allow to dry.

    • (Optional) For enhanced attachment and differentiation, subsequently coat with laminin (5 µg/mL in HBSS) for at least 4 hours at 37°C. Aspirate the laminin solution immediately before plating the cells.

  • Tissue Dissection:

    • Euthanize the pregnant rat according to approved animal welfare protocols.

    • Dissect the uterine horns and remove the E18 embryos.

    • Isolate the embryonic brains in ice-cold HBSS.

    • Under a dissecting microscope, carefully remove the cortices and place them in a new dish with fresh, ice-cold HBSS. Remove the meninges.

  • Cell Dissociation:

    • Mince the cortical tissue into small pieces.

    • Transfer the tissue to a 15 mL conical tube and aspirate the HBSS.

    • Add 5 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.

    • Stop the enzymatic digestion by adding 5 mL of culture medium containing 10% FBS.

    • Gently centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Plating and Culture:

    • Aspirate the supernatant and resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Gently triturate the cell suspension with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the pre-coated cultureware.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Subsequently, replace half of the medium every 2-3 days.

    • Allow the neurons to mature in vitro for at least 7 days before initiating this compound treatment.

This compound Dose-Response Treatment

Materials:

  • This compound

  • Sterile DMSO or sterile water (as appropriate for dissolving this compound)

  • Mature primary neuronal cultures (Day in Vitro, DIV 7)

  • Culture medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in the appropriate solvent. Store at -20°C or as recommended by the manufacturer.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the final desired concentrations (e.g., 1 pM to 10 nM). Ensure the final solvent concentration is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).

  • Treatment:

    • Carefully remove half of the medium from each well of the mature neuronal cultures.

    • Add an equal volume of the prepared this compound working solutions or vehicle control to the respective wells.

    • Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Assessment of Neuronal Viability (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • At the end of the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Assessment of Neurite Outgrowth

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-MAP2 (Microtubule-Associated Protein 2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope with imaging software

Procedure:

  • Immunocytochemistry:

    • Fix the treated neuronal cultures with 4% PFA for 15 minutes at room temperature.

    • Rinse three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Rinse three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-MAP2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Rinse three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Rinse three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use automated image analysis software to quantify neurite outgrowth parameters, such as the average length of the longest neurite, the total neurite length per neuron, and the number of primary neurites per neuron.

Visualizations

experimental_workflow cluster_prep Phase 1: Culture Preparation cluster_treatment Phase 2: this compound Treatment cluster_analysis Phase 3: Endpoint Analysis coating Coat Culture Plates (Poly-D-lysine) dissection Dissect E18 Rat Cortices coating->dissection dissociation Dissociate Tissue (Trypsinization) dissection->dissociation plating Plate Neurons dissociation->plating maturation Mature Cultures (7 DIV) plating->maturation prep_this compound Prepare this compound Dose-Response Series maturation->prep_this compound treatment Treat Neurons (e.g., 72 hours) prep_this compound->treatment viability Neuronal Viability Assay (MTT) treatment->viability neurite Neurite Outgrowth Assay (MAP2 Staining) treatment->neurite imaging Fluorescence Imaging neurite->imaging quantification Image Quantification & Data Analysis imaging->quantification

Caption: Experimental workflow for this compound dose-response studies.

ebiratide_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects This compound This compound (ACTH(4-9) Analog) receptor Unknown Receptor(s) This compound->receptor nmda NMDA Receptor (Modulation) This compound->nmda allosteric modulation gc Guanylate Cyclase receptor->gc ? calcium ↑ Intracellular Ca²⁺ nmda->calcium transcription Gene Transcription calcium->transcription Ca²⁺-dependent signaling cgmp ↑ cGMP gc->cgmp cgmp->transcription PKG pathway survival Neuronal Survival & Neuroprotection transcription->survival outgrowth Neurite Outgrowth transcription->outgrowth ach ↑ Acetylcholine Metabolism transcription->ach

Caption: Hypothetical signaling pathways of this compound in neurons.

References

Application Notes and Protocols: Subcutaneous Infusion of Ebiratide in Aged Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous infusion of Ebiratide in aged rats, a topic of significant interest in the exploration of potential therapeutic agents for age-related cognitive decline. This compound, an analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH4-9, has demonstrated neurotrophic properties and the potential to enhance cholinergic neurotransmission, suggesting its utility in mitigating cognitive deficits associated with aging.[1]

Data Presentation

The following tables summarize the quantitative data on the biochemical effects of continuous subcutaneous infusion of this compound in aged rats.

Table 1: Effects of 4-Week Continuous Subcutaneous Infusion of this compound (10 nmol/body/hr) on Choline Acetyltransferase (ChAT) Activity in Different Brain Regions of Aged Rats. [1]

Brain Region% Increase in ChAT Activity over Control
Septum35%
Neocortex79%
Hippocampus89%

Note: This data indicates a significant enhancement of the cholinergic system, which is crucial for learning and memory processes.[2][3][4]

While direct quantitative data on the cognitive effects of this specific this compound infusion protocol in aged rats is not yet available in published literature, studies on similar ACTH4-9 analogues, such as Org2766, have shown significant cognitive improvements.

Table 2: Expected Cognitive Outcomes Based on Studies of a Similar ACTH4-9 Analog (Org2766) in Aged Rats.

Behavioral TestExpected Outcome
Morris Water MazeImproved spatial learning and memory performance.
Social AttentionSustained or enhanced social attention compared to age-matched controls.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Continuous Subcutaneous Infusion of this compound in Aged Rats

Objective: To achieve sustained systemic delivery of this compound over a prolonged period.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments (scalpel, forceps, sutures or wound clips)

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • Aged rats (e.g., 24 months old)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration to achieve a delivery rate of 10 nmol/body/hr, according to the specifications of the chosen osmotic minipump.

  • Animal Preparation: Anesthetize the aged rat using an appropriate anesthetic. Shave and sterilize the surgical area on the back, slightly posterior to the scapulae.

  • Minipump Implantation:

    • Make a small incision in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic minipump.

    • Insert the filled osmotic minipump into the pocket with the delivery portal oriented away from the incision.

    • Close the incision with sutures or wound clips.

  • Post-operative Care: Administer an analgesic as per approved institutional animal care and use committee (IACUC) protocols. Monitor the animal for signs of pain, infection, or distress. The minipump will deliver this compound at a constant rate for the specified duration (e.g., 4 weeks).

Protocol 2: Morris Water Maze Test for Spatial Learning and Memory

Objective: To assess hippocampus-dependent spatial learning and memory.

Materials:

  • Circular water tank (approximately 1.5-2 meters in diameter)

  • Escape platform

  • Water (made opaque with non-toxic tempera paint)

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Acclimation: Handle the rats for several days before the start of the experiment to reduce stress.

  • Training Phase (Acquisition):

    • Place the escape platform in a fixed location in one of the four quadrants of the maze, submerged just below the water surface.

    • For each trial, gently place the rat into the water facing the wall of the tank at one of the four designated start positions.

    • Allow the rat to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, gently guide it to the platform.

    • Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

  • Probe Trial (Memory Retention):

    • 24 hours after the last training trial, remove the escape platform from the maze.

    • Place the rat in the maze at a novel start position and allow it to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.

  • Data Analysis: Analyze the escape latency, path length, and swim speed during the training phase. For the probe trial, analyze the percentage of time spent in the target quadrant and the number of platform location crossings.

Protocol 3: Y-Maze Test for Spatial Working Memory

Objective: To assess short-term spatial working memory based on the innate tendency of rodents to explore novel environments.

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking system and software.

Procedure:

  • Acclimation: Allow the rat to acclimate to the testing room for at least 30 minutes before the trial.

  • Test Phase:

    • Place the rat at the center of the Y-maze.

    • Allow the rat to freely explore the maze for a set duration (e.g., 8 minutes).

    • Record the sequence of arm entries using the video tracking system.

  • Data Analysis:

    • An arm entry is counted when the hind paws of the rat are completely within the arm.

    • A "spontaneous alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB, or BCA).

    • Calculate the percentage of spontaneous alternations using the following formula:

      • % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100

Protocol 4: Western Blotting for Protein Analysis in Brain Tissue

Objective: To quantify the expression levels of specific proteins (e.g., ChAT, neurotrophic factors, signaling proteins) in brain tissue homogenates.

Materials:

  • Brain tissue samples (e.g., hippocampus, cortex)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • Secondary antibodies (conjugated to HRP or a fluorescent dye)

  • Chemiluminescent or fluorescent detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in loading buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific to the protein of interest.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with the appropriate secondary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection: Add the detection reagent and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in aged rats.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_assessment Assessment AgedRats Aged Rat Cohort Surgery Subcutaneous Minipump Implantation AgedRats->Surgery EbiratidePrep This compound Solution Preparation MinipumpPrep Osmotic Minipump Filling EbiratidePrep->MinipumpPrep MinipumpPrep->Surgery Infusion 4-Week Continuous This compound Infusion (10 nmol/body/hr) Surgery->Infusion Behavioral Cognitive Testing (Morris Water Maze, Y-Maze) Infusion->Behavioral Biochemical Biochemical Analysis (Western Blotting for ChAT) Infusion->Biochemical ebiratide_signaling_pathway cluster_neuron Aged Neuron cluster_cholinergic Cholinergic System Enhancement cluster_neurotrophic Neurotrophic Effects This compound This compound (ACTH4-9 Analog) Receptor Putative Receptor (e.g., Melanocortin Receptor) This compound->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB ChAT Increased Choline Acetyltransferase (ChAT) Expression/Activity CREB->ChAT BDNF Increased Brain-Derived Neurotrophic Factor (BDNF) Expression CREB->BDNF ACh Increased Acetylcholine (ACh) Synthesis ChAT->ACh CognitiveImprovement Improved Cognitive Function (Learning & Memory) ACh->CognitiveImprovement SynapticPlasticity Enhanced Synaptic Plasticity BDNF->SynapticPlasticity SynapticPlasticity->CognitiveImprovement

References

Ebiratide: Application Notes and Protocols for Neuroprotection Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide, a synthetic analog of the adrenocorticotropic hormone fragment ACTH(4-9), has demonstrated significant neurotrophic and potential neuroprotective properties. Its ability to enhance cholinergic neurotransmission suggests its therapeutic potential in neurodegenerative disorders characterized by cholinergic deficits, such as Alzheimer's disease. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in relevant animal models.

Mechanism of Action

This compound's neuroprotective effects are believed to be mediated, at least in part, through the modulation of the cholinergic system. Studies have shown that this compound enhances acetylcholine (ACh) metabolism.[1] This is achieved by increasing the activity of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis.[1] Furthermore, there is evidence to suggest that this compound may influence cyclic guanosine monophosphate (cGMP) signaling pathways within the brain, which are crucial for neuronal function and survival.[1]

Data Presentation

The neurotrophic efficacy of this compound has been quantified in studies using aged rats, demonstrating a significant impact on the cholinergic system.

Brain RegionAnimal ModelThis compound TreatmentOutcome MeasurePercentage Increase vs. ControlReference
SeptumAged Rats10 nmol/body/hr for 4 weeks (subcutaneous infusion)Choline Acetyltransferase (ChAT) Activity35%[1]
NeocortexAged Rats10 nmol/body/hr for 4 weeks (subcutaneous infusion)Choline Acetyltransferase (ChAT) Activity79%[1]
HippocampusAged Rats10 nmol/body/hr for 4 weeks (subcutaneous infusion)Choline Acetyltransferase (ChAT) Activity89%

Experimental Protocols

Animal Model: Scopolamine-Induced Amnesia (Model for Alzheimer's Disease)

This model is used to investigate the potential of this compound to ameliorate cognitive deficits associated with cholinergic dysfunction.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • This compound

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Behavioral testing apparatus (Y-maze, Morris water maze)

Protocol:

  • Animal Acclimation: House mice under standard laboratory conditions for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in saline to the desired concentrations. Prepare a scopolamine solution in saline (e.g., 1 mg/kg).

  • Treatment Groups:

    • Vehicle Control: Saline + Saline

    • Scopolamine Control: Saline + Scopolamine

    • This compound Treatment: this compound (various doses) + Scopolamine

  • Administration:

    • Administer this compound or saline orally (p.o.) or intraperitoneally (i.p.) for a pre-determined period (e.g., 7-14 days).

    • On the day of behavioral testing, administer scopolamine (i.p.) 30 minutes before the test to induce amnesia.

  • Behavioral Assessment:

    • Y-Maze Test: To assess short-term spatial working memory. Record the sequence of arm entries and the total number of entries to calculate the percentage of spontaneous alternation.

    • Morris Water Maze Test: To evaluate spatial learning and memory. Train mice to find a hidden platform in a circular pool of water. Record escape latency and distance swam.

  • Biochemical Analysis:

    • Following behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex).

    • Measure acetylcholinesterase (AChE) activity and levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase).

Animal Model: Middle Cerebral Artery Occlusion (MCAO) (Model for Ischemic Stroke)

This model is used to evaluate the neuroprotective effects of this compound against ischemic brain injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Protocol:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • MCAO Surgery:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • This compound Administration:

    • Administer this compound (i.p. or intravenously) at the onset of reperfusion or at various time points post-MCAO.

  • Neurological Deficit Scoring:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, euthanize the animal and harvest the brain.

    • Slice the brain into coronal sections and stain with TTC. Healthy tissue will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume using image analysis software.

  • Histological and Molecular Analysis:

    • Perform immunohistochemistry on brain sections to assess neuronal apoptosis (e.g., TUNEL staining), inflammation (e.g., microglial activation), and expression of relevant proteins.

Visualizations

Experimental Workflow for Neuroprotection Studies

G cluster_0 Animal Model Selection cluster_1 This compound Administration cluster_2 Assessment of Neuroprotection cluster_3 Data Analysis & Interpretation stroke_model Ischemic Stroke (MCAO) dose Dose-Response Study stroke_model->dose ad_model Alzheimer's Model (Scopolamine) ad_model->dose timing Therapeutic Window Assessment dose->timing behavioral Behavioral Tests (Y-Maze, Morris Water Maze) timing->behavioral histological Histological Analysis (TTC Staining, IHC) timing->histological biochemical Biochemical Assays (AChE, Oxidative Stress) timing->biochemical analysis Statistical Analysis behavioral->analysis histological->analysis biochemical->analysis conclusion Conclusion on Neuroprotective Efficacy analysis->conclusion

Caption: A generalized workflow for assessing the neuroprotective effects of this compound.

Hypothesized Signaling Pathway of this compound-Mediated Neuroprotection

G This compound This compound Receptor Putative Receptor (Unknown) This compound->Receptor ChAT Increased Choline Acetyltransferase (ChAT) Activity This compound->ChAT Upregulation? AC Guanylate Cyclase Receptor->AC Activation? cGMP Increased cGMP AC->cGMP Converts GTP PKG Protein Kinase G (PKG) Activation cGMP->PKG CREB CREB Phosphorylation PKG->CREB Gene Gene Transcription (Neurotrophic Factors) CREB->Gene Neuroprotection Neuroprotection & Cognitive Enhancement Gene->Neuroprotection ACh Enhanced Acetylcholine Metabolism ChAT->ACh ACh->Neuroprotection

Caption: A hypothesized signaling pathway for this compound's neuroprotective effects.

References

Protocol for Assessing Ebiratide's Effects on Choline Acetyltransferase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ebiratide, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9), has demonstrated neurotrophic properties, including the enhancement of cholinergic neuron function. A key indicator of cholinergic activity is the enzyme choline acetyltransferase (ChAT), which is responsible for the synthesis of the neurotransmitter acetylcholine. This document provides a comprehensive protocol for assessing the effects of this compound on ChAT activity in both in vitro and in vivo models. The methodologies detailed herein are designed to yield robust and reproducible data for preclinical research and drug development aimed at neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are a prominent feature.

This compound has been shown to increase ChAT activity in cultured fetal rat septal cells and in the septum, neocortex, and hippocampus of aged rats.[1] Studies have indicated that this compound can acutely increase ChAT activity, with effects observed as early as 30 minutes after administration and lasting up to 24 hours.[2] The underlying mechanism of action is thought to involve the modulation of neural plasticity, potentially through interactions with NMDA receptors and subsequent downstream signaling cascades.

This protocol outlines methods for preparing this compound for administration, detailed procedures for tissue homogenization, and two common assays for quantifying ChAT activity: a radiometric assay and a colorimetric assay. Additionally, it provides a framework for presenting quantitative data and visualizing the experimental workflow and potential signaling pathways.

Experimental Protocols

Preparation of this compound

a) For In Vitro Studies (Cell Culture)

  • Reconstitution of Lyophilized this compound: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solvent Selection: Reconstitute the peptide in sterile, nuclease-free water to create a stock solution of high concentration (e.g., 1 mM). If solubility is an issue, a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) can be used initially, followed by dilution with sterile water or cell culture medium.

  • Stock Solution Preparation: For a 1 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of sterile water. For example, for this compound (assuming a molecular weight of approximately 1000 g/mol ), dissolve 1 mg in 1 mL of sterile water.

  • Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium (e.g., DMEM/F12) to the desired final concentrations (e.g., 10-100 pmol/mL) for treating the cells.[1]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

b) For In Vivo Studies (Subcutaneous Infusion in Rats)

  • Vehicle Preparation: Prepare a sterile vehicle solution, such as 0.9% saline. For continuous infusion using an osmotic pump, it is advisable to include a carrier protein like 0.1% bovine serum albumin (BSA) in the saline to prevent the peptide from adhering to the pump and tubing.

  • This compound Solution Preparation: Dissolve the calculated amount of this compound in the sterile vehicle to achieve the desired concentration for infusion (e.g., for a constant infusion of 10 nmol/body/hr).[1]

  • Osmotic Pump Filling: Under sterile conditions, fill the osmotic pumps with the this compound solution according to the manufacturer's instructions.

  • Storage: Prepare the solution fresh before filling the pumps.

Brain Tissue Homogenization for ChAT Assay
  • Tissue Dissection: Following the experimental period, euthanize the animals according to approved protocols. Rapidly dissect the brain regions of interest (e.g., septum, neocortex, hippocampus) on an ice-cold surface.

  • Washing: Wash the dissected tissue with ice-cold phosphate-buffered saline (PBS) (0.01 M, pH 7.4) to remove any blood.

  • Homogenization Buffer: Prepare an ice-cold homogenization buffer. A common buffer consists of 10 mM Tris-HCl (pH 7.4), 0.8 M NaCl, 10% sucrose, and 1 mM EGTA, supplemented with a protease inhibitor cocktail immediately before use.

  • Homogenization: Weigh the tissue and add 4 volumes of homogenization buffer (e.g., for 100 mg of tissue, add 400 µL of buffer). Homogenize the tissue using a mechanical homogenizer (e.g., a Dounce homogenizer or a bead-based homogenizer) on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic fraction with ChAT, and keep it on ice for immediate use in the ChAT assay or store it at -80°C for later analysis.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay) for normalization of ChAT activity.

Choline Acetyltransferase (ChAT) Activity Assay

Two common methods for measuring ChAT activity are presented below. The choice of method may depend on available equipment and resources.

a) Radiometric Assay

This method is based on the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to choline, forming [¹⁴C]-acetylcholine.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • NaCl (e.g., 300 mM)

    • Choline chloride (e.g., 10 mM)

    • Eserine or physostigmine (an acetylcholinesterase inhibitor, e.g., 0.1 mM)

    • [¹⁴C]-acetyl-CoA (e.g., 0.2 mM, with a specific activity of ~50 mCi/mmol)

  • Assay Procedure:

    • In a microcentrifuge tube, add a specific volume of the brain tissue homogenate (supernatant).

    • Initiate the reaction by adding the reaction mixture.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an ice-cold buffer, such as 10 mM EDTA.

  • Extraction and Quantification:

    • Add a scintillation cocktail containing a tetraphenylboron solution to selectively extract the newly synthesized [¹⁴C]-acetylcholine.

    • Vortex the mixture and centrifuge to separate the phases.

    • Transfer an aliquot of the organic phase containing the [¹⁴C]-acetylcholine to a scintillation vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the ChAT activity as nmol of acetylcholine synthesized per hour per mg of protein.

b) Colorimetric Assay

This method is based on the measurement of Coenzyme A (CoA), a product of the ChAT reaction, using a chromogenic reagent.

  • Reagent Preparation: Prepare the reagents as per the instructions of a commercial colorimetric ChAT activity assay kit. This typically includes a buffer solution, a substrate solution (containing acetyl-CoA and choline), and a chromogenic agent.

  • Assay Procedure:

    • Add the appropriate volume of sample (brain tissue homogenate supernatant) and buffer to the wells of a microplate.

    • Prepare a blank control for each sample by adding the sample to a well and heating it to inactivate the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction according to the kit's instructions (e.g., by adding a stop solution or by heating).

  • Color Development and Measurement:

    • Add the chromogenic reagent to each well.

    • Incubate at room temperature for a specified time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 324 nm or 412 nm, depending on the kit) using a microplate reader.

  • Calculation: Calculate the ChAT activity based on the change in absorbance and a standard curve, and express the results as units per mg of protein.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Cultured Fetal Rat Septal Cells

Treatment GroupConcentration (pmol/mL)DurationChAT Activity (nmol/hr/mg protein)% Change from Control
Control05 daysValue0%
This compound105 daysValueValue
This compound1005 daysValueValue

Note: Based on a study showing this compound at 10 pmol/ml increased ChAT activity up to 1.5 times the control value in sub-confluent cultures.[1]

Table 2: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Different Brain Regions of Aged Rats

Treatment GroupBrain RegionDurationChAT Activity (% of Control)
ControlSeptum4 weeks100%
This compound (10 nmol/body/hr, s.c.)Septum4 weeks135%
ControlNeocortex4 weeks100%
This compound (10 nmol/body/hr, s.c.)Neocortex4 weeks179%
ControlHippocampus4 weeks100%
This compound (10 nmol/body/hr, s.c.)Hippocampus4 weeks189%

Table 3: Dose-Response and Time-Course of this compound's Effect on ChAT Activity in Rat Brain

This compound Dose (µg/kg, s.c.)Time Post-AdministrationBrain RegionChAT Activity (% Change from Control)
0.01 - 100.5 hoursVariousAcute Increase
0.01 - 1024 hoursVariousSustained Increase

Note: A study indicated an acute increase in ChAT activity within this dose range, with the effect lasting up to 24 hours.

Mandatory Visualization

Ebiratide_Experimental_Workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol iv_start Start: In Vitro iv_prep Prepare this compound for Cell Culture iv_start->iv_prep iv_treat Treat Neuronal Cell Culture iv_prep->iv_treat iv_harvest Harvest Cells & Lyse iv_treat->iv_harvest iv_assay ChAT Activity Assay (Radiometric or Colorimetric) iv_harvest->iv_assay iv_data Data Analysis iv_assay->iv_data inv_start Start: In Vivo inv_prep Prepare this compound for Infusion inv_start->inv_prep inv_admin Administer to Rats (Subcutaneous Infusion) inv_prep->inv_admin inv_tissue Dissect Brain Regions (Septum, Neocortex, Hippocampus) inv_admin->inv_tissue inv_homog Homogenize Tissue inv_tissue->inv_homog inv_assay ChAT Activity Assay (Radiometric or Colorimetric) inv_homog->inv_assay inv_data Data Analysis inv_assay->inv_data

Caption: Experimental workflow for assessing this compound's effects on ChAT activity.

Ebiratide_Signaling_Pathway This compound This compound (ACTH(4-9) Analog) Receptor Putative Receptor (e.g., NMDA-R modulation) This compound->Receptor Binds/Modulates Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PKA pathways) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factors (e.g., CREB) Signaling_Cascade->Transcription_Factor Activates ChAT_Gene ChAT Gene Expression Transcription_Factor->ChAT_Gene Upregulates ChAT_Protein ChAT Protein Synthesis ChAT_Gene->ChAT_Protein ChAT_Activity Increased ChAT Activity ChAT_Protein->ChAT_Activity ACh_Synthesis Increased Acetylcholine Synthesis ChAT_Activity->ACh_Synthesis

Caption: Putative signaling pathway for this compound-induced increase in ChAT activity.

References

Ebiratide: Application Notes and Protocols for Promoting Neurite Outgrowth In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide, a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment 4-9, has demonstrated neurotrophic properties, suggesting its potential as a therapeutic agent for neurodegenerative disorders.[1] Preclinical studies have indicated that this compound can prevent neuronal degeneration and promote a neuronal phenotype in vitro.[1] These application notes provide a comprehensive guide for researchers interested in investigating the neurite outgrowth-promoting effects of this compound in vitro. Due to the limited availability of specific quantitative data on this compound-induced neurite outgrowth in commonly used neuronal cell lines, this document also serves as a general framework for characterizing the neurogenic potential of novel compounds.

Data Presentation

While specific quantitative data for this compound's effects on neurite outgrowth in cell lines such as PC12 or SH-SY5Y are not extensively published, the following table templates are provided for researchers to structure their experimental findings. It is recommended to perform dose-response studies to determine the optimal concentration of this compound. Based on existing literature, a starting concentration range of 10 pM to 100 pM has shown neurotrophic effects in primary fetal rat septal cells.[1]

Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC12 Cells

This compound ConcentrationAverage Neurite Length per Cell (µm) ± SDAverage Number of Neurites per Cell ± SDPercentage of Neurite-Bearing Cells (%) ± SD
Vehicle Control
10 pM
50 pM
100 pM
1 nM
10 nM

Table 2: Dose-Response Effect of this compound on Neurite Outgrowth in SH-SY5Y Cells

This compound ConcentrationAverage Neurite Length per Cell (µm) ± SDAverage Number of Neurites per Cell ± SDPercentage of Neurite-Bearing Cells (%) ± SD
Vehicle Control
10 pM
50 pM
100 pM
1 nM
10 nM

Experimental Protocols

The following protocols provide a detailed methodology for conducting neurite outgrowth assays using PC12 and SH-SY5Y cell lines, which are standard models for studying neuronal differentiation.

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

1. Materials:

  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF), as a positive control

  • This compound

  • Poly-L-lysine

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • 96-well plates

2. Cell Culture and Plating:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Coat 96-well plates with poly-L-lysine (100 µg/mL) for at least 2 hours at 37°C, then wash three times with sterile water and allow to dry.

  • Seed PC12 cells at a density of 2,000-5,000 cells per well in low-serum medium (e.g., RPMI-1640 with 1% HS).

3. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions to achieve the desired final concentrations (e.g., 10 pM to 10 nM).

  • 24 hours after plating, replace the medium with fresh low-serum medium containing the different concentrations of this compound or NGF (50 ng/mL) as a positive control. Include a vehicle control group.

  • Incubate the cells for 48-72 hours.

4. Immunostaining and Imaging:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA for 1 hour.

  • Incubate with anti-β-III tubulin antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

5. Quantification:

  • Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin) to quantify:

    • The percentage of cells with neurites (defined as a process at least twice the length of the cell body diameter).

    • The average neurite length per cell.

    • The average number of neurites per cell.

Protocol 2: Neurite Outgrowth Assay in SH-SY5Y Cells

1. Materials:

  • SH-SY5Y cell line (ATCC CRL-2266)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic Acid (RA) for differentiation

  • This compound

  • Poly-D-lysine and Laminin for coating

  • (Follow the same staining and imaging reagents as in Protocol 1)

2. Cell Differentiation and Plating:

  • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

  • To induce a more neuronal phenotype, differentiate the cells by treating with 10 µM RA for 5-7 days.

  • Coat 96-well plates with poly-D-lysine (50 µg/mL) followed by laminin (10 µg/mL).

  • Seed the differentiated SH-SY5Y cells at a density of 5,000-10,000 cells per well in low-serum medium (e.g., DMEM/F12 with 1% FBS).

3. Treatment, Immunostaining, Imaging, and Quantification:

  • Follow steps 3, 4, and 5 from Protocol 1, adjusting incubation times as necessary based on preliminary experiments.

Visualizations

Signaling Pathways and Workflows

The following diagrams visualize the experimental workflow for assessing neurite outgrowth and a putative signaling pathway that may be involved in this compound's neurotrophic effects. This proposed pathway is based on common mechanisms of neurite outgrowth and requires experimental validation for this compound.

G cluster_workflow Experimental Workflow A Seed Neuronal Cells (PC12 or SH-SY5Y) in 96-well plate B Treat with this compound (Dose-response) A->B C Incubate (48-72 hours) B->C D Fix and Immunostain (β-III Tubulin, DAPI) C->D E Image Acquisition (High-Content Imaging) D->E F Image Analysis and Quantification (Neurite length, number, etc.) E->F

Experimental workflow for neurite outgrowth assay.

G cluster_pathway Putative Signaling Pathway for this compound-Induced Neurite Outgrowth This compound This compound Receptor Unknown Receptor (e.g., Melanocortin-like or novel GPCR) This compound->Receptor AC Adenylyl Cyclase Receptor->AC Gs? PKC Protein Kinase C (PKC) Receptor->PKC Gq? cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK CREB CREB PKA->CREB Cytoskeleton Cytoskeletal Reorganization (e.g., GAP-43) PKA->Cytoskeleton PKC->MAPK_ERK PKC->Cytoskeleton MAPK_ERK->CREB CREB->Cytoskeleton Gene Transcription NeuriteOutgrowth Neurite Outgrowth Cytoskeleton->NeuriteOutgrowth

A putative signaling cascade for this compound.

Disclaimer: The signaling pathway depicted is a hypothetical model based on common neurite outgrowth mechanisms and requires experimental validation to confirm its relevance to this compound's mode of action. The receptors and downstream effectors for ACTH(4-9) analogs are not fully characterized and may be cell-type specific.

References

Application Notes and Protocols for Long-Term Administration of Ebiratide in Memory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide (Hoe 427) is a synthetic analog of the adrenocorticotropic hormone fragment ACTH(4-9) [H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH-(CH2)8-NH2].[1] Preclinical studies have demonstrated its potential in enhancing memory processes, making it a candidate for further investigation in the context of cognitive disorders.[1] These application notes provide a comprehensive overview of the available data on this compound and present detailed protocols for its long-term administration in rodent models for memory research. It is important to note that while acute efficacy has been established in a specific dose range, detailed public data on long-term administration studies are limited. The following protocols are based on established methodologies in preclinical neuropharmacology and the known effective doses of this compound.

Mechanism of Action

This compound is believed to exert its effects through neurotrophic and cholinergic mechanisms. While the precise signaling cascade has not been fully elucidated for this compound, its neurotrophic properties suggest a potential interaction with pathways similar to those activated by nerve growth factor (NGF). The proposed mechanism involves the activation of Tropomyosin receptor kinase A (TrkA), which initiates downstream signaling cascades including the PI3K/Akt, MAPK/ERK, and PLC-γ pathways. These pathways converge on the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in synaptic plasticity and long-term memory formation.[2][3][4] Additionally, this compound has been shown to enhance acetylcholine (ACh) metabolism in the brain, which is a critical neurotransmitter system for memory function.

Data Presentation

The following tables summarize the quantitative data derived from preclinical studies on this compound. Due to the limited availability of long-term administration data, the tables are structured to reflect the parameters that would be critical to assess in such studies, with available data from acute studies included.

Table 1: Preclinical Efficacy of this compound in Rodent Memory Models (Acute Administration)

Animal ModelMemory TaskAdministration RouteEffective Dose Range (µg/kg)Key FindingsReference
Mice & RatsInhibitory AvoidanceSubcutaneous (SC)1-10Reversal of ECS- or scopolamine-induced amnesia
Mice & RatsUp-hill AvoidanceSubcutaneous (SC)1-10Improved acquisition and retention
Mice & RatsOne-way Shuttle Box AvoidanceSubcutaneous (SC)1-10Enhanced avoidance learning
Mice & RatsEight-arm Radial MazeSubcutaneous (SC)1-10Improved spatial working and reference memory

Table 2: Proposed Long-Term Administration Parameters for this compound in Rodent Studies

ParameterProposed ProtocolRationale
Animal Model Aged rats or mice; transgenic models of Alzheimer's disease (e.g., 5XFAD, APP/PS1)To assess efficacy in age-related cognitive decline and disease-specific pathology.
Administration Route Continuous subcutaneous (SC) infusion via osmotic mini-pumpsTo ensure stable plasma concentrations over a long period, mimicking chronic dosing and avoiding stress from repeated injections.
Dosage 1 µg/kg/day, 5 µg/kg/day, 10 µg/kg/dayBased on the effective dose range identified in acute studies. A dose-response study is recommended.
Duration of Treatment 4, 8, and 12 weeksTo assess the sustained effects on memory and potential disease-modifying outcomes.
Primary Outcome Measures Spatial learning and memory (Morris Water Maze); Contextual fear conditioning; Object recognition memoryTo evaluate different aspects of memory function.
Secondary Outcome Measures Cholinergic neuron integrity (ChAT immunohistochemistry); Synaptic protein levels (e.g., synaptophysin, PSD-95); Amyloid-beta plaque load and Tau pathology (in AD models); CREB phosphorylation levelsTo investigate the underlying neurobiological mechanisms of this compound's long-term effects.

Experimental Protocols

Protocol 1: Long-Term Administration of this compound via Osmotic Mini-Pumps in a Rat Model of Age-Related Cognitive Decline

Objective: To evaluate the effect of chronic this compound administration on spatial learning and memory in aged rats.

Materials:

  • This compound (Hoe 427)

  • Sterile saline (0.9% NaCl)

  • Alzet® osmotic mini-pumps (e.g., Model 2004 for 4-week delivery)

  • Aged (18-24 months old) male Wistar rats

  • Surgical tools for subcutaneous implantation

  • Morris Water Maze apparatus

Procedure:

  • Animal Acclimatization: House aged rats in a controlled environment (12:12 h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • This compound Solution Preparation: Dissolve this compound in sterile saline to achieve the desired final concentrations for delivery via the osmotic pumps. For a 1 µg/kg/day dose in a 500g rat, the daily dose is 0.5 µg. If using an Alzet 2004 pump with a flow rate of 0.25 µl/hour (6 µl/day), the required concentration would be 0.083 µg/µl. Prepare solutions under sterile conditions.

  • Osmotic Pump Preparation and Implantation:

    • Fill the osmotic pumps with either vehicle (sterile saline) or the this compound solutions according to the manufacturer's instructions.

    • Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

    • Shave and disinfect the dorsal thoracic region.

    • Make a small incision and create a subcutaneous pocket.

    • Insert the filled osmotic pump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

    • Provide post-operative care, including analgesics, as per institutional guidelines.

  • Treatment Period: Allow the animals to recover for 24-48 hours. The pumps will deliver this compound or vehicle continuously for the specified duration (e.g., 4 weeks).

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (e.g., starting on day 24 of treatment):

      • For 5 consecutive days, conduct 4 trials per day for each rat.

      • In each trial, place the rat in the water at one of four starting positions, facing the wall of the pool.

      • Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.

      • If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, guide it to the platform.

      • Record the escape latency (time to find the platform) and swim path using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Allow the rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Collect brain tissue for immunohistochemical analysis of markers such as ChAT, synaptophysin, and pCREB in the hippocampus and cortex.

Protocol 2: Assessment of this compound's Effect on Cholinergic and Neurotrophic Signaling Pathways

Objective: To determine if long-term this compound administration modulates the cholinergic system and activates the TrkA-CREB signaling pathway in the hippocampus.

Materials:

  • Brain tissue from animals treated long-term with this compound (from Protocol 1).

  • Antibodies for:

    • Choline Acetyltransferase (ChAT)

    • Phosphorylated TrkA (pTrkA)

    • Total TrkA

    • Phosphorylated ERK1/2 (pERK1/2)

    • Total ERK1/2

    • Phosphorylated Akt (pAkt)

    • Total Akt

    • Phosphorylated CREB (pCREB)

    • Total CREB

  • Reagents for Western blotting and immunohistochemistry.

Procedure:

  • Western Blotting:

    • Dissect the hippocampus from fresh, non-perfused brains.

    • Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against pTrkA, TrkA, pERK, ERK, pAkt, Akt, pCREB, and CREB overnight at 4°C.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize phosphorylated protein levels to total protein levels.

  • Immunohistochemistry:

    • Use the paraformaldehyde-fixed brain tissue from Protocol 1.

    • Section the brains (e.g., 40 µm coronal sections) using a cryostat or vibratome.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites and incubate the sections with primary antibodies against ChAT or pCREB.

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the sections and visualize them using a fluorescence or confocal microscope.

    • Quantify the number of ChAT-positive cells in the basal forebrain and the intensity of pCREB staining in hippocampal subfields (e.g., CA1, DG).

Visualizations

Signaling Pathway

Ebiratide_Signaling_Pathway This compound This compound TrkA TrkA Receptor This compound->TrkA (hypothesized activation) PI3K PI3K TrkA->PI3K PLCg PLC-γ TrkA->PLCg MAPK_ERK MAPK/ERK TrkA->MAPK_ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB PLCg->MAPK_ERK MAPK_ERK->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression for Synaptic Plasticity & Memory pCREB->Gene_Expression

Caption: Hypothesized signaling pathway for this compound's neurotrophic effects.

Experimental Workflow

Ebiratide_Long_Term_Study_Workflow Start Start: Aged or AD Model Rodents Pump_Implantation Osmotic Mini-Pump Implantation (this compound or Vehicle) Start->Pump_Implantation Treatment Continuous Subcutaneous Infusion (4-12 weeks) Pump_Implantation->Treatment Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (Western Blot, IHC) Tissue_Collection->Biochemical_Analysis End End: Data Analysis & Interpretation Biochemical_Analysis->End

Caption: Workflow for long-term this compound administration and memory assessment.

Conclusion

This compound shows promise as a memory-enhancing agent based on acute preclinical studies. The protocols and data presented here provide a framework for conducting long-term administration studies to further evaluate its therapeutic potential. It is recommended that future studies focus on chronic dosing paradigms in relevant animal models of cognitive decline to fully characterize the long-term efficacy, safety, and underlying mechanisms of action of this compound. The proposed signaling pathway involving TrkA activation and subsequent CREB phosphorylation offers a testable hypothesis for its neurotrophic effects. Rigorous long-term studies are essential to bridge the gap between promising preclinical findings and potential clinical applications for this compound.

References

Ebiratide as an Investigational Tool for Melanocortin Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide (HOE 427) is a synthetic peptide analog of the adrenocorticotropic hormone fragment ACTH(4-9). While historically investigated for its nootropic and neuroprotective effects, its structural similarity to endogenous melanocortin ligands suggests its potential as a tool to probe the pharmacology of melanocortin receptors (MCRs). The melanocortin system, comprising five G protein-coupled receptors (MC1R-MC5R), plays a crucial role in a diverse range of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[1]

These application notes provide a framework for researchers to characterize the interaction of this compound with the five melanocortin receptor subtypes. The following sections detail the necessary experimental protocols to determine its binding affinity and functional activity, present templates for data organization, and illustrate the key signaling pathways and experimental workflows.

Melanocortin Receptor Signaling

Melanocortin receptors primarily couple to the Gαs subunit of heterotrimeric G proteins.[2] Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Some melanocortin receptors have also been reported to signal through other pathways, such as Gαi/o or Gαq, and to activate mitogen-activated protein kinase (MAPK) pathways.[1][2]

Melanocortin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MCR Melanocortin Receptor (MC1R-MC5R) This compound->MCR Binds Gs Gαs MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 1: Canonical Gαs signaling pathway of melanocortin receptors.

Quantitative Data Summary

A thorough characterization of this compound requires the determination of its binding affinity (Ki) and functional potency (EC50 for agonists, IC50 for antagonists) at each of the five melanocortin receptor subtypes. The tables below are structured to organize this data. It is important to note that at the time of this publication, specific quantitative data for this compound at each MCR subtype is not widely available in peer-reviewed literature and must be determined experimentally. For comparative purposes, representative data for the endogenous agonist α-Melanocyte-Stimulating Hormone (α-MSH) are often included.

Table 1: Binding Affinity of this compound at Human Melanocortin Receptors

LigandMC1R Ki (nM)MC2R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)
This compound TBDTBDTBDTBDTBD
α-MSH~0.2>1000~20~5~1

TBD: To Be Determined experimentally.

Table 2: Functional Activity of this compound at Human Melanocortin Receptors

LigandMC1R EC50 (nM)MC2R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)MC5R EC50 (nM)
This compound TBDTBDTBDTBDTBD
α-MSH~0.1>1000~10~1~0.5

TBD: To Be Determined experimentally.

Experimental Protocols

The following protocols provide a detailed methodology for conducting radioligand binding assays and cAMP functional assays to characterize the interaction of this compound with melanocortin receptors.

Experimental_Workflow cluster_setup Assay Preparation cluster_assays Pharmacological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing MCRs) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay (Determine EC50/IC50) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Reagent_Prep Reagent Preparation (this compound, Radioligand, etc.) Reagent_Prep->Binding_Assay Reagent_Prep->Functional_Assay Data_Processing Data Processing and Curve Fitting Binding_Assay->Data_Processing Functional_Assay->Data_Processing Results Determination of Pharmacological Parameters Data_Processing->Results

Figure 2: General experimental workflow for characterizing this compound.

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound at each melanocortin receptor subtype.

Materials:

  • HEK293 cells stably or transiently expressing one of the human melanocortin receptors (MC1R, MC3R, MC4R, or MC5R). Note: MC2R requires co-expression of MRAP1 for functionality.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).

  • Radioligand: [¹²⁵I]NDP-α-MSH (a high-affinity, non-selective melanocortin receptor agonist).

  • Non-labeled NDP-α-MSH for determination of non-specific binding.

  • This compound stock solution.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target MCR to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 4°C (e.g., 20,000 x g for 20 minutes) to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and repeat centrifugation.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • A constant concentration of [¹²⁵I]NDP-α-MSH (typically at its Kd concentration).

      • Increasing concentrations of this compound (for competition curve).

      • For total binding wells, add binding buffer instead of this compound.

      • For non-specific binding wells, add a saturating concentration of non-labeled NDP-α-MSH (e.g., 1 µM).

      • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Subtract the non-specific binding from all other values.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of cAMP in cells expressing melanocortin receptors.

Materials:

  • HEK293 cells stably or transiently expressing one of the human melanocortin receptors.

  • Cell culture medium (e.g., DMEM).

  • Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • This compound stock solution.

  • A known MCR agonist (e.g., α-MSH or NDP-α-MSH) for antagonist mode.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Plating:

    • Seed the MCR-expressing cells into 96-well or 384-well plates and culture overnight to allow for cell attachment.

  • Agonist Mode Assay:

    • Wash the cells with stimulation buffer.

    • Add serial dilutions of this compound to the cells.

    • Include wells with buffer only (basal), and a saturating concentration of a known full agonist (positive control).

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes).

    • Add a constant concentration of a known MCR agonist (typically the EC80 concentration) to all wells except the basal control.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Convert the raw data to cAMP concentrations.

    • For agonist mode: Plot the cAMP concentration as a function of the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode: Plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of this compound to determine the IC50. The Schild equation can be used to determine the pA2 value, which represents the affinity of a competitive antagonist.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive approach to characterizing the pharmacological profile of this compound at the five melanocortin receptors. By systematically determining its binding affinity and functional activity, researchers can elucidate the selectivity and potency of this compound, thereby establishing its utility as a specific tool for investigating the complex roles of the melanocortin system in health and disease. Such studies will be crucial in understanding whether this compound or its derivatives could be leveraged for future therapeutic development targeting specific melanocortin receptors.

References

Troubleshooting & Optimization

Ebiratide Neurotrophic Effects Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ebiratide dosage to achieve desired neurotrophic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported neurotrophic effects?

This compound is a synthetic analog of the adrenocorticotropic hormone fragment ACTH4-9.[1][2] Studies have shown that this compound exhibits neurotrophic properties, suggesting its potential therapeutic value in central nervous system degenerative disorders.[1] Reported effects include the partial prevention of neuronal degeneration in cultured fetal rat septal cells and an increase in the activities of choline acetyltransferase (ChAT) and acetylcholinesterase (AChE) in these cells.[1] In aged rats, subcutaneous administration of this compound has been shown to elevate ChAT activities in the septum, neocortex, and hippocampus.[1]

Q2: What is a recommended starting concentration range for in vitro experiments with this compound?

Based on published studies, a starting concentration range of 10-100 pmol/ml is recommended for in vitro experiments using cultured neuronal cells. A 5-day treatment with this compound in this range has been shown to partially prevent neuronal degeneration in sparsely plated fetal rat septal cultures. Furthermore, a concentration of 10 pmol/ml increased choline acetyltransferase (ChAT) and acetylcholinesterase (AChE) activities.

Q3: Is there any available data on in vivo dosage of this compound for neurotrophic effects?

Yes, one study administered this compound to aged rats via constant subcutaneous infusion at a rate of 10 nmol/body/hr for 4 weeks. This regimen resulted in elevated ChAT activities in the septum, neocortex, and hippocampus.

Q4: What is the proposed mechanism of action for this compound's neurotrophic effects?

The precise signaling pathway of this compound is not fully elucidated in the available literature. However, based on the known mechanisms of other neurotrophic factors, a putative pathway can be proposed. It is hypothesized that this compound may potentiate Nerve Growth Factor (NGF) signaling through the TrkA receptor. This potentiation could lead to the activation of downstream signaling cascades, including the ERK/MAPK and cAMP/PKA pathways, which are known to be involved in promoting neuronal survival and neurite outgrowth.

Q5: Can this compound be used in combination with other neurotrophic factors?

While specific studies on the synergistic effects of this compound with other neurotrophic factors are limited, it is plausible that co-administration with factors like NGF could enhance neurotrophic outcomes. The potentiation of NGF signaling is a proposed mechanism for this compound's action. Researchers should perform dose-response experiments to determine optimal concentrations for combination studies.

Data Presentation

The following tables summarize the quantitative data on the neurotrophic effects of this compound based on available research.

Table 1: In Vitro Effects of this compound on Cholinergic Enzyme Activity

Cell TypeThis compound ConcentrationTreatment DurationEnzyme% Increase Over Control (Mean)
Fetal Rat Septal Cells10 pmol/ml5 daysCholine Acetyltransferase (ChAT)50%
Fetal Rat Septal Cells10 pmol/ml5 daysAcetylcholinesterase (AChE)20%

Table 2: In Vivo Effects of this compound on Choline Acetyltransferase (ChAT) Activity in Aged Rats

Brain RegionThis compound DosageTreatment Duration% Increase in ChAT Activity Over Control (Mean)
Septum10 nmol/body/hr4 weeks35%
Neocortex10 nmol/body/hr4 weeks79%
Hippocampus10 nmol/body/hr4 weeks89%

Table 3: Hypothetical Quantitative Data on this compound-Induced Neurite Outgrowth

Cell LineThis compound Concentration (pmol/ml)% of Cells with NeuritesAverage Neurite Length (µm)Average Number of Branches per Neuron
PC-120 (Control)15201
PC-121045553
PC-125060805
PC-1210055754
SH-SY5Y0 (Control)20252
SH-SY5Y1050604
SH-SY5Y5065906
SH-SY5Y10060855

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay Using PC-12 Cells

This protocol outlines a method for quantifying the neurotrophic effects of this compound on PC-12 cells.

Materials:

  • PC-12 cell line

  • Collagen type IV-coated culture plates

  • DMEM with 1% horse serum and penicillin/streptomycin (Differentiating Medium)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking solution (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding: Seed PC-12 cells onto collagen-coated plates at a density that allows for individual cell morphology analysis after differentiation.

  • Differentiation and Treatment: After 24 hours, replace the growth medium with differentiating medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 pmol/ml).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS and then permeabilize and block with blocking solution for 1 hour.

  • Immunostaining: Incubate with the primary antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody and a nuclear stain.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length, number of branches, and the percentage of cells with neurites.

Troubleshooting Guides

Issue 1: Low or No Neurite Outgrowth in this compound-Treated Cells

Possible Cause Troubleshooting Step
Suboptimal this compound ConcentrationPerform a dose-response experiment with a wider range of concentrations (e.g., 1 pmol/ml to 1 nmol/ml).
Poor Cell HealthEnsure cells are healthy and in the exponential growth phase before seeding. Use low-passage number cells.
Inadequate AdhesionVerify that culture plates are properly coated with an appropriate extracellular matrix protein (e.g., collagen, laminin).
Incorrect Serum ConcentrationOptimize the serum concentration in the differentiating medium. Low serum is typically required to promote differentiation over proliferation.
This compound DegradationPrepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature.

Issue 2: High Variability in Neurite Outgrowth Between Wells/Replicates

Possible Cause Troubleshooting Step
Uneven Cell SeedingEnsure a single-cell suspension before plating and use a consistent seeding technique. Allow plates to sit at room temperature for 10-15 minutes before incubation to allow for even cell settling.
Edge Effects in Multi-well PlatesAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS.
Inconsistent Reagent AdditionUse calibrated pipettes and ensure consistent mixing when adding this compound and other reagents.

Issue 3: Difficulty in Quantifying Neurites Due to Cell Clumping

Possible Cause Troubleshooting Step
High Seeding DensityReduce the initial cell seeding density to ensure cells are well-separated.
Cell Migration and AggregationOptimize the culture conditions (e.g., serum concentration, growth factors) to minimize cell clumping.
Inadequate DissociationEnsure complete dissociation of cells into a single-cell suspension before plating.

Visualizations

Ebiratide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TrkA TrkA Receptor This compound->TrkA Potentiates NGF NGF NGF->TrkA Activates ERK_MAPK ERK/MAPK Pathway TrkA->ERK_MAPK cAMP_PKA cAMP/PKA Pathway TrkA->cAMP_PKA Neuronal_Survival Neuronal Survival ERK_MAPK->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth ERK_MAPK->Neurite_Outgrowth cAMP_PKA->Neuronal_Survival cAMP_PKA->Neurite_Outgrowth

Caption: Putative signaling pathway for this compound's neurotrophic effects.

Experimental_Workflow start Start seed_cells Seed Neuronal Cells (e.g., PC-12) start->seed_cells differentiate Induce Differentiation (Low Serum Medium) seed_cells->differentiate treat Treat with this compound (Dose-Response) differentiate->treat incubate Incubate (48-72 hours) treat->incubate fix_stain Fix and Immunostain (e.g., β-III tubulin, DAPI) incubate->fix_stain image Image Acquisition (Fluorescence Microscopy) fix_stain->image analyze Image Analysis (Quantify Neurite Outgrowth) image->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's neurotrophic effects.

Troubleshooting_Guide start Low/No Neurite Outgrowth check_concentration Is this compound concentration optimal? start->check_concentration check_cell_health Are cells healthy and low passage? check_concentration->check_cell_health Yes dose_response Perform Dose-Response (1 pM - 1 nM) check_concentration->dose_response No check_adhesion Is plate coating adequate? check_cell_health->check_adhesion Yes use_new_cells Use fresh, low-passage cell stock check_cell_health->use_new_cells No recoat_plates Re-coat plates with Collagen/Laminin check_adhesion->recoat_plates No success Problem Solved check_adhesion->success Yes dose_response->success use_new_cells->success recoat_plates->success

Caption: Troubleshooting decision tree for low neurite outgrowth.

References

Technical Support Center: Ebiratide Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ebiratide in cell culture media. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

This compound is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9). Its amino acid sequence is H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH(CH2)8-NH2[1]. The presence of a D-amino acid (D-Lysine) is a modification intended to increase stability against certain proteases.

Q2: My experimental results with this compound are inconsistent. Could degradation in the cell culture medium be the cause?

Yes, inconsistent results are a common sign of peptide degradation. Peptides like this compound can be broken down by proteases present in the cell culture environment, leading to a loss of bioactive concentration over the course of an experiment and variability in your results.

Q3: What are the primary sources of this compound degradation in cell culture?

The primary sources of this compound degradation in a cell culture setting are proteolytic enzymes (proteases). These can originate from two main sources:

  • Serum: Fetal bovine serum (FBS) and other animal sera are rich in various proteases.

  • Cells: The cells themselves can secrete proteases into the culture medium. The type and amount of proteases can vary significantly between different cell lines.

Q4: What are the common classes of proteases found in cell culture that can degrade this compound?

Common classes of proteases that can degrade peptides include:

  • Serine Proteases: Such as trypsin and chymotrypsin.

  • Cysteine Proteases: Including papain and caspases.

  • Aspartic Proteases: Like pepsin.

  • Metalloproteases: These require a metal ion for their activity.

Studies on this compound have shown that its degradation in intestinal homogenates is significantly inhibited by aminoprotease inhibitors, suggesting that this class of enzymes plays a role in its breakdown[1].

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound stability in cell culture experiments.

Problem: Rapid loss of this compound activity in my experiments.

  • Possible Cause 1: Proteolytic degradation from serum.

    • Solution 1a: Reduce or Eliminate Serum: If your cell line can be maintained in low-serum or serum-free conditions, this can significantly reduce the concentration of proteases.

    • Solution 1b: Heat-Inactivate Serum: While not completely effective, heat-inactivating the serum before use can reduce the activity of some heat-labile proteases.

  • Possible Cause 2: Proteases secreted by the cultured cells.

    • Solution 2a: Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. This is often the most effective way to protect your peptide.

    • Solution 2b: Optimize Cell Seeding Density: A lower cell density may result in a lower concentration of secreted proteases. This needs to be balanced with the requirements of your specific assay.

  • Possible Cause 3: Non-enzymatic degradation.

    • Solution 3a: Check pH of the Medium: Ensure your medium is well-buffered, as pH shifts can affect peptide stability.

    • Solution 3b: Proper Storage: Store your this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizing the Troubleshooting Process

Troubleshooting this compound Degradation start Inconsistent Results or Loss of this compound Activity cause1 Degradation Source? start->cause1 serum Serum in Media cause1->serum Yes cells Cell Secretions cause1->cells Yes storage Improper Storage/ Handling cause1->storage Possible solution_serum Reduce/Eliminate Serum Heat-Inactivate Serum serum->solution_serum solution_cells Add Protease Inhibitors Optimize Cell Density cells->solution_cells solution_storage Aliquot Stock Solution Store at -80°C Check Media pH storage->solution_storage

Caption: A workflow for troubleshooting this compound degradation in cell culture.

Quantitative Data Summary

The following table summarizes the key factors influencing peptide stability and potential solutions.

Factor Influencing StabilityPotential Impact on this compoundRecommended Action
Serum Concentration High concentration of various proteases.Reduce serum concentration or use serum-free media if possible.
Cell Type and Density Different cell lines secrete varying levels and types of proteases. Higher density can increase protease concentration.Optimize cell seeding density for your experiment.
Protease Inhibitors Can significantly reduce proteolytic degradation from multiple sources.Use a broad-spectrum protease inhibitor cocktail.
pH of Culture Medium Sub-optimal pH can affect peptide stability and protease activity.Maintain optimal pH of the culture medium (typically 7.2-7.4).
Temperature Standard incubation at 37°C is optimal for most protease activity.While not adjustable for cell culture, be aware of its impact.
Storage and Handling Repeated freeze-thaw cycles can degrade the peptide.Aliquot stock solutions and store at -20°C or -80°C.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture setup using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your cell culture medium (with and without serum)

  • Cells of interest

  • Protease inhibitor cocktail (optional)

  • HPLC system

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Set up your experimental conditions in a multi-well plate:

      • Cell-free medium (control for non-enzymatic degradation)

      • Cell-free medium with serum

      • Medium with your cells (at your standard seeding density)

      • Medium with cells and a protease inhibitor cocktail

  • Peptide Spiking:

    • Spike this compound into each well to your final desired concentration.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) of the supernatant from each well.

  • Sample Preparation:

    • To stop enzymatic activity and precipitate proteins, add an equal volume of cold acetonitrile with 0.1% TFA to each sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact this compound from its degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to determine its half-life under each condition.

Visualizing the Experimental Workflow

This compound Stability Assay Workflow prep Prepare Experimental Conditions (with/without cells, serum, inhibitors) spike Spike this compound into Wells prep->spike sample Collect Supernatant at Time Points (0, 1, 4, 8, 24, 48h) spike->sample quench Quench with Acetonitrile/TFA & Centrifuge sample->quench hplc Analyze Supernatant by HPLC quench->hplc analyze Quantify Peak Area & Calculate Half-Life hplc->analyze

Caption: Workflow for assessing the stability of this compound in cell culture.

Signaling Pathways and Degradation

While the specific signaling pathway of this compound is complex, its degradation is primarily an extracellular event mediated by proteases. The following diagram illustrates the general mechanism of proteolytic degradation.

General Proteolytic Degradation of this compound This compound Intact this compound (Bioactive) degraded Degraded this compound Fragments (Inactive) This compound->degraded Cleavage protease Proteases (from Serum or Cells) protease->this compound acts on inhibitor Protease Inhibitors inhibitor->protease inhibit

Caption: The role of proteases and inhibitors in this compound degradation.

References

Troubleshooting inconsistent results in Ebiratide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ebiratide in their experiments. The information is designed to address common challenges and inconsistencies that may arise, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues.

1. Peptide Handling and Storage

  • Question: My this compound powder is difficult to dissolve. What is the recommended procedure?

    • Answer: this compound, like many peptides, can be challenging to dissolve if not handled correctly. It is recommended to first bring the vial to room temperature before opening to avoid condensation. For initial solubilization, use a small amount of sterile, distilled water or a buffer with a neutral pH. Gentle vortexing or sonication can aid in dissolution. Avoid vigorous shaking, as this can cause peptide aggregation.

  • Question: I am observing inconsistent results between experiments. Could this be related to peptide stability?

    • Answer: Yes, inconsistent results are often linked to peptide degradation. To ensure the stability and activity of this compound:

      • Storage: Store lyophilized this compound at -20°C or -80°C.

      • Reconstitution: Once reconstituted, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

      • Working Solutions: Prepare fresh working dilutions for each experiment from a frozen stock aliquot. The stability of this compound in solution at room temperature or 4°C for extended periods may be limited.

  • Question: What are the best practices for storing reconstituted this compound?

    • Answer: After reconstitution, it is crucial to aliquot the this compound solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but it is advisable to perform stability tests for your specific experimental conditions.

2. In Vitro Experiments (Cell Culture)

  • Question: I am not observing the expected neurotrophic effects of this compound on my neuronal cell cultures. What could be the issue?

    • Answer: Several factors could contribute to a lack of effect in cell culture experiments:

      • Cell Density: The protective effects of this compound have been noted in sparsely plated cultures where neuronal degeneration is more likely to occur[1]. Ensure your cell plating density is appropriate to observe the desired phenotype.

      • Concentration: The effective concentration of this compound in vitro has been reported in the picomolar to nanomolar range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.

      • Treatment Duration: The neurotrophic effects of this compound may require a specific duration of treatment. For example, a 5-day treatment has been shown to prevent neuronal degeneration in fetal rat septal cultures[1].

      • Media Components: Components in your cell culture media, such as serum, could potentially interfere with the activity of this compound. Consider using serum-free or reduced-serum media for your experiments.

  • Question: My cell viability is low across all treatment groups, including the this compound-treated wells. How can I troubleshoot this?

    • Answer: High background cell death can mask the effects of your experimental compounds. Consider the following:

      • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

      • Reagent Quality: Verify the quality and sterility of your cell culture media, supplements, and this compound stock solution.

      • Incubation Conditions: Optimize incubation conditions such as temperature, CO2 levels, and humidity.

3. In Vivo Experiments (Animal Models)

  • Question: What is the recommended route of administration and dosage for this compound in rodent models?

    • Answer: this compound has been shown to be effective when administered subcutaneously. In aged rats, a constant infusion of 10 nmol/body/hr for 4 weeks elevated choline acetyltransferase (ChAT) activities in the brain[1]. In other studies with rats, a dose range of 0.01-10 micrograms/kg via systemic injection caused a decrease in acetylcholine content in different brain areas. The optimal dosage and administration route will depend on the specific animal model and experimental goals.

  • Question: I am seeing high variability in the behavioral or neurochemical readouts in my in vivo this compound experiments. What are the potential sources of this variability?

    • Answer: In vivo experiments are susceptible to a number of variables that can increase data variability:

      • Animal Handling and Stress: Stress can significantly impact neurochemical and behavioral outcomes. Ensure consistent and gentle handling of the animals.

      • Dosing Accuracy: Precise and consistent dosing is critical. For subcutaneous injections, ensure the full dose is administered correctly.

      • Environmental Factors: Factors such as cage conditions, light-dark cycles, and noise levels can influence experimental results. Maintain a consistent and controlled environment for all animals.

      • Pre-treatment Conditions: In some studies, pre-treatment with dexamethasone was shown to enhance the effects of this compound on acetylcholine content. Consider if any pre-treatment is necessary for your experimental design.

Quantitative Data Summary

The following tables summarize quantitative data from key this compound experiments to aid in experimental design and data comparison.

Table 1: In Vitro Neurotrophic Effects of this compound on Fetal Rat Septal Cultures

ParameterThis compound ConcentrationObservationReference
Neuronal Degeneration10-100 pmol/mlPartial prevention of degeneration in sparsely plated cultures[1]
Choline Acetyltransferase (ChAT) Activity10 pmol/mlIncreased up to 1.5 times the control value
Acetylcholinesterase (AChE) Activity10 pmol/mlIncreased up to 1.2 times the control value

Table 2: In Vivo Effects of this compound in Aged Rats

Route of AdministrationDosageDurationBrain RegionEffect on ChAT ActivityReference
Subcutaneous Infusion10 nmol/body/hr4 weeksSeptum35% increase over control
Subcutaneous Infusion10 nmol/body/hr4 weeksNeocortex79% increase over control
Subcutaneous Infusion10 nmol/body/hr4 weeksHippocampus89% increase over control

Table 3: In Vivo Neurochemical Effects of this compound in Rat Brain

Route of AdministrationDosageTime PointEffect on Acetylcholine (ACh) ContentReference
Systemic Injection0.01-10 µg/kg0.5 - 24 hoursDecrease in various brain areas

Experimental Protocols

1. In Vitro Neuronal Survival Assay

  • Objective: To assess the neuroprotective effects of this compound on primary neuronal cultures.

  • Methodology:

    • Cell Plating: Plate primary fetal rat septal cells at a sparse density on poly-L-lysine coated plates.

    • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10-100 pmol/ml). Include a vehicle control group.

    • Incubation: Incubate the cells for 5 days under standard cell culture conditions (37°C, 5% CO2).

    • Assessment: Assess neuronal survival using methods such as immunocytochemistry for neuronal markers (e.g., MAP2, NeuN) followed by cell counting, or by using viability assays like MTT or LDH release.

    • Data Analysis: Compare the number of surviving neurons or viability in this compound-treated groups to the vehicle control.

2. In Vivo Assessment of Cholinergic System Modulation

  • Objective: To determine the effect of this compound on cholinergic markers in the brain of aged rats.

  • Methodology:

    • Animal Model: Use aged rats (e.g., 24 months old).

    • This compound Administration: Administer this compound via subcutaneous osmotic mini-pumps at a constant infusion rate (e.g., 10 nmol/body/hr) for 4 weeks. A control group should receive vehicle infusion.

    • Tissue Collection: At the end of the treatment period, euthanize the animals and dissect specific brain regions (septum, neocortex, hippocampus).

    • Biochemical Analysis: Homogenize the brain tissue and perform a choline acetyltransferase (ChAT) activity assay using a standard radiometric or colorimetric method.

    • Data Analysis: Compare ChAT activity in the different brain regions of the this compound-treated group to the control group.

Visualizations

Signaling Pathway of this compound

This compound, as an analog of ACTH(4-9), is proposed to exert its effects through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors is thought to initiate a downstream signaling cascade involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This increase in cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to changes in gene expression and cellular function that promote neuronal survival and modulate the cholinergic system.

Ebiratide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound MCR Melanocortin Receptor (GPCR) This compound->MCR Binds AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression (e.g., Neurotrophic Factors, ChAT) CREB->Gene Promotes Survival Neuronal Survival Gene->Survival Cholinergic Cholinergic System Modulation Gene->Cholinergic

Caption: Proposed signaling pathway of this compound.

Experimental Workflow: Troubleshooting Inconsistent In Vitro Results

This workflow provides a logical sequence of steps to troubleshoot inconsistent results in cell-based this compound experiments.

Troubleshooting_Workflow cluster_peptide Peptide Integrity cluster_culture Cell Health cluster_protocol Protocol Adherence Start Inconsistent In Vitro Results Observed CheckPeptide Step 1: Verify this compound Handling & Storage Start->CheckPeptide Solubility Check Dissolution (Solvent, Sonication) CheckPeptide->Solubility CheckCulture Step 2: Assess Cell Culture Conditions Health Verify Cell Viability & Passage Number CheckCulture->Health CheckProtocol Step 3: Review Experimental Protocol Concentration Verify this compound Concentration CheckProtocol->Concentration Optimize Step 4: Optimize Experimental Parameters End Consistent Results Achieved Optimize->End Storage Confirm Aliquoting & Storage Temp (-80°C) Solubility->Storage Fresh Use Freshly Prepared Working Solutions Storage->Fresh Fresh->CheckCulture Density Check Plating Density Health->Density Contamination Screen for Contamination Density->Contamination Contamination->CheckProtocol Duration Confirm Treatment Duration Concentration->Duration Controls Check Vehicle & Positive Controls Duration->Controls Controls->Optimize

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

References

Ebiratide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ebiratide, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: While specific manufacturer's data for this compound is not publicly available, general best practices for storing lyophilized peptides to ensure long-term stability are as follows:

  • Temperature: Store at -20°C or colder for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.

  • Environment: Keep in a tightly sealed container in a dry, dark place to protect from moisture and light.

Q2: How should I store this compound once it is reconstituted in a solution?

A2: The stability of this compound in solution is significantly lower than in its lyophilized form. For optimal results:

  • Short-term Storage: Store at 2-8°C for use within a few days.

  • Long-term Storage: For longer storage, aliquot the reconstituted this compound into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What solvent should I use to reconstitute this compound?

A3: The choice of solvent can impact stability. It is generally recommended to use sterile, purified water or a buffer solution compatible with your experimental setup. For peptides that are difficult to dissolve, a small amount of a polar organic solvent like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer. Always check the manufacturer's instructions if available.

Q4: What are the common degradation pathways for this compound?

A4: As a peptide, this compound is susceptible to several chemical and physical degradation pathways, including:

  • Oxidation: The methionine residue in this compound is prone to oxidation. This can be accelerated by exposure to air and certain metal ions.

  • Deamidation: The asparagine and glutamine residues can undergo deamidation, particularly at neutral to alkaline pH.

  • Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially at acidic or alkaline pH.

  • Aggregation: Peptides can form aggregates, leading to precipitation and loss of biological activity. This can be influenced by pH, temperature, and concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity Peptide degradation due to improper storage or handling.- Ensure the lyophilized peptide has been stored at -20°C or colder.- Use freshly prepared solutions for experiments.- Avoid repeated freeze-thaw cycles of stock solutions.- Check the pH of your experimental buffer, as extreme pH can cause hydrolysis.
Inconsistent experimental results Inaccurate peptide concentration due to aggregation or adsorption to surfaces.- Visually inspect the solution for any signs of precipitation.- Use low-protein-binding tubes and pipette tips.- Consider sonicating the solution briefly to break up small aggregates.
Precipitation observed in the solution The peptide has aggregated or its solubility limit has been exceeded.- Ensure the reconstitution solvent is appropriate.- Check that the pH of the solution is not near the isoelectric point of the peptide.- Try dissolving the peptide at a lower concentration.

Experimental Protocols

Protocol for Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for monitoring the stability of an this compound solution over time.

1. Materials:

  • Lyophilized this compound
  • Sterile, HPLC-grade water
  • Acetonitrile (ACN), HPLC-grade
  • Trifluoroacetic acid (TFA), HPLC-grade
  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)
  • Reverse-phase HPLC column (e.g., C18)
  • HPLC system with a UV detector

2. Procedure:

  • Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in the desired buffer to a known concentration (e.g., 1 mg/mL).
  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the this compound solution into the HPLC system.
  • Incubation: Store the remaining stock solution under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), withdraw an aliquot of the stored solution and analyze it by HPLC.
  • HPLC Method:
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: A typical gradient would be a linear increase in Mobile Phase B over 20-30 minutes.
  • Flow Rate: 1 mL/min
  • Detection: Monitor at a wavelength where the peptide has strong absorbance (e.g., 214 nm or 280 nm).
  • Data Analysis:
  • Measure the peak area of the intact this compound at each time point.
  • Calculate the percentage of remaining this compound relative to the initial time point.
  • Observe the appearance of any new peaks, which may indicate degradation products.

Signaling Pathway and Experimental Workflow Diagrams

Ebiratide_Signaling_Pathway This compound This compound (ACTH/MSH Analog) MCR Melanocortin Receptor (GPCR) This compound->MCR Binds to G_Protein Gs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Neurotrophic Effects) PKA->Downstream Phosphorylates Targets

Caption: Presumed signaling pathway of this compound via a melanocortin receptor.

Stability_Workflow start Start: Lyophilized This compound reconstitute Reconstitute in Appropriate Buffer start->reconstitute initial_analysis Analyze Time 0 Sample (HPLC) reconstitute->initial_analysis storage Store Solution under Test Conditions reconstitute->storage time_points Withdraw Aliquots at Specific Time Points storage->time_points hplc_analysis Analyze Samples by HPLC time_points->hplc_analysis data_analysis Compare Peak Areas to Time 0 and Identify Degradation Products hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic issue Inconsistent or Negative Results check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Solution Preparation Protocol prep_ok Preparation OK? check_prep->prep_ok check_exp Examine Experimental Setup and Reagents exp_ok Experiment OK? check_exp->exp_ok storage_ok->check_prep Yes new_peptide Consider Degradation. Use a fresh vial of lyophilized peptide. storage_ok->new_peptide No prep_ok->check_exp Yes new_solution Prepare a fresh solution. prep_ok->new_solution No optimize_exp Optimize experimental conditions (e.g., pH, incubation time). exp_ok->optimize_exp No contact_support Consult technical support. exp_ok->contact_support Yes

Caption: Troubleshooting logic for this compound-related experiments.

Overcoming low Ebiratide permeability across biological membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low permeability of Ebiratide across biological membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its permeability a concern?

A1: this compound is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9) with the structure H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH(CH2)8NH2.[1] It has shown potential neurotrophic and memory-enhancing effects. However, like many peptide-based therapeutics, its clinical utility is hampered by low permeability across biological membranes, such as the intestinal epithelium for oral delivery and the blood-brain barrier (BBB) for central nervous system (CNS) targets. This poor permeability leads to low bioavailability and necessitates strategies to enhance its transport.

Q2: Which biological membranes are the primary barriers for this compound delivery?

A2: The two primary biological barriers for this compound are the intestinal mucosa, which limits its oral absorption, and the blood-brain barrier, which restricts its access to the central nervous system where it is expected to exert its therapeutic effects. Studies have shown that the permeability of this compound across isolated rat intestinal membranes is relatively low, with regional differences observed (jejunum > ileum > duodenum > colon).[1]

Q3: What are the main reasons for this compound's low permeability?

A3: The low permeability of this compound, a peptide, is attributed to several factors inherent to this class of molecules. These include its relatively large molecular size, hydrophilicity, and the presence of multiple hydrogen bond donors and acceptors in its structure. These characteristics hinder its passive diffusion across the lipid-rich cell membranes of the intestinal epithelium and the tightly regulated blood-brain barrier.

Q4: Have any transport mechanisms for this compound across the blood-brain barrier been identified?

A4: Yes, studies in rats suggest that this compound is taken up into the brain, particularly the hippocampus, via a specific and saturable uptake mechanism.[2] This indicates the involvement of a carrier-mediated or absorptive-mediated transport system rather than simple passive diffusion. The brain-to-plasma concentration ratio of this compound has been found to be significantly higher than that of sucrose, a marker of passive permeability, further supporting the existence of an active transport mechanism.[3]

Troubleshooting Guide

Issue 1: Low Intestinal Permeability in In Vitro Models (e.g., Ussing Chamber)

Problem: You are observing low and variable flux of this compound across intestinal tissue in your Ussing chamber experiments.

Possible Causes & Solutions:

  • Inherent Low Permeability: this compound naturally has poor intestinal permeability.[1]

    • Solution: Incorporate permeability enhancers into your experimental design. See the "Permeability Enhancement Strategies" section below for details on different types of enhancers and their mechanisms.

  • Tissue Viability: The intestinal tissue may not be viable throughout the experiment.

    • Solution: Ensure continuous oxygenation (95% O2, 5% CO2) and maintain the temperature at 37°C. Monitor the transepithelial electrical resistance (TEER) to confirm tissue integrity.

  • Incorrect Buffer Composition: The composition of the apical and basolateral buffers may not be optimal.

    • Solution: Use a Krebs-Ringer bicarbonate buffer and ensure pH is maintained at physiological levels (around 7.4).

  • Regional Variation in Permeability: The permeability of this compound differs across intestinal regions.

    • Solution: Be consistent with the intestinal segment used (e.g., jejunum, ileum, colon) for comparative studies. The jejunum has been reported to have the highest permeability for this compound.

Issue 2: Difficulty in Enhancing this compound Permeability with Standard Enhancers

Problem: Common permeation enhancers are not significantly increasing this compound transport in your assays.

Possible Causes & Solutions:

  • Enhancer-Molecule Specificity: The chosen enhancer may not be effective for this compound. The effectiveness of enhancers can be molecule-dependent.

    • Solution: Test a panel of enhancers with different mechanisms of action. For this compound, N-dodecyl-β-D-maltopyranoside (LM) has been shown to be more effective than sodium glycocholate and sodium caprate in both jejunal and colonic membranes.

  • Concentration of Enhancer: The concentration of the enhancer may be suboptimal.

    • Solution: Perform a dose-response study to determine the optimal concentration of the enhancer that maximizes permeability without causing significant cytotoxicity.

  • pH Dependence of Enhancer Activity: The activity of some enhancers is pH-dependent.

    • Solution: Investigate the effect of pH on the enhancer's efficacy. For example, the enhancing effect of caprate is greater at pH 7.4 than at pH 6.5.

  • Membrane Damage: High concentrations of enhancers can cause irreversible damage to the cell membrane, leading to misleading results.

    • Solution: Assess membrane damage by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH) or by monitoring TEER. Use concentrations that enhance permeability without causing significant toxicity.

Permeability Enhancement Strategies

Several strategies can be employed to overcome the low permeability of this compound. The choice of strategy will depend on the specific application (e.g., oral delivery vs. CNS delivery) and the desired formulation.

Permeation Enhancers

Permeation enhancers are chemical compounds that transiently increase the permeability of biological membranes.

  • Mechanism: They can act by disrupting the lipid bilayer (transcellular route) or by modulating the tight junctions between cells (paracellular route).

  • Examples:

    • Fatty Acids and their Salts: Sodium caprate (C10) and sodium caprylate (C8) are medium-chain fatty acids that have been shown to enhance peptide absorption.

    • Surfactants: N-dodecyl-β-D-maltopyranoside (LM) is a non-ionic surfactant that has demonstrated significant enhancement of this compound permeation.

    • Bile Salts: Sodium glycocholate has shown some effect on colonic permeability of this compound.

Chemical Modification

Altering the chemical structure of this compound can improve its permeability characteristics.

  • N-methylation: Replacing the N-H bond of the peptide backbone with an N-CH3 group can reduce hydrogen bonding capacity and increase lipophilicity, thereby enhancing membrane permeability.

  • Cyclization: Constraining the peptide's conformation through cyclization can improve its stability and permeability by reducing the number of hydrogen bond donors and acceptors exposed to the solvent.

  • Lipidation: Attaching a lipid moiety to the peptide can increase its affinity for the lipid cell membrane and enhance its passive diffusion.

Formulation Strategies

Encapsulating this compound in advanced drug delivery systems can protect it from degradation and enhance its transport across membranes.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They can improve the solubility and stability of peptides and facilitate their transport across membranes.

  • Nanoparticles: Biodegradable polymeric nanoparticles can protect this compound from enzymatic degradation in the gastrointestinal tract and promote its absorption.

Data Presentation

Table 1: Effect of Permeation Enhancers on the Apparent Permeability Coefficient (Papp) of this compound across Rat Intestinal Membranes

Intestinal RegionPermeation Enhancer (Concentration)Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Enhancement RatioReference
JejunumControl (None)0.8 ± 0.11.0
Sodium Glycocholate (10 mM)1.0 ± 0.21.3
Sodium Caprate (10 mM)1.1 ± 0.31.4
N-dodecyl-β-D-maltopyranoside (0.1%)4.5 ± 0.95.6
ColonControl (None)0.5 ± 0.11.0
Sodium Glycocholate (10 mM)2.5 ± 0.55.0
Sodium Caprate (10 mM)3.0 ± 0.66.0
N-dodecyl-β-D-maltopyranoside (0.1%)5.5 ± 1.111.0

Table 2: Blood-Brain Barrier Transport of this compound in Rats

ParameterThis compoundSucrose (Control)Reference
Brain Interstitial Fluid / Internal Carotid Arterial Blood Concentration Ratio1.47 x 10⁻² ± 0.17 x 10⁻²1.92 x 10⁻³ ± 0.36 x 10⁻³
Brain Parenchymal Distribution Volume (μL/g brain)167.8 ± 62.224.9 ± 4.0

Experimental Protocols

Protocol 1: In Vitro Intestinal Permeability Assay using a Ussing Chamber

This protocol describes the general procedure for assessing the intestinal permeability of this compound and the effect of permeation enhancers using a modified Ussing chamber.

Materials:

  • This compound

  • Permeation enhancers (e.g., N-dodecyl-β-D-maltopyranoside)

  • Krebs-Ringer bicarbonate buffer (pH 7.4)

  • Male Wistar rats (or other suitable animal model)

  • Ussing chamber system

  • Carbogen gas (95% O2, 5% CO2)

  • Analytical method for this compound quantification (e.g., HPLC-MS/MS)

Procedure:

  • Tissue Preparation:

    • Fast the rat overnight with free access to water.

    • Euthanize the rat and excise the desired intestinal segment (e.g., jejunum, colon).

    • Immediately place the tissue in ice-cold Krebs-Ringer buffer.

    • Open the intestinal segment along the mesenteric border and gently rinse to remove any remaining contents.

    • Mount the tissue sheet between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

  • Ussing Chamber Setup:

    • Fill both chambers with pre-warmed (37°C) and pre-gassed (95% O2, 5% CO2) Krebs-Ringer buffer.

    • Allow the tissue to equilibrate for 20-30 minutes, monitoring the transepithelial electrical resistance (TEER) to ensure tissue integrity.

  • Permeability Study:

    • Add this compound to the apical (mucosal) chamber to a final concentration of, for example, 100 µM.

    • If testing a permeation enhancer, add it to the apical chamber along with this compound at the desired concentration.

    • At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the basolateral (serosal) chamber.

    • Replace the volume of the collected sample with fresh, pre-warmed, and pre-gassed buffer to maintain a constant volume.

  • Sample Analysis:

    • Analyze the concentration of this compound in the basolateral samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound transported to the basolateral side over time.

    • Determine the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of this compound, A is the surface area of the tissue, and C0 is the initial concentration of this compound in the apical chamber.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol provides a general method for preparing this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

Experimental_Workflow_Ussing_Chamber cluster_prep Tissue Preparation cluster_exp Permeability Experiment cluster_analysis Data Analysis Rat Rat Euthanasia Excision Intestinal Segment Excision Rat->Excision Mounting Mounting in Ussing Chamber Excision->Mounting Equilibration Equilibration & TEER Monitoring Mounting->Equilibration Addition Add this compound +/- Enhancer (Apical) Equilibration->Addition Sampling Sample from Basolateral Chamber Addition->Sampling Quantification This compound Quantification (HPLC-MS/MS) Sampling->Quantification Calculation Calculate Papp Quantification->Calculation

Experimental workflow for the in vitro intestinal permeability assay.

Putative_Ebiratide_Signaling_Pathway This compound This compound (ACTH Analog) MCR Melanocortin Receptor (e.g., MC4R) This compound->MCR Binds and Activates AC Adenylyl Cyclase MCR->AC Activates Cholinergic Modulation of Cholinergic Signaling MCR->Cholinergic Indirect Modulation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Neurotrophic Neurotrophic Effects (e.g., increased ChAT activity) Gene->Neurotrophic Neurotrophic->Cholinergic

Putative signaling pathway for this compound in neurons.

References

Ebiratide Proteolytic Degradation in Intestinal Fluid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the proteolytic degradation of Ebiratide in intestinal fluid. The following question-and-answer format addresses common experimental challenges and offers detailed troubleshooting strategies to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound concentration is not decreasing when incubated with simulated intestinal fluid (SIF). Is my experiment failing?

A1: Not necessarily. Studies have shown that this compound is extremely stable in rat small intestinal fluid.[1] Degradation is primarily observed in the presence of intestinal mucosal homogenates, which contain cellular proteases. If you are using SIF that lacks these mucosal enzymes, you would not expect to see significant degradation. For observing degradation, it is crucial to use intestinal mucosal homogenates.

Q2: I am observing this compound degradation in my intestinal mucosal homogenate assay, but the results are inconsistent between experiments. What could be the cause?

A2: Inconsistent results in peptide degradation assays can arise from several factors:

  • Variability in Homogenate Preparation: The activity of proteases can vary depending on the preparation method of the intestinal mucosal homogenates. Ensure a standardized and reproducible protocol for tissue homogenization and protein quantification.

  • Regional Differences in Intestine: The rate of this compound degradation varies depending on the intestinal region from which the homogenate is prepared. Hydrolytic rates are 2-3 times faster in jejunal and ileal mucosal homogenates compared to duodenal and colonic homogenates.[1] Ensure you are consistently using the same intestinal segment for your experiments.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of both the this compound stock solution and the intestinal homogenates can lead to peptide degradation and loss of enzyme activity, respectively. Aliquot your reagents to minimize freeze-thaw cycles.

  • Contamination: Microbial contamination can introduce exogenous proteases, leading to inconsistent degradation. Use sterile techniques and reagents throughout the experiment.

Q3: Which enzymes are responsible for this compound degradation in the intestine?

A3: this compound degradation is significantly inhibited by aminoprotease inhibitors.[1] This indicates that aminopeptidases, which cleave amino acids from the N-terminus of peptides, are the primary enzymes responsible for its breakdown in the intestinal mucosa.

Q4: How can I prevent or slow down the degradation of this compound in my in vitro assays?

A4: To control for degradation, you can use specific protease inhibitors. Studies have shown that the degradation of this compound is markedly inhibited by aminoprotease inhibitors such as:

  • Sodium glycocholate

  • Puromycin

  • Bestatin

  • Bacitracin[1]

Including a control group with one or more of these inhibitors can help confirm that the observed degradation is due to enzymatic activity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No this compound degradation observed Use of simulated intestinal fluid (SIF) without mucosal enzymes.Switch to an assay using intestinal mucosal homogenates, which contain the relevant proteases.[1]
Inactive intestinal homogenate.Prepare fresh homogenates for each experiment and verify their proteolytic activity using a general substrate.
High variability between replicates Inconsistent homogenate preparation.Standardize the homogenization protocol, including buffer composition, tissue-to-buffer ratio, and centrifugation steps.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Faster than expected degradation Regional source of intestinal homogenate.Confirm the intestinal segment used. Jejunal and ileal homogenates have higher proteolytic activity.
Contamination of reagents or samples.Use sterile buffers and handle samples under aseptic conditions to prevent microbial growth.
Inconsistent LC-MS/MS results Matrix effects from the biological sample.Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
Poor peak shape or retention time shifts.Ensure the mobile phase composition is optimal for this compound and its degradation products. Check for column degradation.
Low signal intensity.Confirm the correct mass transitions are being monitored for this compound and its potential fragments. Optimize MS source parameters.

Quantitative Data Summary

Intestinal Region Relative Hydrolytic Rate Reference
Jejunum2-3x faster than Duodenum/Colon
Ileum2-3x faster than Duodenum/Colon
DuodenumBaseline
ColonBaseline

Experimental Protocols

Preparation of Rat Intestinal Mucosal Homogenate

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Animal Euthanasia and Tissue Collection:

    • Euthanize a fasted rat according to approved animal welfare protocols.

    • Immediately excise the small intestine and place it in ice-cold saline.

  • Intestinal Segment Isolation:

    • Isolate the desired intestinal segment (e.g., jejunum, ileum).

    • Gently flush the lumen with ice-cold saline to remove contents.

  • Mucosal Scraping:

    • Lay the intestinal segment on a pre-chilled glass plate.

    • Cut the segment open longitudinally.

    • Gently scrape the mucosal layer using a glass slide or a spatula.

  • Homogenization:

    • Weigh the collected mucosa and transfer it to a pre-chilled Potter-Elvehjem homogenizer.

    • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific ratio (e.g., 1:4 w/v).

    • Homogenize on ice with a set number of strokes at a consistent speed.

  • Centrifugation and Supernatant Collection:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at a specified speed and temperature (e.g., 9000 x g for 20 minutes at 4°C) to pellet cellular debris.

    • Carefully collect the supernatant (S9 fraction), which contains the cytosolic and microsomal enzymes.

  • Protein Quantification:

    • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

    • Normalize the protein concentration of all samples before use in the degradation assay.

  • Storage:

    • Use the homogenate immediately or store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.

In Vitro this compound Degradation Assay
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Intestinal mucosal homogenate (at a final protein concentration of, for example, 0.5 mg/mL).

      • Reaction buffer (e.g., phosphate buffer, pH 7.4).

      • This compound solution (at a final concentration of, for example, 10 µM).

    • For inhibitor studies, pre-incubate the homogenate with the inhibitor (e.g., bestatin at 100 µM) for a set time (e.g., 15 minutes) before adding this compound.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile or 10% trichloroacetic acid).

  • Sample Processing:

    • Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound and its Degradation Products
  • Chromatographic Separation:

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation of this compound from its potential degradation products.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

    • Determine the precursor and product ion transitions for this compound. Potential degradation products would involve N-terminal cleavages, so monitor for smaller peptide fragments.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time.

    • Calculate the degradation half-life (t½) from the slope of the linear portion of the semi-logarithmic plot.

Visualizations

Experimental_Workflow_for_Ebiratide_Degradation_Assay cluster_prep Preparation cluster_assay Degradation Assay cluster_analysis Analysis prep_homogenate Prepare Intestinal Mucosal Homogenate quantify_protein Quantify Protein Concentration prep_homogenate->quantify_protein mix_reagents Mix Homogenate, Buffer, and this compound quantify_protein->mix_reagents prep_this compound Prepare this compound Stock Solution prep_this compound->mix_reagents incubate Incubate at 37°C mix_reagents->incubate sample_timepoints Sample at Time Points incubate->sample_timepoints quench_reaction Quench Reaction sample_timepoints->quench_reaction process_samples Process Samples (Protein Precipitation) quench_reaction->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis data_analysis Data Analysis (Half-life Calculation) lcms_analysis->data_analysis

Caption: Workflow for in vitro this compound degradation assay.

Troubleshooting_Logic_Flow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Degradation Results? cause1 Homogenate Variability start->cause1 cause2 Intestinal Region start->cause2 cause3 Freeze-Thaw Cycles start->cause3 cause4 Contamination start->cause4 sol1 Standardize Protocol cause1->sol1 sol2 Use Consistent Segment cause2->sol2 sol3 Aliquot Reagents cause3->sol3 sol4 Aseptic Technique cause4->sol4

Caption: Troubleshooting inconsistent this compound degradation results.

References

Technical Support Center: Enhancing Ebiratide Efficacy Through Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the efficacy of the neurotrophic peptide, Ebiratide, by mitigating its degradation by proteases. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the adrenocorticotropic hormone fragment ACTH(4-9). It is a neurotrophic peptide that has shown potential in promoting neuronal survival and regeneration. Its mechanism is believed to involve the activation of signaling pathways that support cell growth and differentiation, making it a candidate for the treatment of central nervous system degenerative disorders.[1][2]

Q2: Why is the stability of this compound a concern in experimental settings?

A2: Like many therapeutic peptides, this compound is susceptible to enzymatic degradation by proteases. This is particularly problematic in biological matrices such as intestinal mucosal homogenates, where various proteases are present.[3] This degradation can lead to a rapid loss of the active peptide, resulting in reduced efficacy in both in vitro and in vivo experiments.

Q3: Which types of proteases are known to degrade this compound?

A3: Studies have shown that this compound is degraded by proteases present in intestinal mucosal homogenates. While specific proteases have not been definitively identified in all contexts, the effectiveness of aminoprotease inhibitors suggests that aminopeptidases play a significant role in its degradation.[3]

Q4: What are the most effective protease inhibitors for preventing this compound degradation?

A4: Research indicates that aminoprotease inhibitors are particularly effective at protecting this compound from degradation. Specific inhibitors that have been shown to be successful include bestatin, puromycin, sodium glycocholate, and bacitracin.[3]

Q5: How can I quantify the degradation of this compound in my experiments?

A5: The most common method for quantifying peptide degradation is through High-Performance Liquid Chromatography (HPLC). By analyzing samples at different time points, you can measure the decrease in the peak area corresponding to intact this compound and calculate its degradation rate and half-life.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving this compound stability with protease inhibitors.

Issue Potential Cause Troubleshooting Steps
High variability in this compound stability results between experiments. Inconsistent preparation of intestinal homogenates.Standardize the homogenization procedure, including buffer composition, tissue-to-buffer ratio, and centrifugation steps. Ensure consistent protein concentration in the homogenates used for the assay.
Inaccurate pipetting of this compound or protease inhibitors.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare master mixes to minimize pipetting errors.
Temperature fluctuations during incubation.Use a calibrated incubator or water bath with stable temperature control. Ensure all samples are incubated for the exact same duration.
No significant protective effect observed with protease inhibitors. Inactive or degraded protease inhibitors.Use fresh or properly stored protease inhibitor stocks. Verify the activity of the inhibitors using a positive control assay if possible.
Insufficient concentration of the inhibitor.Perform a dose-response experiment to determine the optimal concentration of the protease inhibitor.
Incorrect type of protease inhibitor used.Ensure the use of aminoprotease inhibitors, as these have been shown to be effective against the proteases that degrade this compound.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition.Optimize the mobile phase, including the organic solvent concentration and pH, to achieve good separation and peak shape for this compound.
Column degradation.Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.
Sample matrix interference.Include a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) in your sample preparation to remove interfering proteins from the intestinal homogenate.
This compound appears to be unstable even in control samples without proteases. Oxidation or adsorption to surfaces.Prepare fresh solutions of this compound for each experiment. Use low-protein-binding tubes and pipette tips. Consider adding a non-ionic surfactant to the buffer to reduce adsorption.
Freeze-thaw instability.Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles.

Data Presentation

While specific quantitative data on the half-life and degradation rates of this compound in the presence of various protease inhibitors are not extensively available in publicly accessible literature, the following tables summarize the qualitative and semi-quantitative findings from key studies.

Table 1: Qualitative Efficacy of Aminoprotease Inhibitors on this compound Stability

Protease InhibitorClassProtective Effect on this compound
BestatinAminoprotease InhibitorMarked Inhibition
PuromycinAminoprotease InhibitorMarked Inhibition
Sodium GlycocholateAminoprotease InhibitorMarked Inhibition
BacitracinAminoprotease InhibitorMarked Inhibition

Table 2: Regional Differences in this compound Degradation in Rat Intestinal Mucosal Homogenates

Intestinal RegionRelative Degradation Rate
DuodenumLow
JejunumHigh (2-3 times faster than duodenum)
IleumHigh (2-3 times faster than duodenum)
ColonLow

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay in Rat Intestinal Mucosal Homogenate

This protocol provides a framework for assessing the stability of this compound and the efficacy of protease inhibitors.

Materials:

  • This compound

  • Protease inhibitors (e.g., bestatin, puromycin)

  • Rat small intestine

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Protein quantification assay (e.g., Bradford or BCA)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Preparation of Intestinal Mucosal Homogenate:

    • Euthanize a rat according to approved animal welfare protocols.

    • Excise the small intestine and wash the lumen with ice-cold saline.

    • Scrape the mucosa from the intestinal wall.

    • Homogenize the mucosa in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.

    • Collect the supernatant and determine the total protein concentration.

    • Dilute the supernatant with homogenization buffer to a final protein concentration of 1 mg/mL.

  • Stability Assay:

    • Prepare stock solutions of this compound and protease inhibitors in an appropriate solvent.

    • In low-protein-binding microcentrifuge tubes, prepare the following reaction mixtures:

      • Control: Intestinal homogenate + this compound

      • Test: Intestinal homogenate + Protease inhibitor + this compound

    • Incubate all tubes at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction tube.

    • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or ice-cold acetonitrile).

    • Centrifuge the samples at a high speed (e.g., 10,000 x g) to precipitate proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Analyze the supernatant using a reverse-phase HPLC system with a C18 column.

    • Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN).

    • Monitor the elution of this compound at an appropriate UV wavelength (e.g., 214 nm).

    • Quantify the peak area of intact this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for both control and test conditions.

    • Calculate the degradation rate and half-life of this compound in the presence and absence of the protease inhibitor.

Mandatory Visualizations

This compound Neurotrophic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the neurotrophic effects of this compound, based on the known mechanisms of ACTH(4-9) analogs.

Ebiratide_Signaling_Pathway This compound This compound Receptor Putative Receptor (e.g., Melanocortin Receptor) This compound->Receptor G_Protein G-Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., BDNF, c-fos) CREB->Gene_Expression Neuronal_Survival Neuronal Survival & Growth Gene_Expression->Neuronal_Survival

Caption: Proposed signaling pathway for this compound's neurotrophic effects.

Experimental Workflow for this compound Stability Assay

The following diagram outlines the key steps in the experimental workflow for assessing this compound stability.

Experimental_Workflow A 1. Prepare Intestinal Mucosal Homogenate B 2. Set up Reaction Mixtures (Control & Test with Inhibitor) A->B C 3. Incubate at 37°C B->C D 4. Sample at Time Points C->D E 5. Quench Reaction & Precipitate Proteins D->E F 6. Centrifuge & Collect Supernatant E->F G 7. HPLC Analysis F->G H 8. Data Analysis (Degradation Rate, Half-life) G->H

Caption: Workflow for this compound in vitro stability assay.

Logical Relationship of Troubleshooting this compound Degradation

This diagram illustrates the logical steps to troubleshoot unexpected this compound degradation in an experiment.

Troubleshooting_Logic Start Unexpected this compound Degradation Check_Inhibitor Is Protease Inhibitor Active & at Correct Concentration? Start->Check_Inhibitor Check_Homogenate Is Intestinal Homogenate Preparation Consistent? Check_Inhibitor->Check_Homogenate Yes Solution Problem Identified & Resolved Check_Inhibitor->Solution No (Replace/Optimize Inhibitor) Check_Assay_Conditions Are Assay Conditions (Temp, Time) Controlled? Check_Homogenate->Check_Assay_Conditions Yes Check_Homogenate->Solution No (Standardize Protocol) Check_HPLC Is HPLC System Functioning Optimally? Check_Assay_Conditions->Check_HPLC Yes Check_Assay_Conditions->Solution No (Calibrate Equipment) Check_HPLC->Solution Yes (Further Investigation Needed) Check_HPLC->Solution No (Troubleshoot HPLC)

References

Adjusting Ebiratide concentration for optimal neuronal survival

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using Ebiratide for optimal neuronal survival. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the adrenocorticotropic hormone fragment ACTH4-9. Its primary mechanism of action is neurotrophic, promoting the survival and health of neurons. It has been shown to increase the activity of choline acetyltransferase (ChAT) and acetylcholinesterase (AChE), enzymes crucial for acetylcholine synthesis and degradation, respectively, which is vital for cognitive function.[1]

Q2: What is the recommended concentration range for this compound in neuronal cultures?

The optimal concentration of this compound can vary depending on the neuronal cell type and experimental conditions. However, studies on fetal rat septal cultures have shown neuroprotective effects at concentrations ranging from 10 to 100 pmol/mL.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.

Q3: How should I prepare and store this compound for my experiments?

For initial testing, it is advisable to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO). Subsequent dilutions into your cell culture medium should be done carefully to prevent precipitation. The stability of this compound in your specific cell culture medium should be determined prior to conducting extensive experiments.

Q4: How long does it take to observe the neuroprotective effects of this compound?

The timeframe for observing effects can vary. In studies with fetal rat septal cultures, a 5-day treatment with this compound partially prevented neuronal degeneration.[1] The duration of your experiment should be optimized based on your specific neuronal culture system and the nature of the induced stress or injury.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no observable neuroprotective effect. Suboptimal this compound Concentration: The concentration of this compound may be too high or too low for your specific neuronal cell type.Perform a dose-response analysis to identify the optimal concentration. A specific effect should exhibit a clear dose-dependent relationship.
Degradation of this compound: this compound may not be stable in your cell culture medium for the duration of the experiment.Conduct a stability study of this compound in your specific cell culture medium at the relevant temperature and time points. This will help you determine the effective concentration over the course of your assay.
Cell Health and Density: The initial health and seeding density of your neuronal cultures can significantly impact the outcome.Ensure your cells are healthy and at an optimal confluency before starting the experiment. Experiment with different seeding densities to find the ideal concentration for your specific conditions.
High background noise or inconsistent results in viability assays. Assay Protocol: The chosen viability assay may not be optimal for your cell type or experimental conditions.Review and optimize your viability assay protocol. Consider using multiple types of assays to confirm your results (e.g., MTT for metabolic activity and LDH for membrane integrity).
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells.Always include a vehicle control group that is treated with the same concentration of the solvent used to dissolve this compound.
Difficulty in interpreting results. Lack of Appropriate Controls: Absence of proper controls makes it difficult to attribute the observed effects to this compound.Include both positive and negative controls in your experimental design. A known neuroprotective agent can serve as a positive control, while a known neurotoxin can be used as a positive control for cell death.

Experimental Protocols

Below are detailed methodologies for key experiments related to the application of this compound.

Protocol 1: Determining Optimal this compound Concentration

Objective: To determine the effective dose range of this compound for promoting neuronal survival in your specific cell culture model.

Methodology:

  • Cell Plating: Seed your neuronal cells in a 96-well plate at a predetermined optimal density.

  • This compound Dilution Series: Prepare a series of this compound dilutions in your cell culture medium, ranging from picomolar to micromolar concentrations (e.g., 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM).

  • Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (untreated cells).

  • Induce Neuronal Stress (Optional): If your model involves an insult, apply the neurotoxic agent (e.g., glutamate, amyloid-beta) at a predetermined concentration and duration.

  • Incubation: Incubate the cells for a duration relevant to your experimental model (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess neuronal viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Plot the neuronal viability against the this compound concentration to determine the optimal dose-response curve.

Protocol 2: Assessing Neuronal Viability with MTT Assay

Objective: To quantify the metabolic activity of viable neurons as an indicator of cell survival.

Methodology:

  • Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).

  • Cell Treatment: Following your experimental treatment with this compound, remove the culture medium from each well.

  • MTT Incubation: Add MTT solution (diluted in culture medium to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the control group.

Signaling Pathway

This compound is believed to exert its neuroprotective effects through the activation of pro-survival signaling pathways. While the exact mechanism is still under investigation, evidence suggests the involvement of the PI3K/Akt pathway, a key regulator of cell survival and proliferation in neurons.

Ebiratide_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Survival Neuronal Survival and Growth Downstream->Survival Promotes

Caption: Proposed signaling pathway of this compound promoting neuronal survival.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture Treatment Treat cells with this compound Cell_Culture->Treatment Ebiratide_Prep Prepare this compound Solutions Ebiratide_Prep->Treatment Induce_Stress Induce Neuronal Stress (e.g., neurotoxin) Treatment->Induce_Stress Incubation Incubate for defined period Induce_Stress->Incubation Viability_Assay Perform Viability Assay (MTT, LDH, etc.) Incubation->Viability_Assay Data_Analysis Analyze and Interpret Data Viability_Assay->Data_Analysis

Caption: A standard workflow for assessing this compound's neuroprotective effects.

References

Validation & Comparative

Ebiratide vs. Other ACTH Analogs: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of ebiratide and other adrenocorticotropic hormone (ACTH) analogs, including Semax and Org 2766. The information is compiled from various experimental studies to aid in the evaluation of these compounds for potential therapeutic applications in neurodegenerative diseases and neuronal injury.

At a Glance: Comparative Efficacy

The following tables summarize the key quantitative findings from experimental studies on this compound, Semax, and Org 2766, highlighting their neuroprotective and neurotrophic effects in different models.

Table 1: Neuroprotective Effects of this compound on Cholinergic Systems
Experimental ModelTreatmentKey FindingReference
Fetal Rat Septal Cell Culture10 pmol/ml this compound (5 days)Increased Choline Acetyltransferase (ChAT) activity to 1.5 times control[1]
Increased Acetylcholinesterase (AChE) activity to 1.2 times control[1]
Aged Rats (4 weeks)10 nmol/body/hr this compound (subcutaneous infusion)Elevated ChAT activity in the septum by 35% over control[1]
Elevated ChAT activity in the neocortex by 79% over control[1]
Elevated ChAT activity in the hippocampus by 89% over control[1]
Table 2: Neuroprotective Effects of Semax in an Ischemic Stroke Model
Experimental ModelTreatmentKey FindingReference
Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)Semax (intraperitoneal)Identified 394 differentially expressed genes (DEGs) 24 hours post-tMCAO compared to saline-treated controls.
Suppressed the expression of genes related to inflammatory processes.
Activated the expression of genes related to neurotransmission.
Enhanced the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB mRNA.
Table 3: Neurotrophic Effects of Org 2766 on Peripheral Nerve Regeneration
Experimental ModelTreatmentKey FindingReference
Rat Sciatic Nerve Crush Injury10 µ g/rat Org 2766 (s.c., every 48h for 13 days)Increased the number of myelinated axons reinnervating the sciatic nerve by 32% (P < 0.01)
Facilitated recovery of sensorimotor functioning by 14% (P = 0.05)

Delving Deeper: Experimental Methodologies

This compound: Fetal Rat Septal Cell Culture Protocol

This in vitro model assesses the direct neurotrophic effects of this compound on cholinergic neurons.

  • Cell Preparation: Septal tissue is dissected from fetal rat brains (E17-E19). The tissue is mechanically dissociated into a single-cell suspension.

  • Culture Conditions: Cells are plated on laminin-coated surfaces in a serum-free, defined medium. A minimum seeding density of 1 x 10^5 cells/cm^2 is required for optimal growth. The medium is supplemented with N2, a soluble factor containing supplemental hormones, to select for neuronal cells.

  • Treatment: this compound is added to the culture medium at concentrations ranging from 10-100 pmol/ml for a duration of 5 days.

  • Endpoint Analysis: Choline acetyltransferase (ChAT) and acetylcholinesterase (AChE) activities are measured to quantify cholinergic neuron function. ChAT activity is a marker for acetylcholine synthesis, a key neurotransmitter for memory and cognition.

Semax: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This in vivo model simulates ischemic stroke to evaluate the neuroprotective effects of Semax.

  • Surgical Procedure: An intraluminal suture is inserted into the external carotid artery and advanced to occlude the middle cerebral artery (MCA), inducing focal cerebral ischemia. The suture is left in place for a defined period (e.g., 90 minutes) and then withdrawn to allow for reperfusion.

  • Treatment: Semax is administered intraperitoneally at specified time points following the ischemic insult.

  • Endpoint Analysis: At 24 hours post-tMCAO, brain tissue from the ischemic region is collected for RNA sequencing (RNA-Seq) analysis. This allows for a genome-wide assessment of changes in gene expression in response to Semax treatment compared to a saline control group. Key gene clusters analyzed are those related to inflammation and neurotransmission.

Org 2766: Sciatic Nerve Crush Injury in Rats

This in vivo model is used to assess the neurotrophic and regenerative effects of Org 2766 on peripheral nerves.

  • Surgical Procedure: The sciatic nerve of the rat is exposed and crushed at a specific location using fine forceps for a controlled duration to induce axonotmesis (disruption of axons with the surrounding connective tissue remaining intact).

  • Treatment: Org 2766 is administered subcutaneously at regular intervals (e.g., every 48 hours) for a specified period (e.g., 13 days) following the nerve crush.

  • Endpoint Analysis: After the treatment period, the sciatic nerve is harvested, and histological analysis is performed to quantify the number of myelinated axons that have regenerated past the crush site. Functional recovery can also be assessed through behavioral tests that measure sensorimotor function.

Unraveling the Mechanisms: Signaling Pathways

This compound's Influence on Cholinergic Systems

This compound's neuroprotective effects appear to be closely linked to the enhancement of cholinergic neurotransmission. By increasing the activity of choline acetyltransferase (ChAT), this compound promotes the synthesis of acetylcholine, a neurotransmitter vital for learning and memory. This mechanism suggests its potential in age-related cognitive decline and Alzheimer's disease.

Ebiratide_Cholinergic_Pathway This compound This compound CholinergicNeuron Cholinergic Neuron This compound->CholinergicNeuron Acts on ChAT Choline Acetyltransferase (ChAT) Activity CholinergicNeuron->ChAT Increases Acetylcholine Acetylcholine Synthesis ChAT->Acetylcholine Promotes Neuroprotection Neuroprotection & Cognitive Enhancement Acetylcholine->Neuroprotection

This compound's effect on cholinergic neurons.
Semax's BDNF/TrkB-Mediated Neuroprotection

Semax exerts its neuroprotective effects in ischemic conditions by modulating gene expression, notably by upregulating Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This signaling cascade is crucial for neuronal survival, growth, and synaptic plasticity.

Semax_BDNF_Pathway Semax Semax GeneExpression Modulation of Gene Expression Semax->GeneExpression BDNF_TrkB ↑ BDNF & TrkB mRNA GeneExpression->BDNF_TrkB SignalingCascade Activation of Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) BDNF_TrkB->SignalingCascade NeuronalSurvival Neuronal Survival SignalingCascade->NeuronalSurvival SynapticPlasticity Synaptic Plasticity SignalingCascade->SynapticPlasticity Neuroprotection Neuroprotection NeuronalSurvival->Neuroprotection SynapticPlasticity->Neuroprotection

Semax's neuroprotective signaling cascade.
Org 2766 and its Interaction with NMDA Receptors

The ACTH(4-9) analog, Org 2766, has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. By interacting with NMDA receptors, Org 2766 may protect neurons from excitotoxic damage and promote functional recovery after injury.

Org2766_NMDA_Pathway Org2766 Org 2766 NMDAR NMDA Receptor Org2766->NMDAR Modulates FunctionalRecovery Functional Recovery Org2766->FunctionalRecovery Promotes Excitotoxicity Glutamate-induced Excitotoxicity NMDAR->Excitotoxicity Inhibits NeuronalDamage Neuronal Damage Excitotoxicity->NeuronalDamage

Org 2766's interaction with NMDA receptors.

References

A Comparative Analysis of Ebiratide and Semax on Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cognitive enhancement and neuroprotection, synthetic peptides derived from adrenocorticotropic hormone (ACTH) have garnered significant interest. Among these, Ebiratide and Semax have emerged as prominent candidates, both demonstrating pro-cognitive and neurorestorative properties. This guide provides a comprehensive comparative analysis of this compound and Semax, focusing on their mechanisms of action, effects on cognitive function supported by experimental data, and detailed experimental protocols. The objective is to offer a clear, data-driven comparison to inform further research and drug development in this field.

At a Glance: this compound vs. Semax

FeatureThis compoundSemax
Peptide Origin Synthetic analog of ACTH(4-9)Synthetic analog of ACTH(4-10) with a Pro-Gly-Pro tail
Primary Mechanism Enhancement of acetylcholine metabolismUpregulation of Brain-Derived Neurotrophic Factor (BDNF) and modulation of dopaminergic and serotonergic systems
Key Cognitive Effects Improved memory and learningEnhanced attention, memory, and learning; neuroprotection
Clinical Use Investigated for neurodegenerative disordersUsed in Russia and Eastern Europe for stroke, cognitive disorders, and other neurological conditions[1]

Mechanism of Action: A Tale of Two Pathways

While both this compound and Semax are derived from ACTH, their primary mechanisms for enhancing cognitive function appear to diverge, targeting different but crucial neurological pathways.

This compound: A Focus on the Cholinergic System

This compound, a synthetic analog of the ACTH(4-9) fragment, primarily exerts its cognitive-enhancing effects by modulating the cholinergic system.[2] Experimental evidence indicates that this compound enhances acetylcholine (ACh) metabolism in the brain.[3] It achieves this by increasing the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing ACh.[2]

A key study demonstrated that subcutaneous administration of this compound for four weeks significantly elevated ChAT activity in critical brain regions for memory and learning: the septum (by 35%), neocortex (by 79%), and hippocampus (by 89%) in aged rats.[2] This enhancement of the cholinergic system is a well-established strategy for improving cognitive function, particularly in conditions associated with cholinergic deficits, such as Alzheimer's disease.

Semax: A Multi-faceted Approach Involving Neurotrophins and Monoamines

Semax, a synthetic analog of ACTH(4-10) with a stabilizing Pro-Gly-Pro tail, employs a more multifaceted mechanism of action. Its primary and most well-documented effect is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity. A single application of Semax has been shown to cause a 1.4-fold increase in BDNF protein levels in the rat hippocampus.

Beyond its influence on BDNF, Semax also modulates the dopaminergic and serotonergic systems, which are vital for mood, motivation, and executive functions. Furthermore, Semax exhibits potent neuroprotective properties by reducing oxidative stress and inflammation in the brain. This broad spectrum of activity suggests that Semax may offer both cognitive enhancement and a degree of protection against neuronal damage.

Comparative Efficacy: Insights from Preclinical and Clinical Data

A direct head-to-head clinical trial comparing this compound and Semax is not available in the current body of scientific literature. However, by examining the existing preclinical and clinical data for each peptide, a comparative picture of their efficacy can be constructed.

Preclinical Data on Cognitive Enhancement
PeptideAnimal ModelCognitive TaskDosageKey FindingsReference
This compound Mice and RatsInhibitory avoidance, up-hill avoidance, one-way shuttle box avoidance, eight-arm radial maze1-10 µg/kg SCMost effective dose range for improving memory processes across various tasks.
Semax RatsConditioned passive avoidance250 µg/kg (six daily treatments)Reduced infarction size and improved performance after photothrombotic stroke.
Semax RatsConditioned avoidance reaction50 µg/kg (single dose)Distinct increase in the number of conditioned avoidance reactions.
Clinical Data and Applications

Clinical data for this compound is less extensive compared to Semax. One study in humans investigated the effects of intravenously administered this compound (HOE 427) on sleep and hormonal secretion, noting signs of general activation.

In contrast, Semax has a more established clinical history, particularly in Russia and Eastern Europe, where it is used to treat a range of neurological conditions. Clinical trials have suggested its efficacy in improving neurological function in stroke patients and enhancing attention and short-term memory in healthy individuals. It has also been investigated for its potential in treating ADHD and mood disorders.

Experimental Protocols

This compound: Assessment of Effects on Memory in Rodents

Objective: To evaluate the dose-dependent effects of this compound on memory consolidation in an inhibitory avoidance task.

Experimental Workflow:

Ebiratide_Protocol cluster_acclimatization Acclimatization cluster_training Training Phase cluster_treatment Treatment cluster_testing Testing Phase (24h later) Acclimatization House mice/rats in standard conditions for 7 days Training Place animal in the light compartment of a two-compartment box Acclimatization->Training Shock Administer a mild foot shock (e.g., 0.5 mA for 2s) upon entering the dark compartment Training->Shock Treatment Immediately after training, administer this compound (1, 5, 10 µg/kg SC) or vehicle Training->Treatment Testing Place animal back in the light compartment Treatment->Testing Measure Record the latency to enter the dark compartment (step-through latency) Testing->Measure

Fig. 1: this compound Inhibitory Avoidance Protocol

Data Analysis: The step-through latency is used as a measure of memory retention. Longer latencies in the this compound-treated groups compared to the vehicle group indicate improved memory of the aversive event. Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare different dose groups.

Semax: Investigating Effects on BDNF Levels and Cognitive Performance

Objective: To determine the effect of a single intranasal dose of Semax on hippocampal BDNF levels and performance in a conditioned avoidance task in rats.

Experimental Workflow:

Semax_Protocol cluster_pretreatment Pre-treatment cluster_treatment Treatment cluster_behavioral Behavioral Testing (3h post-treatment) cluster_biochemical Biochemical Analysis (3h post-treatment) Pretreatment Acclimatize rats and handle for several days Treatment Administer a single intranasal dose of Semax (50 µg/kg) or saline Pretreatment->Treatment Behavioral Conduct conditioned avoidance reaction test Treatment->Behavioral Biochemical Euthanize a separate cohort of animals Treatment->Biochemical Measure_Behavior Record the number of successful avoidance responses Behavioral->Measure_Behavior Dissect Dissect hippocampi Biochemical->Dissect Homogenize Homogenize tissue and perform ELISA for BDNF protein levels Dissect->Homogenize

Fig. 2: Semax BDNF and Avoidance Protocol

Data Analysis: For the behavioral test, the number of avoidance reactions between the Semax and control groups is compared using a t-test or Mann-Whitney U test. For the biochemical analysis, BDNF protein concentrations are normalized to total protein content and compared between groups using a t-test.

Signaling Pathways

The distinct mechanisms of this compound and Semax are further elucidated by their downstream signaling pathways.

This compound and the Cholinergic Pathway:

Ebiratide_Pathway This compound This compound ChAT Choline Acetyltransferase (ChAT) Activity This compound->ChAT Increases ACh Acetylcholine (ACh) Synthesis ChAT->ACh Catalyzes Cholinergic_Transmission Enhanced Cholinergic Neurotransmission ACh->Cholinergic_Transmission Cognitive_Function Improved Cognitive Function (Memory & Learning) Cholinergic_Transmission->Cognitive_Function

Fig. 3: this compound Signaling Pathway

Semax and the BDNF/TrkB Signaling Pathway:

Semax_Pathway Semax Semax BDNF BDNF Expression Semax->BDNF Upregulates TrkB TrkB Receptor Activation BDNF->TrkB Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) TrkB->Downstream Synaptic_Plasticity Enhanced Synaptic Plasticity Downstream->Synaptic_Plasticity Neuronal_Survival Increased Neuronal Survival Downstream->Neuronal_Survival Cognitive_Function Improved Cognitive Function (Attention, Memory, Learning) Synaptic_Plasticity->Cognitive_Function Neuronal_Survival->Cognitive_Function

Fig. 4: Semax Signaling Pathway

Conclusion

This compound and Semax, both ACTH-derived peptides, represent promising avenues for cognitive enhancement and neuroprotection. While this compound's effects are primarily mediated through the enhancement of the cholinergic system, Semax exhibits a broader mechanism of action involving the upregulation of BDNF and modulation of key neurotransmitter systems. The available data suggest that Semax has been more extensively studied and has a wider range of documented effects and clinical applications.

For researchers and drug development professionals, the choice between these or similar peptides would depend on the specific therapeutic target. For conditions characterized by a primary cholinergic deficit, this compound's focused mechanism may be advantageous. Conversely, for broader cognitive enhancement or in the context of neurodegenerative diseases with multifactorial pathology, Semax's pleiotropic effects on neurotrophic support and neurotransmitter balance may offer a more comprehensive therapeutic strategy. Further head-to-head comparative studies are warranted to definitively delineate the relative potencies and therapeutic niches of these two intriguing nootropic peptides.

References

Ebiratide vs. Cerebrolysin for Traumatic Brain Injury Recovery: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two neuroprotective candidates for traumatic brain injury, Ebiratide and Cerebrolysin, supported by available preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Cerebrolysin. It is crucial to note that the data for this compound is not from TBI-specific studies but from models of neurodegeneration, which may offer insights into its potential neuroprotective mechanisms relevant to TBI.

Table 1: Preclinical Efficacy Data

ParameterThis compound (in vitro/in vivo models of neurodegeneration)Cerebrolysin (in vivo TBI models)
Neuronal Survival Partially prevented neuronal degeneration in cultured septal cells.[1]Decreased neuronal loss in the dentate gyrus and CA3 region of the hippocampus.[2]
Neuroinflammation Data not available.Decreased levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, NF-κB).[3]
Apoptosis Data not available.Decreased hippocampal neuronal apoptosis; decreased caspase-3 and Bax, increased Bcl-2 protein expression.[3]
Cognitive Function Data not available in injury models.Improved long-term cognitive functional recovery in multiple behavioral tests.[2]
Motor Function Data not available in injury models.Improved sensorimotor functional outcomes.

Table 2: Clinical Efficacy Data (TBI)

Outcome MeasureThis compoundCerebrolysin
Glasgow Coma Scale (GCS) No clinical data available for TBI.Statistically significant improvement in GCS scores observed in a meta-analysis of 10 clinical studies (8749 patients). A retrospective cohort study of 87 severe TBI patients showed a significant improvement in GCS at Day 21 in the Cerebrolysin group.
Glasgow Outcome Scale (GOS) No clinical data available for TBI.Meta-analysis showed a statistically significant improvement in GOS. Another meta-analysis of five articles (5,685 participants) indicated a significant increase in GOS scores with Cerebrolysin administration. A retrospective study on severe TBI patients also reported improved GOS scores. In a cohort study, 67% of patients in the Cerebrolysin group achieved a good outcome (GOS 3-5) at 6 months.
Mortality No clinical data available for TBI.A meta-analysis found that mortality was not significantly affected by Cerebrolysin treatment. A pilot study suggested a decrease in the probability of death in non-severe TBI patients treated with Cerebrolysin.

Mechanisms of Action

This compound

This compound, a synthetic peptide analog of ACTH(4-9), is known for its neurotrophic properties. Its mechanism of action is primarily associated with the cholinergic system. Preclinical studies have shown that this compound can enhance acetylcholine metabolism in the rat brain. It has been demonstrated to increase the activity of choline acetyltransferase (ChAT), a key enzyme in acetylcholine synthesis, in the septum, neocortex, and hippocampus of aged rats. By modulating the cholinergic system, this compound may have the potential to influence cognitive processes.

Ebiratide_Mechanism This compound This compound (ACTH(4-9) Analog) CholinergicSystem Cholinergic System This compound->CholinergicSystem Modulates NeuronalSurvival Neuronal Survival (in vitro) This compound->NeuronalSurvival Promotes ChAT Choline Acetyltransferase (ChAT) Activity CholinergicSystem->ChAT Increases ACh Acetylcholine (ACh) Metabolism ChAT->ACh Enhances CognitiveFunction Potential for Cognitive Enhancement ACh->CognitiveFunction Influences

This compound's primary mechanism involves modulating the cholinergic system.
Cerebrolysin

Cerebrolysin is a mixture of neuropeptides and amino acids that exerts multimodal neuroprotective and neurorestorative effects. Its mechanism of action in TBI is complex and involves multiple pathways. Cerebrolysin mimics the action of endogenous neurotrophic factors, promoting neuronal survival and plasticity. It has been shown to activate the PI3K and Sonic hedgehog (Shh) signaling pathways, which are crucial for neurogenesis and regeneration. Furthermore, Cerebrolysin reduces neuroinflammation by decreasing pro-inflammatory cytokines and modulates microglial function. It also exhibits anti-apoptotic properties by regulating the expression of Bcl-2 family proteins.

Cerebrolysin_Mechanism cluster_neuroprotection Neuroprotection cluster_neurorestoration Neurorestoration Neuroinflammation Reduced Neuroinflammation FunctionalRecovery Improved Functional Recovery in TBI Neuroinflammation->FunctionalRecovery Apoptosis Inhibited Apoptosis Apoptosis->FunctionalRecovery NeurotrophicSignaling Neurotrophic Signaling (PI3K, Shh) Neurogenesis Enhanced Neurogenesis NeurotrophicSignaling->Neurogenesis Neuroplasticity Increased Neuroplasticity NeurotrophicSignaling->Neuroplasticity Neurogenesis->FunctionalRecovery Neuroplasticity->FunctionalRecovery Cerebrolysin Cerebrolysin Cerebrolysin->Neuroinflammation Cerebrolysin->Apoptosis Cerebrolysin->NeurotrophicSignaling

Cerebrolysin's multimodal mechanism of action in traumatic brain injury.

Experimental Protocols

This compound
  • In Vitro Neuronal Survival Study:

    • Cell Culture: Fetal rat septal cells were cultured.

    • Treatment: Cells were treated with this compound (10-100 pmol/ml) for 5 days.

    • Endpoint: Prevention of neuronal degeneration was assessed. Choline acetyltransferase (ChAT) and acetylcholinesterase (AChE) activities were measured.

  • In Vivo Cholinergic System Study:

    • Animal Model: Aged rats.

    • Treatment: this compound (10 nmol/body/hr) was administered via subcutaneous constant infusion for 4 weeks.

    • Endpoint: ChAT activities were measured in the septum, neocortex, and hippocampus.

Cerebrolysin
  • Preclinical TBI Model (Rat):

    • Injury Model: Mild closed head injury.

    • Treatment: Cerebrolysin (0.8-7.5 ml/kg) or placebo was administered 4 hours post-injury and then daily for 10 days.

    • Endpoints: Long-term functional outcomes were assessed.

    • Another study used a moderate closed head injury model with Cerebrolysin (2.5 ml/kg) administered daily for 10 days, starting 4 hours post-injury. Endpoints included cognitive and sensorimotor function, neuronal cell loss, axonal damage, and neurogenesis.

  • Clinical Trial (CAPTAIN II - Retrospective Analysis):

    • Patient Population: Patients with moderate to severe TBI.

    • Treatment: Cerebrolysin (50 mL for the first course, 10 mL for the second and third courses) or placebo (0.9% NaCl) was administered.

    • Endpoints: Glasgow Coma Scale (GCS), cognitive and functional scales were evaluated.

  • Retrospective Cohort Study (Severe TBI):

    • Patient Population: 87 severe TBI patients with nonoperative lesions.

    • Treatment: 42 patients received Cerebrolysin (30 ml/day for 14 days, then 10 ml/day for 14 days) in addition to standard medical decompression. 45 patients received standard treatment only.

    • Endpoints: Glasgow Coma Scale (GCS) and Glasgow Outcome Scale (GOS) at Day 21, and length of hospital stay.

References

Validating the neuroprotective effects of Ebiratide in different neuronal cell types

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the neuroprotective peptide Ebiratide compared to other nootropic agents, supported by in vitro experimental data.

Introduction

This compound, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment 4-9, has emerged as a compound of interest for its potential neuroprotective properties. This guide provides a comparative analysis of this compound's efficacy in mitigating neuronal damage across different in vitro models, juxtaposed with the established nootropics Semax and Cerebrolysin. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroprotective therapeutics.

Comparative Neuroprotective Efficacy

The neuroprotective effects of this compound and its counterparts have been evaluated in various neuronal cell lines, including human neuroblastoma (SH-SY5Y), rat pheochromocytoma (PC12), and primary cortical neurons. These models are instrumental in simulating neurodegenerative conditions and assessing the therapeutic potential of neuroprotective compounds.

Quantitative Analysis of Neuroprotection

The following tables summarize the available quantitative data on the neuroprotective effects of this compound, Semax, and Cerebrolysin in different neuronal cell types under various stress conditions. It is important to note that direct comparative studies for this compound are limited; therefore, some data is inferred from studies on related ACTH(4-9) analogs.

Table 1: Neuroprotection in SH-SY5Y Human Neuroblastoma Cells

CompoundStressorConcentrationOutcome MeasureResult
This compound (as ACTH(4-9) analog) Oxidative Stress (H₂O₂)10-100 pMCell Viability (MTT Assay)Inferred protective effect
Semax Oxidative Stress (H₂O₂)10 µMCell Viability (MTT Assay)~40% increase in surviving cells
Cerebrolysin Amyloid-β (Aβ) toxicity1-10% (v/v)Cell Viability (MTT Assay)Significant protection against Aβ-induced toxicity

Table 2: Neuroprotection in PC12 Rat Pheochromocytoma Cells

CompoundStressorConcentrationOutcome MeasureResult
This compound Serum Deprivation10-100 pMNeuronal DegenerationPartial prevention of degeneration[1]
Semax 6-hydroxydopamine (6-OHDA)Not specifiedNeuronal SurvivalProtection of dopaminergic neurons
Cerebrolysin Cobalt Chloride (CoCl₂)-induced hypoxiaNot specifiedCell Viability, Caspase 3/7 activityRestored metabolic activity, decreased caspase activation[2]

Table 3: Neuroprotection in Primary Neuronal Cultures

CompoundStressorConcentrationOutcome MeasureResult
This compound Not specified10-100 pMNeuronal Degeneration (cultured septal cells)Partially prevented degeneration[1]
Semax Glutamate ExcitotoxicityNot specifiedNeuronal SurvivalProtection against glutamate-induced cell death[3]
Cerebrolysin Not specifiedNot specifiedNeuronal Plasticity and RepairPromotes neuronal survival and neurite outgrowth

Mechanistic Insights: Signaling Pathways

The neuroprotective actions of these peptides are mediated through complex signaling pathways that modulate cellular processes crucial for neuronal survival and function.

This compound's Mechanism of Action

This compound, as an ACTH(4-9) analog, is believed to exert its neurotrophic effects through several mechanisms. One key area of influence is the cholinergic system, where it has been shown to increase the activity of choline acetyltransferase (ChAT), an enzyme essential for acetylcholine synthesis[1]. This action may contribute to improved neuronal function and resilience. Furthermore, related ACTH analogs have been suggested to modulate NMDA receptor activity and influence the expression of genes associated with the immune and vascular systems, hinting at a multi-faceted neuroprotective strategy.

Ebiratide_Signaling_Pathway This compound This compound Receptor Putative Receptor (e.g., Melanocortin Receptor) This compound->Receptor Cholinergic_System Cholinergic System Receptor->Cholinergic_System ChAT_Activity ↑ Choline Acetyltransferase (ChAT) Activity Cholinergic_System->ChAT_Activity Neurotrophic_Support Neurotrophic Support ChAT_Activity->Neurotrophic_Support Neuronal_Survival Neuronal Survival and Function Neurotrophic_Support->Neuronal_Survival

This compound's putative signaling pathway.
Comparative Signaling Pathways

Semax is known to modulate the expression of various genes, including those for neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), and to influence inflammatory and vascular processes in the brain. Cerebrolysin, a mixture of neuropeptides and amino acids, mimics the action of endogenous neurotrophic factors, promoting neuronal survival, differentiation, and plasticity through multiple signaling cascades, including the inhibition of glycogen synthase kinase-3β (GSK3β).

Experimental Protocols

Standardized protocols are crucial for the valid comparison of neuroprotective agents. Below are representative methodologies for assessing neuroprotection in the discussed cell lines.

Cell Culture and Differentiation
  • SH-SY5Y Cells: Human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Differentiation into a neuronal phenotype is induced by treatment with retinoic acid (10 µM) for 5-7 days.

  • PC12 Cells: Rat pheochromocytoma cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL). Neuronal differentiation is induced by treatment with Nerve Growth Factor (NGF; 50-100 ng/mL) for 7-10 days.

  • Primary Cortical Neurons: Cortices are dissected from embryonic day 18 (E18) rat or mouse brains. The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically. Neurons are plated on poly-D-lysine coated plates and cultured in Neurobasal medium supplemented with B27, GlutaMAX, penicillin, and streptomycin.

Neuroprotection Assays

1. Cell Viability (MTT) Assay:

This colorimetric assay assesses cell metabolic activity.

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to adhere and differentiate.

    • Pre-treat cells with the test compound (this compound, Semax, or Cerebrolysin) at various concentrations for a specified duration (e.g., 24 hours).

    • Induce neuronal stress (e.g., by adding H₂O₂, Aβ peptide, or glutamate).

    • After the stress period, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated, unstressed) cells.

MTT_Assay_Workflow Start Plate and Differentiate Neuronal Cells Pretreatment Pre-treat with Test Compound Start->Pretreatment Stress_Induction Induce Neuronal Stress Pretreatment->Stress_Induction MTT_Addition Add MTT Reagent Stress_Induction->MTT_Addition Incubation Incubate (3-4 hours) MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Analysis Calculate Cell Viability Absorbance_Reading->Analysis

Workflow for the MTT cell viability assay.

2. Apoptosis Assays (e.g., Caspase-3/7 Activity, TUNEL Staining):

These assays quantify the extent of programmed cell death.

  • Caspase-3/7 Activity: A luminescent or fluorescent assay that measures the activity of executioner caspases.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: A method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Conclusion

The available evidence suggests that this compound possesses neurotrophic and potentially neuroprotective properties, primarily indicated by its positive effects on the cholinergic system and its ability to mitigate neuronal degeneration in vitro. While direct quantitative comparisons with other nootropics like Semax and Cerebrolysin are currently limited, the data on these related compounds provide a valuable framework for understanding the potential efficacy and mechanisms of this compound. Further research employing standardized experimental protocols across different neuronal cell types and stressors is warranted to fully elucidate the comparative neuroprotective profile of this compound and its therapeutic potential for neurodegenerative diseases.

References

Cross-reactivity of Ebiratide with other melanocortin receptor agonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding and functional selectivity of key melanocortin receptor agonists. This guide excludes Ebiratide due to the absence of publicly available scientific data on its cross-reactivity with melanocortin receptors.

Following a comprehensive literature search, it has been determined that there is no publicly available scientific data detailing the cross-reactivity of this compound with the melanocortin receptors MC1R, MC3R, MC4R, and MC5R. This compound, also known as Hoe 427, is an analog of the adrenocorticotropic hormone fragment ACTH(4-9)[1][2][3][4]. While one database lists it as a discontinued ACTH receptor (MC2R) agonist, other studies suggest it is devoid of the typical endocrine activities associated with ACTH, focusing instead on its neurotrophic properties[5]. Due to this lack of specific binding and functional data for this compound across the melanocortin receptor family, a direct comparison as initially requested cannot be provided.

This guide instead focuses on a comparative analysis of several well-characterized melanocortin receptor agonists, providing objective performance data and supporting experimental methodologies to aid in research and development.

Overview of Melanocortin Receptors and Agonists

The melanocortin system, comprising five G-protein coupled receptors (MC1R, MC2R, MC3R, MC4R, and MC5R), plays a crucial role in a wide array of physiological processes. These include pigmentation, steroidogenesis, energy homeostasis, and sexual function. The endogenous agonists for these receptors are peptides derived from pro-opiomelanocortin (POMC), such as α-, β-, and γ-melanocyte-stimulating hormones (MSH) and ACTH. The development of synthetic agonists has been a key focus for targeting diseases like obesity and sexual dysfunction.

Comparative Agonist Activity at Melanocortin Receptors

The following table summarizes the binding affinities (Ki, IC50) and functional potencies (EC50) of several key melanocortin receptor agonists across the different receptor subtypes. This data allows for a direct comparison of their selectivity and potency.

AgonistReceptor SubtypeBinding Affinity (nM)Functional Potency (EC50, nM)
α-MSH hMC1R~1-10Subnanomolar to nanomolar
hMC3RHigher than MC1RNanomolar
hMC4RHigher than MC1RNanomolar
hMC5R~1-10Nanomolar
NDP-α-MSH MC1R-Nanomolar to subnanomolar
MC3R-Nanomolar to subnanomolar
MC4R-Nanomolar to subnanomolar
MC5R-Nanomolar to subnanomolar
Melanotan II (MTII) MC1R-Nanomolar to subnanomolar
MC3R-Nanomolar to subnanomolar
MC4R-Nanomolar to subnanomolar
MC5R-Nanomolar to subnanomolar
Setmelanotide hMC4R-0.032
hMC3R-0.69
hMC1R20-fold less active than MC4R-
Bremelanotide MC1RActivates-
MC4RActivates-
THIQ MC4RIC50: 1.2EC50: 2.1
SHU9119 MC1R-Agonist (nM to sub-nM)
MC3RAntagonistAntagonist
MC4RAntagonistAntagonist
MC5R-Agonist (nM to sub-nM)

h indicates human receptor. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: competitive binding assays and functional cAMP accumulation assays.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R) are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested, homogenized, and suspended in a binding buffer.

  • Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled melanocortin agonist, typically [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH, is added to the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test agonist (e.g., α-MSH, MTII, or a novel compound) are added to compete for binding with the radioligand.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to activate the Gs-coupled melanocortin receptors and stimulate the production of the second messenger cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells (e.g., HEK293 or CHO) expressing the melanocortin receptor subtype of interest are seeded in multi-well plates.

  • Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Increasing concentrations of the test agonist are added to the cells and incubated for a defined period.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a variety of methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or reporter gene assays (e.g., CRE-luciferase).

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve. The maximal efficacy (Emax) relative to a standard agonist like NDP-α-MSH is also calculated.

Signaling Pathways and Experimental Workflow

The activation of melanocortin receptors by agonists initiates a cascade of intracellular events, primarily through the Gs protein signaling pathway, leading to the production of cAMP. This pathway is a key determinant of the physiological responses mediated by these receptors.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Melanocortin Agonist MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) Agonist->MCR Binding Gs Gs Protein (α, β, γ subunits) MCR->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response Physiological Response Gene->Response

Caption: Melanocortin Receptor Gs Signaling Pathway.

The experimental workflow for assessing agonist cross-reactivity involves a systematic evaluation of binding and functional activity across multiple receptor subtypes.

Experimental_Workflow start Start: Test Agonist receptor_panel Panel of Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R) start->receptor_panel binding_assay Competitive Binding Assay receptor_panel->binding_assay functional_assay cAMP Functional Assay receptor_panel->functional_assay binding_data Binding Affinity Data (Ki / IC50) binding_assay->binding_data functional_data Functional Potency Data (EC50 / Emax) functional_assay->functional_data analysis Data Analysis and Comparison binding_data->analysis functional_data->analysis conclusion Determine Agonist Selectivity Profile analysis->conclusion

Caption: Workflow for Agonist Cross-Reactivity Assessment.

References

Ebiratide in Focus: A Comparative Analysis of a Nootropic Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of nootropic peptides presents a compelling area of study. This guide provides a comparative analysis of ebiratide, a synthetic analog of an adrenocorticotropic hormone (ACTH) fragment, against other notable nootropic peptides, Semax and Noopept. The comparison is based on available preclinical data, detailing their mechanisms of action, efficacy in animal models, and the experimental protocols used in these key studies.

Executive Summary

This compound (HOE 427), a potent ACTH(4-9) analog, has demonstrated significant neurotrophic and memory-enhancing effects in preclinical studies. Its primary mechanism appears to be the enhancement of acetylcholine (ACh) metabolism in the brain.[1][2] While direct comparative clinical trials with other nootropic peptides are lacking, this guide synthesizes the available experimental data to offer a comparative perspective on its efficacy. Semax, another ACTH-derived peptide, and Noopept, a dipeptide, are included for comparison due to their more extensive research history and established nootropic profiles.

Comparative Efficacy: Preclinical Data

The following tables summarize the quantitative data from key preclinical studies on this compound, Semax, and Noopept, focusing on their effects on cognitive function and underlying neurochemical changes.

Peptide Animal Model Dosage Key Findings Reference
This compound Aged Rats10 nmol/body/hr (4 weeks, s.c. infusion)Increased Choline Acetyltransferase (ChAT) activity in the septum (35%), neocortex (79%), and hippocampus (89%) over control.[3]
Mice (Scopolamine-induced amnesia)0.1-30 µg/kg (s.c.)Exhibited anti-amnestic efficacy, reducing retention latency in a passive avoidance task.[1]
Rats0.01-10 µg/kg (systemic injection)Caused a decrease in acetylcholine (ACh) content, indicating enhanced ACh metabolism. Increased activity of choline acetyltransferase.[2]
Semax Rats (Cerebral Ischemia Model)Not specifiedAltered the expression of 96 genes 3 hours after ischemia and 68 genes after 24 hours, related to vascular and immune systems.
Rats15 and 50 µg/kg (i.p.)Improved learning in a conditioned passive avoidance reaction (CPAR) test.
Rats1.5, 5, and 50 µg/kg (intranasal)Significantly improved learning measures.
Noopept Rats (Alzheimer's Model)Not specifiedImproved fear memory in both preventative and treatment paradigms.
RatsNot specifiedChronic (28-day) administration increased Brain-Derived Neurotrophic Factor (BDNF) in the cortex and both BDNF and Nerve Growth Factor (NGF) in the hippocampus.

Mechanisms of Action and Signaling Pathways

The nootropic effects of these peptides are attributed to their distinct mechanisms of action and modulation of various signaling pathways.

This compound: Cholinergic System Modulation

This compound's primary mechanism of action involves the potentiation of the cholinergic system. It has been shown to enhance acetylcholine metabolism, leading to an increase in the activity of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis. This ultimately results in increased cholinergic neurotransmission, which is crucial for learning and memory processes.

Ebiratide_Signaling_Pathway This compound This compound CholinergicNeuron Cholinergic Neuron This compound->CholinergicNeuron Acts on ChAT Choline Acetyltransferase (ChAT) Activity CholinergicNeuron->ChAT Increases ACh Acetylcholine (ACh) Metabolism ChAT->ACh Enhances AChRelease Increased ACh Release ACh->AChRelease CognitiveFunction Cognitive Enhancement (Learning & Memory) AChRelease->CognitiveFunction Leads to

Caption: this compound's cholinergic pathway modulation.

Semax: Neurotrophic and Monoaminergic Pathways

Semax exerts its nootropic effects through multiple pathways. It rapidly increases the levels of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB in the hippocampus. Additionally, it modulates dopaminergic and serotonergic systems, which are involved in mood, motivation, and cognitive function.

Semax_Signaling_Pathway Semax Semax Hippocampus Hippocampus Semax->Hippocampus Targets DopaminergicSystem Dopaminergic System Semax->DopaminergicSystem Modulates SerotonergicSystem Serotonergic System Semax->SerotonergicSystem Modulates BDNF_TrkB BDNF & TrkB Levels Hippocampus->BDNF_TrkB Increases CognitiveFunction Cognitive Enhancement BDNF_TrkB->CognitiveFunction DopaminergicSystem->CognitiveFunction MoodRegulation Mood Regulation SerotonergicSystem->MoodRegulation

Caption: Multifaceted signaling pathways of Semax.

Noopept: Neurotrophic Factors and Glutamatergic/Cholinergic Modulation

Noopept's mechanism is also multifaceted, involving the upregulation of neurotrophic factors like NGF and BDNF in the hippocampus. It is also suggested to have a positive effect on the cholinergic system and protect against glutamate toxicity.

Noopept_Signaling_Pathway Noopept Noopept Hippocampus Hippocampus Noopept->Hippocampus Targets CholinergicSystem Cholinergic System Noopept->CholinergicSystem Enhances GlutamateToxicity Glutamate Excitotoxicity Noopept->GlutamateToxicity Protects Against NGF_BDNF NGF & BDNF Expression Hippocampus->NGF_BDNF Increases CognitiveFunction Cognitive Enhancement NGF_BDNF->CognitiveFunction CholinergicSystem->CognitiveFunction Neuroprotection Neuroprotection GlutamateToxicity->Neuroprotection

Caption: Noopept's neuroprotective and neurotrophic pathways.

Experimental Protocols

This compound: Assessment of Neurotrophic Effects in Aged Rats
  • Objective: To evaluate the long-term effects of this compound on cholinergic markers in the brains of aged rats.

  • Animals: Aged male Wistar rats.

  • Methodology: this compound was administered via subcutaneous infusion using Alzet osmotic minipumps at a rate of 10 nmol/body/hour for 4 weeks. A control group received a vehicle infusion.

  • Endpoint Analysis: After the treatment period, brain tissues (septum, neocortex, and hippocampus) were dissected, and the activity of Choline Acetyltransferase (ChAT) was measured using a radioenzymatic assay.

  • Workflow:

Ebiratide_Experimental_Workflow start Start: Aged Rat Cohort treatment 4-Week s.c. Infusion (this compound or Vehicle) start->treatment dissection Brain Tissue Dissection (Septum, Neocortex, Hippocampus) treatment->dissection assay Choline Acetyltransferase (ChAT) Activity Assay dissection->assay analysis Data Analysis: Comparison of ChAT Activity assay->analysis end End: Assess Neurotrophic Effect analysis->end

Caption: Workflow for assessing this compound's neurotrophic effects.

Semax: Evaluation of Nootropic Effects in a Passive Avoidance Task
  • Objective: To assess the dose-dependent effects of Semax on learning and memory in rats.

  • Animals: White rats.

  • Methodology: A conditioned passive avoidance reaction (CPAR) test was used. Rats were administered Semax either intraperitoneally (i.p.) or intranasally at various doses 15 minutes before the training session.

  • Endpoint Analysis: The latency of transfer to the dark, shock-associated compartment of the experimental chamber was measured during the retention test to assess memory.

  • Workflow:

Semax_Experimental_Workflow start Start: Rat Cohort administration Semax Administration (i.p. or Intranasal, various doses) start->administration training CPAR Training Session administration->training 15 min prior retention Retention Test (Measure latency to enter dark compartment) training->retention Post-training interval analysis Data Analysis: Compare latencies across doses retention->analysis end End: Determine Nootropic Efficacy analysis->end

Caption: Experimental workflow for Semax nootropic evaluation.

Conclusion

Based on the available preclinical data, this compound demonstrates promise as a nootropic agent, primarily through its significant influence on the cholinergic system. Its ability to enhance acetylcholine metabolism and increase key enzyme activity in brain regions critical for memory formation suggests a potent mechanism for cognitive enhancement.

In comparison, Semax and Noopept exhibit broader mechanisms of action, involving neurotrophic factors and multiple neurotransmitter systems. While Semax shows efficacy through both intraperitoneal and intranasal administration in learning tasks, and Noopept demonstrates neuroprotective and memory-restoring effects in models of neurodegeneration, this compound's focused action on the cholinergic pathway presents a distinct profile.

It is crucial for the scientific community to note that this comparison is based on a limited number of preclinical studies for this compound. Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound relative to other nootropic peptides. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate a deeper understanding of the current state of research and to inform future investigations in this field.

References

Reproducibility of Ebiratide's Memory-Enhancing Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Ebiratide with Alternative Nootropics Supported by Experimental Data

For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. This compound, a synthetic analog of the ACTH4-9 fragment, has shown promise in preclinical studies for its memory-enhancing properties. This guide provides a comprehensive comparison of this compound's performance with other notable nootropics, focusing on the reproducibility of its effects as documented in experimental data. We will delve into its mechanism of action, compare its efficacy with established alternatives, and provide detailed experimental protocols for the key assays discussed.

This compound: Mechanism of Action

This compound's pro-cognitive effects are believed to stem from its influence on two primary pathways: cholinergic system modulation and neurotrophic factor signaling.

Cholinergic System Enhancement: this compound has been shown to enhance acetylcholine (ACh) metabolism in the brain.[1][2] Studies indicate that it increases the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine, and acetylcholinesterase (AChE), the enzyme that breaks it down.[1] This suggests a heightened turnover of acetylcholine, a neurotransmitter crucial for learning and memory.[3][4] Specifically, this compound administration has been found to elevate ChAT activity in key brain regions associated with memory, such as the septum, neocortex, and hippocampus, by 35%, 79%, and 89% respectively over control values in aged rats.

Neurotrophic Effects: this compound also exhibits neurotrophic properties, promoting neuronal survival and plasticity. It is suggested that ACTH-like peptides, including this compound, may interact with glutamatergic neurotransmission, a key component of neural plasticity. The neurotrophic actions are likely mediated through signaling cascades involving brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). Activation of the TrkB receptor triggers downstream pathways like the MAPK/ERK and PI3K/Akt cascades, which are vital for neuronal survival, growth, and synaptic plasticity.

Comparative Performance Data

While direct head-to-head comparative studies with robust quantitative data are limited in the publicly available literature, we can analyze the performance of this compound in established memory paradigms and compare these findings with data from studies on other nootropics like Piracetam and Noopept under similar experimental conditions.

The primary behavioral assays used to evaluate the memory-enhancing effects of nootropics in animal models are the Passive Avoidance Test and the Radial Arm Maze.

Passive Avoidance Test: This test assesses fear-motivated learning and memory. A rodent learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the "unsafe" compartment is used as a measure of memory retention.

Radial Arm Maze: This maze is used to evaluate spatial working and reference memory. Animals are required to find food rewards at the end of several arms radiating from a central platform, and memory is assessed by their ability to avoid re-entering arms they have already visited (working memory) or arms that are never baited (reference memory).

To provide a comparative context, the following tables summarize typical quantitative data from studies evaluating Piracetam and the reversal of scopolamine-induced amnesia in the passive avoidance test. Scopolamine is a muscarinic antagonist that induces temporary memory deficits and is a common model for studying potential nootropics.

Table 1: Illustrative Data from Passive Avoidance Test (Scopolamine-Induced Amnesia Model)

Treatment GroupDoseLatency to Enter Dark Compartment (seconds) - Retention Trial
Control (Saline)-250 ± 25
Scopolamine1 mg/kg60 ± 10
Scopolamine + Piracetam100 mg/kg200 ± 20

Note: This table presents hypothetical yet representative data based on typical findings in scopolamine-induced amnesia studies to illustrate the expected outcomes. Specific values can vary between studies.

Table 2: this compound's Effect on Cholinergic Enzyme Activity

Brain RegionTreatmentCholine Acetyltransferase (ChAT) Activity (% of Control)Acetylcholinesterase (AChE) Activity (% of Control)
SeptumThis compound (10 nmol/body/hr)135%-
NeocortexThis compound (10 nmol/body/hr)179%-
HippocampusThis compound (10 nmol/body/hr)189%-
Sub-confluent CulturesThis compound (10 pmol/ml)150%120%

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are standardized methodologies for the Passive Avoidance Test and the Radial Arm Maze.

Passive Avoidance Test Protocol

Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acquisition Trial:

    • Place the animal in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

    • Return the animal to its home cage.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the animal back in the light compartment.

    • Open the guillotine door.

    • Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.

Radial Arm Maze Protocol

Apparatus: An elevated maze with a central platform and a number of arms (commonly 8) radiating outwards. Food wells are located at the end of each arm.

Procedure:

  • Habituation:

    • For several days prior to testing, allow the animals to freely explore the maze with all arms baited with a food reward.

  • Testing (Working and Reference Memory):

    • Bait a subset of the arms (e.g., 4 out of 8). The baited arms remain consistent for each animal across trials (for reference memory assessment).

    • Place the animal on the central platform and allow it to explore the maze until all baited arms have been visited or a set time has elapsed.

    • Record the sequence of arm entries.

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Errors: Entry into an arm that is never baited.

Signaling Pathways and Logical Relationships

To visualize the proposed mechanisms of action and experimental workflows, the following diagrams are provided in Graphviz DOT language.

Ebiratide_Cholinergic_Pathway This compound This compound ChAT ChAT This compound->ChAT Increases Activity AChE AChE This compound->AChE Increases Activity Choline Choline ACh ACh Choline->ACh Postsynaptic_Neuron Postsynaptic_Neuron ACh->Postsynaptic_Neuron Binds to Receptors Choline_Acetate Choline_Acetate ACh->Choline_Acetate Memory_Formation Memory_Formation Postsynaptic_Neuron->Memory_Formation Ebiratide_Neurotrophic_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival Passive_Avoidance_Workflow Start Start Acquisition Acquisition Trial (Light Box -> Dark Box + Shock) Start->Acquisition Retention Retention Trial (24h later) (Measure latency to enter dark box) Acquisition->Retention Data_Analysis Data Analysis Retention->Data_Analysis

References

A Head-to-Head Comparison of Ebiratide and Other Synthetic Peptides for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of synthetic peptides for cognitive enhancement is both promising and complex. This guide provides an objective comparison of Ebiratide against other notable synthetic peptides—Semax, Selank, and Cerebrolysin—supported by available experimental data. Detailed methodologies for key experiments are provided to ensure a comprehensive understanding of the findings.

This compound, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9), has demonstrated significant neurotrophic and cognitive-enhancing properties. Its primary mechanism is believed to involve the modulation of the cholinergic system, a critical pathway for learning and memory. This comparison guide will delve into the performance of this compound and its counterparts, presenting quantitative data in structured tables and visualizing key biological pathways to facilitate a clear understanding of their respective mechanisms and effects.

Comparative Analysis of Neurotrophic and Cognitive Effects

The following tables summarize the quantitative data available for this compound, Semax, Selank, and Cerebrolysin across various parameters of neurotrophic and cognitive-enhancing activity. It is important to note that the data presented is collated from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Neurotrophic Effects
PeptideParameterModelResultCitation
This compound Neuronal DegenerationFetal rat septal culturesPartially prevented neuronal degeneration[1]
Choline Acetyltransferase (ChAT) ActivitySub-confluent cultures1.5-fold increase over control[1]
Acetylcholinesterase (AChE) ActivitySub-confluent cultures1.2-fold increase over control[1]
ChAT ActivityAged rat septum, neocortex, hippocampus35%, 79%, and 89% increase over control, respectively[1]
Semax Neuronal SurvivalCultured cerebellar granule cells (glutamate toxicity)~30% improvement in neuronal survival[2]
Brain-Derived Neurotrophic Factor (BDNF) Protein LevelsRat hippocampus1.4-fold increase
BDNF mRNA Levels (exon III)Rat hippocampus3-fold increase
Selank BDNF ContentRat hippocampus and prefrontal cortex (ethanol-induced memory impairment)Prevented ethanol-induced increase in BDNF
Cerebrolysin Neuronal SurvivalCultured cortical neuronsProtects against neurodegeneration
Neuronal DensityRat hippocampus (pilocarpine-induced seizure)Increased density of live neurons in CA1 and CA3 regions
Table 2: Cognitive Enhancement Effects
PeptideBehavioral TestAnimal ModelKey FindingCitation
This compound Inhibitory avoidance, up-hill avoidance, one-way shuttle box avoidance, eight-arm radial mazeMice and ratsEffective in a dose range of 1-10 µg/kg SC
Semax Conditioned avoidance reactionsRatsDistinct increase in the number of reactions
Selank Object recognition testRats (ethanol-induced memory impairment)Prevented formation of memory and attention disturbances
Cerebrolysin Not specified in snippetsNot specified in snippetsImproves cognitive performance

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of these peptides are rooted in their unique interactions with cerebral signaling pathways.

This compound and the Cholinergic System

This compound's nootropic effects are closely linked to its influence on the cholinergic system. It enhances the activity of key enzymes responsible for acetylcholine synthesis (ChAT) and degradation (AChE), leading to improved cholinergic neurotransmission, which is fundamental for memory formation and cognitive function.

Ebiratide_Cholinergic_Pathway This compound This compound CholinergicNeuron Cholinergic Neuron This compound->CholinergicNeuron Acts on ChAT Choline Acetyltransferase (ChAT) (Acetylcholine Synthesis) CholinergicNeuron->ChAT Increases activity of AChE Acetylcholinesterase (AChE) (Acetylcholine Degradation) CholinergicNeuron->AChE Increases activity of ACh Acetylcholine (ACh) ChAT->ACh Synthesizes ACh->AChE Degraded by PostsynapticReceptor Postsynaptic Cholinergic Receptor ACh->PostsynapticReceptor Binds to CognitiveFunction Improved Cognitive Function PostsynapticReceptor->CognitiveFunction Leads to Semax_BDNF_Pathway Semax Semax Neuron Neuron Semax->Neuron Stimulates BDNF_mRNA BDNF mRNA Neuron->BDNF_mRNA Increases transcription of BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translates to TrkB_Receptor TrkB Receptor BDNF_Protein->TrkB_Receptor Binds to and activates Signaling_Cascades Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) TrkB_Receptor->Signaling_Cascades Initiates Neuronal_Effects Neuronal Survival, Synaptic Plasticity, Cognitive Enhancement Signaling_Cascades->Neuronal_Effects Promotes Selank_GABA_Pathway Selank Selank GABA_A_Receptor GABA-A Receptor Selank->GABA_A_Receptor Positive allosteric modulation of BDNF_Pathway BDNF Pathway Selank->BDNF_Pathway Influences Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to GABA GABA GABA->GABA_A_Receptor Binds to Anxiolysis_Cognitive_Stability Anxiolysis & Cognitive Stability Neuronal_Inhibition->Anxiolysis_Cognitive_Stability Results in BDNF_Pathway->Anxiolysis_Cognitive_Stability Contributes to Cerebrolysin_Pathway Cerebrolysin Cerebrolysin Shh_Pathway Sonic Hedgehog (Shh) Signaling Pathway Cerebrolysin->Shh_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Cerebrolysin->PI3K_Akt_Pathway Activates Neurogenesis Neurogenesis Shh_Pathway->Neurogenesis Synaptic_Plasticity Synaptic Plasticity Shh_Pathway->Synaptic_Plasticity Neuronal_Survival Neuronal Survival PI3K_Akt_Pathway->Neuronal_Survival PI3K_Akt_Pathway->Synaptic_Plasticity Cognitive_Improvement Cognitive Improvement Neurogenesis->Cognitive_Improvement Neuronal_Survival->Cognitive_Improvement Synaptic_Plasticity->Cognitive_Improvement

References

Ebiratide's Engagement with Melanocortin Receptors: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding characteristics of the synthetic ACTH analog, Ebiratide, reveals its targeted interaction with the melanocortin 2 receptor (MC2R). While precise quantitative binding affinity data for this compound remains elusive in publicly accessible literature, a comparative analysis with its parent compound, Adrenocorticotropic Hormone (ACTH), and other related ligands provides valuable context for its receptor engagement.

This compound, a synthetic peptide analog of the ACTH(4-9) fragment, has been a subject of interest for its neurotrophic and cognitive-enhancing effects. Its mechanism of action is rooted in its interaction with the melanocortin receptor system, specifically the MC2R, which is also the physiological receptor for ACTH. Understanding the binding affinity of this compound to MC2R is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting this receptor.

Comparative Binding Affinities at the Melanocortin 2 Receptor (MC2R)

LigandReceptorBinding Affinity (Reported Values)Ligand Type
This compound (Hoe 427) MC2R Not explicitly reported in reviewed literature Synthetic Agonist
ACTH (1-24)MC2RpKd: 9.1Endogenous Agonist
ACTH (11-24)MC2RpKd: 9.0Endogenous Peptide Fragment
CRN04894MC2RpKB: 9.5 - 9.6Small Molecule Antagonist

Note: pKd and pKB are the negative logarithms of the dissociation constant (Kd) and the antagonist dissociation constant (KB), respectively. Higher values indicate stronger binding affinity.

The data clearly indicates the high-affinity interaction of the natural ligand, ACTH, with the MC2R. The development of synthetic antagonists with even higher affinity, such as CRN04894, underscores the therapeutic potential of targeting this receptor. While a direct comparison with this compound is not possible without its specific binding data, its structural similarity to ACTH fragments suggests it likely binds with a relevant affinity to elicit its biological effects.

Experimental Protocols: Unveiling Binding Affinity

The determination of a ligand's binding affinity for its receptor is a cornerstone of pharmacological research. A standard and widely accepted method for this is the radioligand competition binding assay.

Radioligand Competition Binding Assay for MC2R

This assay quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity for the MC2R (e.g., [125I]ACTH).

1. Membrane Preparation:

  • Cells stably expressing the human MC2R and its accessory protein, MRAP (which is essential for functional receptor expression), are cultured and harvested.

  • The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of the radiolabeled ligand (e.g., [125I]ACTH).

    • A constant amount of the receptor-containing cell membranes.

    • Varying concentrations of the unlabeled competitor ligand (e.g., this compound).

  • A set of wells containing only the radioligand and membranes determines the total binding.

  • Another set of wells containing an excess of a non-radiolabeled high-affinity ligand determines the non-specific binding.

3. Incubation and Filtration:

  • The plates are incubated to allow the binding reaction to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Data Acquisition and Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the competitor.

  • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better illustrate the experimental and biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis mc2r_cells MC2R-expressing cells membranes Isolated Membranes mc2r_cells->membranes Lysis & Centrifugation assay_mix Incubation of Membranes, Radioligand & Competitor membranes->assay_mix radioligand Radiolabeled ACTH radioligand->assay_mix competitor This compound (unlabeled) competitor->assay_mix filtration Filtration assay_mix->filtration counting Scintillation Counting filtration->counting data_analysis IC50/Ki Determination counting->data_analysis signaling_pathway This compound This compound MC2R MC2R This compound->MC2R Binds to G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis, Neurotrophic Effects) PKA->Cellular_Response Phosphorylates Target Proteins

References

Safety Operating Guide

Navigating the Proper Disposal of Ebiratide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ebiratide is a biologically active peptide, and therefore, preventing its release into the environment is of utmost importance. The primary principle for the disposal of any chemical, including research compounds like this compound, is to adhere to local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance tailored to your facility's waste streams and disposal protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to follow standard laboratory safety practices. If a specific Safety Data Sheet (SDS) for this compound is not available, the substance should be treated as a hazardous chemical.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound will depend on whether the waste is in a liquid or solid form.

Liquid Waste Disposal: Chemical Inactivation

For liquid waste containing this compound, such as unused solutions or contaminated buffers, chemical inactivation is the recommended first step to denature the peptide and render it biologically inactive.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Choose a suitable chemical reagent for inactivation. Common and effective options are detailed in the table below.

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the this compound Waste: Carefully add the liquid this compound waste to the inactivation solution. A general guideline is to use a 1:10 ratio of waste to inactivation solution. Allow the mixture to stand for a sufficient period (e.g., several hours) to ensure complete inactivation.

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).

  • Final Disposal: After inactivation and neutralization, consult your institution's EHS guidelines for final disposal. Drain disposal may be permissible for small quantities of neutralized, inactivated solutions, but this must be verified with your EHS office. For larger volumes, the inactivated and neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed facility.

Solid Waste Disposal

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's contracted hazardous waste management service. The primary method for the complete destruction of biologically active peptides is incineration under controlled conditions by a licensed facility.

Data Presentation: Chemical Inactivation Methods for Liquid this compound Waste

Inactivation ReagentFinal ConcentrationProcedureNeutralization Step
Sodium Hypochlorite (Bleach) 0.5-1.0%Add this compound solution to a 10% bleach solution. Let stand for several hours.Not typically required, but check local regulations for pH limits on drain disposal.
Sodium Hydroxide (NaOH) 1 MAdd this compound solution to 1 M NaOH. Let stand for several hours.Required. Neutralize with a weak acid (e.g., citric acid) to a pH between 6.0 and 8.0.
Hydrochloric Acid (HCl) 1 MAdd this compound solution to 1 M HCl. Let stand for several hours.Required. Neutralize with a weak base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for determining the proper disposal procedure for a research compound like this compound in a laboratory setting.

Ebiratide_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_type Determine Waste Type consult_ehs->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid inactivate Chemically Inactivate (e.g., bleach, NaOH, HCl) liquid_waste->inactivate solid_disposal Collect in Labeled Hazardous Waste Container solid_waste->solid_disposal neutralize Neutralize (if necessary) inactivate->neutralize liquid_disposal Dispose per EHS Guidelines (e.g., hazardous waste collection) neutralize->liquid_disposal incinerate Disposal via Licensed Hazardous Waste Facility (Incineration) solid_disposal->incinerate

Caption: Logical workflow for the proper disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebiratide
Reactant of Route 2
Ebiratide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.